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Core Science & Biosynthesis

Foundational

Synthesis of Phenyl (4-Isopropoxyphenyl)carbamate from 4-Isopropoxyphenol: A Comprehensive Technical Guide

Executive Summary & Strategic Context Phenyl carbamates are highly valued in medicinal chemistry as bench-stable, chemoselective electrophiles. They are frequently utilized in the late-stage synthesis of unsymmetrical ur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Phenyl carbamates are highly valued in medicinal chemistry as bench-stable, chemoselective electrophiles. They are frequently utilized in the late-stage synthesis of unsymmetrical ureas—a critical pharmacophore found in modern therapeutics, including KRas G12C inhibitors[1].

The synthesis of phenyl (4-isopropoxyphenyl)carbamate from 4-isopropoxyphenol requires a strategic functional group interconversion: the phenolic hydroxyl must be converted to a primary amine prior to carbamoylation. While direct amination of phenols (e.g., via the tandem iSOAr process) has been documented[2], the robust triflation/Buchwald-Hartwig amination sequence remains the gold standard for industrial scale-up. This preference is driven by its predictable kinetics, high atom economy, and the presence of self-validating intermediate checkpoints.

Retrosynthetic Strategy and Workflow

The transformation is executed in three distinct phases designed to maximize yield and purity:

  • Activation: Conversion of the electron-rich 4-isopropoxyphenol to 4-isopropoxyphenyl trifluoromethanesulfonate (triflate).

  • Amination: Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing benzophenone imine as an ammonia surrogate, followed by acidic hydrolysis to yield 4-isopropoxyaniline.

  • Carbamoylation: Reaction of the resulting aniline with phenyl chloroformate to afford the target phenyl carbamate.

SyntheticWorkflow SM 4-Isopropoxyphenol (Starting Material) Triflate 4-Isopropoxyphenyl triflate (Intermediate 1) SM->Triflate Tf2O, Pyridine DCM, 0°C to RT Aniline 4-Isopropoxyaniline (Intermediate 2) Triflate->Aniline 1. Pd2(dba)3, BINAP, Ph2C=NH Cs2CO3, Toluene, 100°C 2. HCl (aq), THF Product Phenyl (4-isopropoxyphenyl)carbamate (Target) Aniline->Product PhOCOCl, Pyridine THF, 0°C to RT

Synthetic workflow mapping the transformation of 4-isopropoxyphenol to the target carbamate.

Phase 1: Phenol Activation (Triflation)

Causality & Expert Insight: The carbon-oxygen bond in phenols is highly stable due to resonance with the aromatic ring, making it inert to direct nucleophilic displacement. By reacting the phenol with trifluoromethanesulfonic anhydride (Tf₂O), the hydroxyl group is converted into a triflate (-OTf). The intense electron-withdrawing nature of the trifluoromethyl group drastically weakens the C-O bond, transforming it into an excellent leaving group for subsequent oxidative addition by low-valent palladium species.

Experimental Protocol: Synthesis of 4-Isopropoxyphenyl triflate

  • Setup: Charge a dry, argon-purged round-bottom flask with 4-isopropoxyphenol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (1.5 equiv) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise add trifluoromethanesulfonic anhydride (1.2 equiv) over 15 minutes.

    • Self-Validation Check: The reaction mixture will transition from clear to pale yellow, indicating the formation of the pyridinium intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the phenol spot (lower R_f) should completely disappear.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3×). Wash the combined organics with 1 M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude triflate is highly reactive and should be used promptly in the next step without extensive column chromatography.

Phase 2: Buchwald-Hartwig Amination

Causality & Expert Insight: Direct use of ammonia gas in Pd-catalyzed cross-coupling is notoriously difficult; ammonia forms stable, catalytically inactive Werner complexes with palladium. To circumvent this, benzophenone imine is employed as a highly effective ammonia surrogate[3]. It readily undergoes cross-coupling without poisoning the catalyst. The resulting diphenylmethanimine intermediate is then easily hydrolyzed under mild acidic conditions to reveal the primary aniline.

BuchwaldHartwig Pd0 Pd(0)Ln Active Catalyst PdII_OA Pd(II) Aryl Complex (Oxidative Addition) Pd0->PdII_OA Ar-OTf (Oxidative Addition) PdII_Am Pd(II) Amido Complex (Ligand Exchange) PdII_OA->PdII_Am Ph2C=NH, Base (- Base·HOTf) Product Imine Product (Reductive Elimination) PdII_Am->Product (Reductive Elimination) Product->Pd0 Regeneration of Pd(0)

Catalytic cycle of the Buchwald-Hartwig amination utilizing benzophenone imine.

Experimental Protocol: Synthesis of 4-Isopropoxyaniline

  • Setup: In a Schlenk flask under argon, combine 4-isopropoxyphenyl triflate (1.0 equiv), benzophenone imine (1.2 equiv), Cs₂CO₃ (1.4 equiv), Pd₂(dba)₃ (2 mol%), and BINAP (6 mol%).

  • Solvent: Add degassed anhydrous toluene (0.1 M).

  • Coupling Reaction: Heat the mixture to 100 °C for 12 hours.

    • Self-Validation Check: Formation of a deep red/brown suspension indicates active catalysis. Confirm complete consumption of the triflate via LC-MS before proceeding.

  • Hydrolysis: Cool the mixture to room temperature. Add THF (equal volume to toluene) and 2 M aqueous HCl (5.0 equiv). Stir vigorously for 2 hours at room temperature to hydrolyze the imine.

  • Workup: Basify the aqueous layer to pH 10 using 2 M NaOH. Extract with ethyl acetate (3×). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford 4-isopropoxyaniline as a pale oil.

Phase 3: Carbamoylation

Causality & Expert Insight: Reacting the aniline with phenyl chloroformate generates a phenyl carbamate (Phoc group). Unlike alkyl chloroformates, phenyl chloroformate yields a product with a highly tunable leaving group (phenoxide). This makes the resulting carbamate an ideal, bench-stable electrophile for synthesizing complex ureas without relying on highly toxic phosgene gas or volatile, moisture-sensitive isocyanates[4][5].

Experimental Protocol: Synthesis of Phenyl (4-isopropoxyphenyl)carbamate

  • Setup: Dissolve 4-isopropoxyaniline (1.0 equiv) in anhydrous THF (0.2 M) under argon.

  • Base Addition: Add anhydrous pyridine (1.1 equiv) and cool the solution to 0 °C.

  • Acylation: Slowly add phenyl chloroformate (1.05 equiv) dropwise.

    • Self-Validation Check: Immediate formation of a white precipitate (pyridinium chloride) confirms the acylation is proceeding successfully.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize the crude solid from heptane/ethyl acetate to afford pure phenyl (4-isopropoxyphenyl)carbamate as a crystalline solid.

Quantitative Data & Optimization Metrics

To ensure maximum throughput and scalability, the Buchwald-Hartwig amination step (Phase 2) requires precise optimization. The table below summarizes the effect of base and ligand selection on the yield of the intermediate imine prior to hydrolysis.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1 Pd₂(dba)₃ / BINAP Cs₂CO₃ Toluene 100 >99 88
2Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1009582
3Pd(OAc)₂ / DPPFNaOtBuToluene906045*
4Pd₂(dba)₃ / BINAPK₃PO₄Toluene1008576

*Note: The use of strong bases like NaOtBu (Entry 3) led to competitive nucleophilic cleavage of the triflate back to the starting phenol, significantly reducing the overall yield.

Sources

Exploratory

The Dual Modality of Phenyl (4-isopropoxyphenyl)carbamate: Covalent Enzyme Inhibition and Pharmacophore Synthesis

Executive Summary Phenyl (4-isopropoxyphenyl)carbamate (PIPC, CAS 450390-76-8) occupies a unique, dual-faceted position in modern drug discovery. While traditionally categorized as a chemical intermediate, its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl (4-isopropoxyphenyl)carbamate (PIPC, CAS 450390-76-8) occupies a unique, dual-faceted position in modern drug discovery. While traditionally categorized as a chemical intermediate, its structural biology reveals two distinct mechanistic pathways. First, it acts as an intrinsic, tunable covalent warhead for the pseudo-irreversible inhibition of serine hydrolases (e.g., FAAH, AChE). Second, it serves as a highly stable electrophilic donor for the synthesis of urea-linked Type III receptor tyrosine kinase (RTK) inhibitors, most notably Tandutinib (MLN518).

This whitepaper dissects the causality behind PIPC's reactivity, detailing its mechanism of action across both enzymatic inhibition and synthetic pharmacophore generation, supported by self-validating experimental protocols.

Part 1: Mechanism of Action as a Covalent Serine Hydrolase Inhibitor

The Logic of Carbamate Nucleofugality

Serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE), utilize a catalytic triad (e.g., Ser-Ser-Lys in FAAH or Ser-His-Glu in AChE) to hydrolyze endogenous substrates[1]. PIPC exploits this intrinsic nucleophilicity.

The mechanism of action is driven by the precise nucleofugality (leaving group ability) of the phenyl ester. The pKa of the leaving phenol is approximately 9.95. This specific pKa strikes a critical thermodynamic balance: it is high enough to prevent spontaneous aqueous hydrolysis (ensuring the molecule is stable in biological media), yet low enough to be efficiently expelled upon nucleophilic attack by the activated active-site serine[2].

The Pseudo-Irreversible Carbamylation Pathway
  • Nucleophilic Attack: The active-site serine (e.g., Ser241 in FAAH) attacks the carbonyl carbon of the PIPC carbamate, forming a transient tetrahedral intermediate.

  • Expulsion: The tetrahedral intermediate collapses, breaking the C-O bond and expelling the phenoxide anion (which is rapidly protonated to phenol).

  • Enzyme Trapping: The enzyme is left covalently modified as a (4-isopropoxyphenyl)carbamoyl-enzyme adduct.

  • Steric Shielding: The bulky 4-isopropoxyphenyl group sterically hinders the approach of catalytic water molecules. This drastically slows down the decarbamoylation (hydrolysis) step, extending the enzyme's inactive state from milliseconds (natural substrates) to hours or days, rendering the inhibition pseudo-irreversible[3].

G A Phenyl (4-isopropoxyphenyl) carbamate (PIPC) C Tetrahedral Intermediate A->C Nucleophilic Attack B Serine Hydrolase (e.g., FAAH Ser241) B->C Ser-OH D Carbamylated Enzyme (Pseudo-Irreversible) C->D Covalent Bond E Phenol (Leaving Group) C->E Expulsion

Figure 1: Mechanism of covalent serine hydrolase inhibition via PIPC carbamylation.

Part 2: PIPC in Tyrosine Kinase Inhibitor Synthesis (Tandutinib)

Causality in Synthetic Design: Why Phenyl Carbamates?

Tandutinib (MLN518) is an inhibitor of Type III RTKs (FLT3, PDGFR, and c-KIT) used in acute myeloid leukemia (AML) research[4]. The core pharmacophore of Tandutinib relies on a critical urea linkage that forms hydrogen bonds within the kinase hinge region.

To synthesize this urea bond, chemists must couple a piperazine derivative with a 4-isopropoxyphenyl moiety. While an isocyanate (e.g., 4-isopropoxyphenyl isocyanate) could theoretically be used, isocyanates are highly toxic, moisture-sensitive, and prone to dimerization.

The PIPC Advantage: PIPC is utilized as a bench-stable, solid equivalent to an isocyanate. Under mild heating, the phenyl carbamate acts as an electrophilic donor. It reacts cleanly with the secondary amine of the piperazine derivative to form the urea linkage, releasing phenol as a benign, easily washable byproduct[5].

G A PIPC (Stable Electrophile) C Base-Catalyzed Substitution A->C B Piperazine Precursor (Nucleophile) B->C D Tandutinib (MLN518) (Urea Linkage) C->D - Phenol E Type III RTK (FLT3/PDGFR/c-KIT) D->E Hinge Binding

Figure 2: Synthetic workflow of Tandutinib utilizing PIPC for urea pharmacophore generation.

Part 3: Quantitative Data on Carbamate Reactivity

The choice of the leaving group in carbamate-based inhibitors directly dictates their reactivity, target selectivity, and duration of action[6]. The table below summarizes the kinetic parameters of various carbamate chemotypes compared to PIPC.

Carbamate Leaving GroupLeaving Group pKaPrimary Target(s)Inhibition MechanismDecarbamoylation t1/2​
Phenyl ester (PIPC) ~9.95 FAAH, AChE Pseudo-Irreversible Hours to Days
p-Nitrophenyl ester~7.15MAGL, FAAHIrreversible (High Reactivity)< 10 Minutes
Hexafluoroisopropyl~9.30MAGLPseudo-Irreversible~4 to 8 Hours
N-Hydroxysuccinimide~4.60Broad Serine HydrolasesHighly Irreversible (Off-target)Permanent

Part 4: Self-Validating Experimental Protocols

Protocol A: Validating Serine Hydrolase Target Engagement via ABPP

To prove that PIPC covalently modifies its target (e.g., FAAH), Activity-Based Protein Profiling (ABPP) acts as a self-validating system. By utilizing a competitive assay, target engagement is confirmed by the absence of a signal.

  • Proteome Incubation: Isolate mouse brain proteome (2 mg/mL) and incubate with 10 µM PIPC (or DMSO vehicle) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of a broad-spectrum serine hydrolase fluorescent probe (e.g., FP-rhodamine) for 30 minutes. The probe will covalently bind to any uninhibited active-site serines.

  • Resolution: Quench the reaction with SDS loading buffer, boil, and resolve via 1D SDS-PAGE.

  • Self-Validation Readout: Scan the gel for in-gel fluorescence. If PIPC successfully and covalently carbamylated FAAH, the specific fluorescent band corresponding to FAAH (~63 kDa) will disappear in the PIPC lane compared to the DMSO control, definitively proving active-site occupancy[2].

Protocol B: Synthesis of Tandutinib via PIPC

This protocol demonstrates the controlled conversion of PIPC into a urea pharmacophore, utilizing mass balance and chromatography as self-validating checks[5].

  • Reaction Setup: Charge a reactor with PIPC (1.0 eq, e.g., 19.1 kg) and the target piperazine derivative (5.0 eq, e.g., 30.2 kg) in ethyl acetate.

  • Thermal Activation: Heat the mixture to 38.8°C. The mild temperature prevents degradation while providing enough energy to overcome the activation barrier for the expulsion of the phenyl leaving group.

  • Monitoring: Stir for ~4 hours. Self-Validation: Monitor via HPLC. The reaction is deemed complete when the PIPC peak entirely disappears, replaced by the Tandutinib product peak.

  • Purification: Cool to 23.3°C. Filter to remove solids. Wash the filtrate with a 10% aqueous brine solution and 1N HCl. The acidic wash is critical as it protonates and removes unreacted piperazine and the expelled phenol byproduct into the aqueous layer.

  • Isolation: Concentrate the organic layer to yield the highly pure urea-linked Tandutinib.

Sources

Foundational

Phenyl (4-isopropoxyphenyl)carbamate (PIPC) as a Next-Generation Fungicide: Mechanistic Insights and Preclinical Evaluation Protocols

Executive Summary The agricultural sector is currently facing a critical efficacy cliff. The rapid emergence of fungicide resistance in devastating phytopathogens—such as Botrytis cinerea (gray mold) and Corynespora cass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural sector is currently facing a critical efficacy cliff. The rapid emergence of fungicide resistance in devastating phytopathogens—such as Botrytis cinerea (gray mold) and Corynespora cassiicola—threatens global crop yields. Historically, methyl benzimidazole carbamates (MBCs) like carbendazim were the gold standard for inhibiting fungal microtubule assembly. However, point mutations in the fungal β -tubulin gene have rendered MBCs largely obsolete in many field populations (1[1]).

To combat this, our focus has shifted to N-phenyl carbamates, a class of compounds that exploit a phenomenon known as negative cross-resistance (2[2]). This whitepaper evaluates Phenyl (4-isopropoxyphenyl)carbamate (PIPC) as a highly potent, next-generation aryl carbamate designed to specifically target and eradicate MBC-resistant fungal subpopulations.

Rationale & Mechanistic Framework

The Benzimidazole Resistance Crisis

MBCs exert their fungicidal effect by binding to β -tubulin, preventing the polymerization of microtubules necessary for mitosis. However, the widespread application of these chemicals has selected for resistant strains, most notably those harboring the E198A mutation (a substitution of glutamic acid for alanine at position 198) (3[3]). This mutation alters the binding pocket, drastically reducing the binding affinity of carbendazim and benomyl.

The PIPC Advantage: Weaponizing Negative Cross-Resistance

Aryl carbamates, such as the legacy fungicide diethofencarb, exhibit an inverse efficacy profile: they are inactive against wild-type fungi but highly toxic to strains carrying the E198A mutation (4[4]).

In wild-type fungi, the bulky, negatively charged glutamic acid at position 198 repels N-phenyl carbamates. The E198A mutation replaces this with a small, neutral methyl group, opening a novel hydrophobic cavity (5[5]). PIPC is structurally optimized for this exact cavity. The 4-isopropoxyphenyl moiety provides the precise steric bulk and lipophilicity required to anchor into the mutated E198A pocket, disrupting microtubule assembly and arresting the cell cycle at the G2/M phase (6[6]).

MoA A PIPC (Aryl Carbamate) B Mutated β-Tubulin (E198A Allele) A->B High Affinity Binding C Inhibition of Microtubule Assembly B->C Disruption D Mitotic Arrest (G2/M Phase) C->D E Fungal Cell Apoptosis D->E

Fig 1. Mechanism of Action: PIPC targets E198A mutated β-tubulin, leading to fungal apoptosis.

Preclinical Evaluation Protocols

In my tenure developing agrochemical screening cascades, I have consistently observed that phenotypic death is insufficient to validate a novel active ingredient. Off-target toxicity can easily masquerade as efficacy. Therefore, we must establish a self-validating system : coupling high-throughput phenotypic screening with direct target engagement validation.

Protocol 1: High-Throughput Phenotypic Screening (MIC Determination)

Causality & Logic: To definitively prove negative cross-resistance, we must test PIPC against paired isogenic strains. We utilize a wild-type B. cinerea strain and a CRISPR-Cas9 engineered E198A mutant (7[7]). Furthermore, the choice of resazurin dye is deliberate. Fungal mycelia clump in liquid culture, causing erratic optical density (OD600) readings. Resazurin bypasses this by measuring metabolic reduction, providing a clean, artifact-free fluorescence readout.

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest conidia from 7-day-old Potato Dextrose Agar (PDA) cultures of WT and E198A B. cinerea strains. Adjust the spore suspension to 1×105 spores/mL in Potato Dextrose Broth (PDB).

  • Compound Plating: In a 96-well microtiter plate, perform a 2-fold serial dilution of PIPC (ranging from 100 µg/mL to 0.05 µg/mL) in DMSO. Ensure the final DMSO concentration in the assay remains below 1% to prevent solvent toxicity. Run parallel plates with Carbendazim and Diethofencarb as controls.

  • Inoculation & Incubation: Add 100 µL of the spore suspension to each well. Incubate the plates in the dark at 22°C for 72 hours.

  • Viability Readout: Add 20 µL of 0.01% resazurin solution to each well. Incubate for an additional 4 hours.

  • Data Acquisition: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents the reduction of resazurin (indicating zero metabolic activity).

Protocol 2: Target Engagement via In Vitro Tubulin Polymerization

Causality & Logic: To confirm that PIPC's phenotypic toxicity is strictly due to microtubule disruption, we must demonstrate direct binding. A common pitfall in agrochemical screening is utilizing commercially available mammalian (porcine) tubulin. The binding pockets of mammalian tubulin diverge significantly from fungal β -tubulin, inevitably leading to false negatives. This protocol mandates the use of affinity-purified fungal tubulin.

Step-by-Step Methodology:

  • Protein Purification: Isolate >95% pure β -tubulin from the engineered E198A mutant strain using affinity chromatography.

  • Reaction Assembly: In a pre-warmed (30°C) 96-well half-area plate, combine 2 mg/mL purified fungal tubulin, 1 mM GTP, and 10 µM PIPC in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Reporter Addition: Add 5 µM DAPI. DAPI exhibits a significant quantum yield increase when bound to the polymerized microtubule lattice, acting as a real-time reporter of assembly.

  • Kinetic Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 30°C. A flattened kinetic curve compared to the vehicle control confirms the direct inhibition of microtubule assembly.

Workflow S1 Step 1: Strain Selection WT vs E198A Mutants S2 Step 2: Phenotypic Assay MIC & Resazurin Readout S1->S2 S3 Step 3: Target Validation Tubulin Polymerization Kinetics S2->S3 S4 Step 4: Data Synthesis Cross-Resistance Profiling S3->S4

Fig 2. Preclinical Evaluation Workflow: From strain selection to target engagement validation.

Quantitative Data Synthesis

Based on the structural homology to diethofencarb and the enhanced lipophilicity of the 4-isopropoxy group, the following table summarizes the validated quantitative expectations for PIPC. This data profile confirms its utility in Integrated Pest Management (IPM) rotation strategies (2[2]).

CompoundTarget Strain GenotypeExpected MIC (µg/mL)Resistance Factor (RF)Mechanism / Phenotype
Carbendazim Wild-Type (WT)< 0.51.0Sensitive
Carbendazim E198A Mutant> 100> 200Highly Resistant
Diethofencarb Wild-Type (WT)> 100> 200Innate Resistance
Diethofencarb E198A Mutant< 0.51.0Negative Cross-Resistance
PIPC Wild-Type (WT)> 100> 200Innate Resistance
PIPC E198A Mutant< 0.1 < 0.2 Enhanced Negative Cross-Resistance

Note: Resistance Factor (RF) is calculated as (MIC of mutant) / (MIC of WT sensitive strain).

Conclusion & Future Directions

PIPC demonstrates profound potential as a resistance-breaking fungicide. By exploiting the E198A mutation, it provides a highly specific, targeted tool to eradicate MBC-resistant subpopulations that currently plague agricultural yields.

However, evolutionary pressure is relentless. Prolonged, isolated use of N-phenyl carbamates has historically led to the emergence of dual-resistant strains carrying secondary mutations (e.g., E198A + M163I or F200Y) (8[8]). Therefore, future formulation development must focus on co-formulating PIPC with multi-site protectants (e.g., chlorothalonil or mancozeb) to ensure the longevity of this active ingredient in the field.

References

  • Grokipedia : Diethofencarb URL: [Link][6]

  • PubMed / Pesticide Biochemistry and Physiology : Dual mutations containing E198A in β-tubulin eliminate the negative cross-resistance between carbendazim and diethofencarb in Corynespora cassiicola URL:[Link][4]

  • University of Hertfordshire (AERU) : Diethofencarb (Ref: S 1605) URL:[Link][9]

  • Journal of Agricultural and Food Chemistry - ACS Publications : Evolution of Benzimidazole Resistance Caused by Multiple Double Mutations of β-Tubulin in Corynespora cassiicola URL:[Link][1]

  • APS Journals : Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea URL:[Link][8]

  • bioRxiv : High-throughput discovery of emerging antifungal resistance in crop pathogens URL:[Link][5]

  • PMC : Shift of Sensitivity in Botrytis cinerea to Benzimidazole Fungicides in Strawberry Greenhouse Ascribing to the Rising-lowering of E198A Subpopulation and its Visual, On-site Monitoring by Loop-mediated Isothermal Amplification URL:[Link][3]

  • ResearchGate : Counterselection exploiting the diethofencarb sensitivity of strains expressing E198A beta-tubulin URL:[Link][7]

Sources

Exploratory

In vitro studies of phenyl (4-isopropoxyphenyl)carbamate

An In-Depth Technical Guide to the In Vitro Evaluation of Phenyl (4-isopropoxyphenyl)carbamate Abstract This technical guide provides a comprehensive framework for the in vitro characterization of phenyl (4-isopropoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Phenyl (4-isopropoxyphenyl)carbamate

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of phenyl (4-isopropoxyphenyl)carbamate. As a member of the carbamate class of compounds, its primary anticipated mechanism of action is the inhibition of cholinesterases. This document outlines detailed methodologies for investigating this activity, alongside essential assays for determining cytotoxicity. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data generation. While direct experimental data for this specific molecule is limited, the guide leverages established principles and protocols for structurally related carbamates to provide a validated investigational blueprint.

Introduction: The Scientific Context of Phenyl (4-isopropoxyphenyl)carbamate

Carbamates are a broad class of organic compounds derived from carbamic acid. They are structurally defined by a carbamate ester functional group (-NHC(=O)O-). This chemical motif is found in numerous biologically active molecules, from leading pharmaceuticals to widely used pesticides.[1][2] The biological activity of many carbamates stems from their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[3][4]

By inhibiting AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, leading to overstimulation of cholinergic receptors.[5] This mechanism is the basis for their use as insecticides (e.g., Propoxur, a structural analog) and as therapeutic agents for conditions like Alzheimer's disease and myasthenia gravis, where enhancing cholinergic transmission is beneficial.[5][6]

Given the structure of phenyl (4-isopropoxyphenyl)carbamate, a primary hypothesis is its potential activity as a cholinesterase inhibitor. A systematic in vitro evaluation is the critical first step to confirm this mechanism, quantify its potency, and establish its cytotoxic profile. This guide provides the foundational protocols and scientific rationale required to conduct such an investigation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is essential for designing and interpreting in vitro studies.

Compound Structure and Properties

IUPAC Name: phenyl N-(4-isopropoxyphenyl)carbamate Molecular Formula: C₁₆H₁₇NO₃ Molecular Weight: 271.31 g/mol

The table below summarizes key physicochemical properties. Where specific experimental data is unavailable, values are estimated based on structural analogs and computational models.

PropertyValue / DescriptionSource / Method
Physical State Expected to be a white to off-white crystalline solid.[7]
Melting Point Not specified; likely in the range of 140-160 °C.Estimation
Solubility Moderately soluble in organic solvents (DMSO, Ethanol).[7]
Water Solubility Low.[7]
Stability Stable under normal conditions. Hydrolyzes under strong acidic or basic conditions.[8][9]
Proposed Synthesis Route

The synthesis of phenyl (4-isopropoxyphenyl)carbamate can be achieved through the reaction of 4-isopropoxyaniline with phenyl chloroformate. This is a standard and efficient method for forming the N-substituted carbamate linkage.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Isopropoxyaniline E Reaction Mixture A->E B Phenyl Chloroformate B->E C Anhydrous Solvent (e.g., THF, DCM) C->E Solvent D Base (e.g., Triethylamine) D->E Acid Scavenger F Work-up & Purification (Washing, Recrystallization) E->F Crude Product G Phenyl (4-isopropoxyphenyl)carbamate (Final Product) F->G

Caption: Proposed synthesis workflow for phenyl (4-isopropoxyphenyl)carbamate.

Core In Vitro Assay: Cholinesterase Inhibition

The primary hypothesis for a carbamate's mechanism is the inhibition of cholinesterase enzymes like AChE. The most widely accepted method for measuring this is the spectrophotometric assay developed by Ellman.[6]

Principle of the Ellman's Assay

The assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that strongly absorbs light at 412 nm.[5][6] The rate of TNB²⁻ formation is directly proportional to AChE activity. An inhibitor will reduce this rate.

G cluster_enzymatic Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Mechanism ATCh Acetylthiocholine (ATCh) (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis AChE Acetylcholinesterase (Enzyme) AChE->Thiocholine TNB TNB²⁻ (Yellow) Absorbance @ 412 nm Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Reacts with Carbamate Phenyl (4-isopropoxyphenyl)carbamate (Inhibitor) Carbamate->AChE Reversibly Inhibits

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Foundational

Spectroscopic Blueprint of Phenyl (4-isopropoxyphenyl)carbamate: A Technical Guide for Advanced Research

Introduction Molecular Structure and Synthesis The molecular architecture of phenyl (4-isopropoxyphenyl)carbamate features a central carbamate linkage connecting a phenyl group and a 4-isopropoxyphenyl moiety. This struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Molecular Structure and Synthesis

The molecular architecture of phenyl (4-isopropoxyphenyl)carbamate features a central carbamate linkage connecting a phenyl group and a 4-isopropoxyphenyl moiety. This structure suggests a synthetic route involving the reaction of 4-isopropoxyaniline with phenyl chloroformate. This is a common and efficient method for the formation of N-aryl carbamates.

Experimental Protocol: Synthesis of Phenyl (4-isopropoxyphenyl)carbamate

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 4-Isopropoxyaniline

  • Phenyl chloroformate[1]

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isopropoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add phenyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure phenyl (4-isopropoxyphenyl)carbamate.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Isopropoxyaniline 4-Isopropoxyaniline Reaction_Vessel Reaction_Vessel 4-Isopropoxyaniline->Reaction_Vessel 1.0 eq Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Reaction_Vessel 1.05 eq Solvent Anhydrous DCM Solvent->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel 1.1 eq Temperature 0 °C to RT Temperature->Reaction_Vessel Quenching Water Quench Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Recrystallization/Chromatography Drying->Purification Product Phenyl (4-isopropoxyphenyl)carbamate Purification->Product Reaction_Vessel->Quenching Reaction

Caption: Synthetic workflow for phenyl (4-isopropoxyphenyl)carbamate.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for phenyl (4-isopropoxyphenyl)carbamate. These predictions are based on the analysis of its constituent functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Singlet (broad)1HN-H
~7.3 - 7.5Multiplet2HAromatic C-H (phenyl)
~7.1 - 7.3Multiplet5HAromatic C-H (phenyl & 4-isopropoxyphenyl)
~6.8 - 7.0Doublet2HAromatic C-H (4-isopropoxyphenyl)
~4.5 - 4.7Septet1HO-CH(CH₃)₂
~1.3 - 1.4Doublet6HO-CH(CH₃)₂

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~152 - 155C=O (carbamate)
~155 - 158Aromatic C-O (isopropoxy)
~150 - 152Aromatic C-O (phenyl ester)
~131 - 133Aromatic C-N
~129 - 130Aromatic C-H (phenyl)
~125 - 126Aromatic C-H (phenyl)
~121 - 123Aromatic C-H (phenyl & 4-isopropoxyphenyl)
~115 - 117Aromatic C-H (4-isopropoxyphenyl)
~70 - 72O-CH(CH₃)₂
~22 - 23O-CH(CH₃)₂

Expert Interpretation of Predicted NMR Spectra:

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the 4-isopropoxyphenyl rings. The N-H proton of the carbamate will likely appear as a broad singlet in the downfield region. The isopropoxy group will be characterized by a septet for the methine proton and a doublet for the six equivalent methyl protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate is anticipated to resonate in the range of 152-155 ppm. The aromatic carbons will appear in the typical region of 115-158 ppm, with the carbons attached to oxygen and nitrogen atoms being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
~3300 - 3400N-H stretch (carbamate)
~3000 - 3100Aromatic C-H stretch
~2850 - 3000Aliphatic C-H stretch (isopropyl)
~1720 - 1740C=O stretch (carbamate)
~1590 - 1610Aromatic C=C stretch
~1510 - 1540N-H bend and C-N stretch (Amide II band)
~1200 - 1250C-O stretch (aryl ether and ester)
~1000 - 1100C-O stretch (isopropyl ether)
~820 - 850p-disubstituted benzene C-H out-of-plane bend

Expert Interpretation of Predicted IR Spectrum:

The IR spectrum of phenyl (4-isopropoxyphenyl)carbamate is expected to be dominated by a strong absorption band for the carbonyl (C=O) group of the carbamate functionality, appearing around 1720-1740 cm⁻¹. The N-H stretching vibration should be visible as a distinct peak in the region of 3300-3400 cm⁻¹. The presence of both aromatic and aliphatic C-H bonds will be indicated by stretching vibrations just above and below 3000 cm⁻¹, respectively. The characteristic absorptions for the aryl ether and the p-disubstituted aromatic ring will further confirm the molecular structure. The region between 1510-1540 cm⁻¹ is significant for the Amide II band, which arises from a combination of N-H bending and C-N stretching, a hallmark of the carbamate linkage.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
271[M]⁺˙ (Molecular Ion)
178[M - C₆H₅O]⁺
151[H₂NC₆H₄OCH(CH₃)₂]⁺˙
136[HNC₆H₄OCH(CH₃)₂]⁺
108[HOC₆H₄OCH(CH₃)₂]⁺˙
93[C₆H₅O]⁺
77[C₆H₅]⁺

Expert Interpretation of Predicted Mass Spectrum:

The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 271, corresponding to the molecular weight of phenyl (4-isopropoxyphenyl)carbamate. A key fragmentation pathway would involve the cleavage of the carbamate ester bond, leading to the loss of a phenoxy radical (C₆H₅O•) to give a fragment at m/z 178, or the loss of a 4-isopropoxyphenylisocyanate radical to give a fragment corresponding to phenol at m/z 94 (though likely less prominent). Another significant fragmentation would be the cleavage of the N-C bond, generating ions corresponding to the 4-isopropoxyaniline radical cation at m/z 151 and the phenyl radical at m/z 77. Further fragmentation of the 4-isopropoxyphenyl moiety is also anticipated.

Diagram of a Key MS Fragmentation Pathway:

MS_Fragmentation M_ion [M]⁺˙ (m/z 271) Frag1 [M - C₆H₅O]⁺ (m/z 178) M_ion->Frag1 - C₆H₅O• Frag2 [C₆H₅O]⁺ (m/z 93) M_ion->Frag2 α-cleavage Frag3 [H₂NC₆H₄OCH(CH₃)₂]⁺˙ (m/z 151) M_ion->Frag3 N-C cleavage

Caption: Proposed key fragmentation pathways for phenyl (4-isopropoxyphenyl)carbamate in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of phenyl (4-isopropoxyphenyl)carbamate. By leveraging established principles of chemical synthesis and spectroscopic interpretation, we have constructed a detailed and scientifically robust dataset that can guide researchers in the identification and characterization of this important molecule. The provided protocols and predicted data serve as a valuable starting point for further experimental investigation and will undoubtedly facilitate the advancement of research in fields where such carbamate derivatives are of interest. The validation of these predictions through empirical studies will be a crucial next step in solidifying our understanding of this compound's chemical and physical properties.

References

  • PubChem. 4-Isopropoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. Phenyl chloroformate. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).

Sources

Exploratory

Process Chemistry Whitepaper: Solubility and Stability Profiles of Phenyl (4-isopropoxyphenyl)carbamate

Executive Summary In the landscape of targeted oncology therapeutics, the robust scale-up of Active Pharmaceutical Ingredients (APIs) relies heavily on the physicochemical behavior of critical intermediates. Phenyl (4-is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology therapeutics, the robust scale-up of Active Pharmaceutical Ingredients (APIs) relies heavily on the physicochemical behavior of critical intermediates. Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76-8) is a pivotal intermediate utilized in the synthesis of Tandutinib (MLN518), a potent FLT3, PDGFR, and c-Kit receptor tyrosine kinase inhibitor[1].

This technical guide provides an in-depth analysis of the solubility and stability dynamics of phenyl (4-isopropoxyphenyl)carbamate. By transitioning from highly reactive isocyanates to stable "masked" carbamates, process chemists can achieve superior impurity control. This document details the causality behind solvent selection, degradation pathways, and provides self-validating experimental protocols for rigorous process development.

The Chemical Rationale: Why Phenyl Carbamates?

In the synthesis of urea-linked APIs like Tandutinib, the traditional approach involves reacting an amine with an isocyanate. However, 4-isopropoxyphenyl isocyanate is highly reactive, moisture-sensitive, and prone to forming unwanted dimerized byproducts.

To circumvent this, process chemistry utilizes phenyl (4-isopropoxyphenyl)carbamate[2]. Synthesized via the reaction of 4-isopropoxyaniline with phenyl chloroformate in toluene and acetonitrile[3], this intermediate acts as a "masked isocyanate." It is a stable, crystalline solid that can be safely isolated, purified, and stored. When subjected to amidation with piperazine in a controlled environment (e.g., ethyl acetate at 38.8°C), it undergoes smooth aminolysis to form the desired urea linkage, cleanly displacing phenol as a byproduct[4].

SynthWorkflow A 4-Isopropoxyaniline + Phenyl chloroformate B Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76-8) A->B Toluene/MeCN Base (Et3N) C Piperazine Amidation (EtOAc, 38.8°C) B->C Controlled Reactivity D N-(4-isopropoxyphenyl)piperazine -1-carboxamide C->D - Phenol (Byproduct) E Tandutinib (MLN518) API Formation D->E Quinazoline Coupling

Fig 1. Synthetic workflow of Tandutinib highlighting the phenyl carbamate intermediate.

Physicochemical & Solubility Profile

The molecular structure of phenyl (4-isopropoxyphenyl)carbamate ( C16​H17​NO3​ ) features a hydrophobic isopropoxy-phenyl tail and a polar carbamate core. This amphiphilic nature dictates its solubility profile, which is critical for maximizing reaction kinetics while allowing for the efficient extraction of the phenol byproduct during aqueous workup.

Causality in Solvent Selection: Ethyl acetate is the optimal solvent for the downstream amidation step[3]. Its moderate dielectric constant ( ϵ=6.02 ) provides high solubility for the carbamate while maintaining a distinct phase boundary during subsequent aqueous brine washes used to remove the displaced phenol and unreacted piperazine.

Table 1: Solubility Profile & Process Utility
SolventDielectric Constant ( ϵ )Process RoleEstimated Solubility (mg/mL at 25°C)
Ethyl Acetate 6.02Primary Amidation Solvent> 50 (High)
Toluene 2.38Chloroformate Coupling20 - 50 (Moderate)
Acetonitrile 37.5Co-solvent / Crystallization> 50 (High)
Water 80.1Aqueous Workup / Extraction< 0.1 (Insoluble)

Stability Dynamics & Degradation Pathways

Carbamates are generally stable under ambient conditions but are susceptible to specific degradation vectors under process stress. Understanding these pathways is non-negotiable for setting critical process parameters (CPPs).

  • Hydrolytic Cleavage: Under strongly acidic or basic conditions, the carbamate linkage hydrolyzes. Base-catalyzed hydrolysis is particularly rapid, yielding 4-isopropoxyaniline, phenol, and carbon dioxide.

  • Thermal Dissociation: At elevated temperatures (typically >150∘C ), phenyl carbamates can undergo thermal unmasking, reverting to the reactive 4-isopropoxyphenyl isocyanate and free phenol. This dictates that drying protocols for this intermediate must be strictly temperature-controlled (e.g., vacuum drying at ≤40∘C ).

DegPathway A Phenyl (4-isopropoxyphenyl)carbamate B 4-Isopropoxyaniline (Hydrolysis Product) A->B Aqueous Acid/Base + H2O, - CO2 C Phenol (Leaving Group) A->C Hydrolysis Cleavage D 4-Isopropoxyphenyl isocyanate (Thermal Intermediate) A->D Thermal Stress (>150°C), - Phenol D->B + H2O - CO2

Fig 2. Primary degradation pathways of phenyl (4-isopropoxyphenyl)carbamate under stress.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in process data, all analytical methodologies must be designed as self-validating systems. The following protocols guarantee that the data generated is free from systemic artifacts.

Equilibrium Solubility Profiling (Shake-Flask Method)

Objective: Determine the thermodynamic solubility of the intermediate in process solvents.

  • Saturation: Add excess phenyl (4-isopropoxyphenyl)carbamate to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate the suspension at 25.0±0.1∘C for 24 hours using a thermostatic shaker.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a validated multi-point calibration curve.

  • Self-Validation Check (Critical): Isolate the residual solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Solubility is a thermodynamic property specific to a single crystal lattice. If the compound forms a solvate or undergoes a polymorphic transition during equilibration, the measured concentration reflects the new phase, not the original intermediate. XRPD confirms phase integrity, validating the solubility data.

Stability-Indicating Forced Degradation

Objective: Establish the degradation profile to validate the HPLC method's resolving power.

Table 2: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTime / TempExpected Degradation PathwayMass Balance Target
Acidic Hydrolysis 0.1N HCl (aq)24h / 60∘C Cleavage to 4-isopropoxyaniline95 - 105%
Basic Hydrolysis 0.1N NaOH (aq)24h / 60∘C Cleavage to phenol + amine95 - 105%
Thermal Stress Solid State7 days / 105∘C Isocyanate formation (trace)95 - 105%
Oxidative Stress 3% H2​O2​ 24h / RTN-oxidation (minimal)95 - 105%

Self-Validation Check (Critical): Execute the analysis using a Photodiode Array (PDA) detector.

  • Causality: During degradation, fragments like phenol may co-elute with the intact carbamate peak, artificially inflating the apparent stability. PDA spectral analysis calculates a "Peak Purity Index" to confirm homogeneity. Furthermore, a strict mass balance requirement (95-105%) ensures that all degradation products have been successfully eluted and quantified, proving no "invisible" degradants are permanently retained on the stationary phase.

References

  • Molaid Chemical Database Title: phenyl (4-isopropoxyphenyl)carbamate - CAS 450390-76-8 Source: Molaid URL:[Link][2]

  • Patent Application US20150133460A1 Title: Lactate salt of 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid(4-isopropoxyphenyl)-amide and pharmaceutical compositions thereof Source: Google Patents / USPTO URL:[4]

  • Patsnap Eureka Patent Analytics Title: Synthesis examples of Phenyl 4-isopropoxyphenylcarbamate Source: Patsnap URL:[Link][3]

  • PubChem Compound Summary Title: Tandutinib | C31H42N6O4 | CID 3038522 Source: National Institutes of Health (NIH) URL:[Link][1]

Sources

Foundational

Exploring the Insecticidal Properties of Phenyl (4-isopropoxyphenyl)carbamate: Mechanisms, Efficacy, and Assays

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary Phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8) is traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8) is traditionally documented as a chemical intermediate in the synthesis of piperazine and piperidine carboxamides[1]. However, its core structural homology to established carbamate insecticides—such as Propoxur (2-isopropoxyphenyl methylcarbamate)—warrants a rigorous investigation into its potential as a neurotoxic agent. As a Senior Application Scientist, I have structured this guide to deconstruct the hypothesized mechanism of action (MoA) of this compound, shifting the paradigm from traditional N-methyl carbamates to N-aryl carbamates. Furthermore, this document provides self-validating experimental protocols to quantify its efficacy and safety profile.

Structural Rationale & Mechanism of Action (MoA)

The insecticidal activity of carbamates relies on their ability to act as reversible competitive inhibitors of Acetylcholinesterase (AChE), a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in the synaptic cleft[2].

The N-Aryl Carbamylation Paradigm

Standard commercial carbamates (e.g., Propoxur, Carbaryl) are N-methyl carbamates . When they interact with AChE, the enzyme's active-site serine attacks the carbonyl carbon, releasing a bulky aromatic leaving group (e.g., the 2-isopropoxyphenol in Propoxur) and leaving the enzyme N-methylcarbamylated[3]. This small methyl adduct undergoes spontaneous hydrolysis (decarbamylation) within 30–40 minutes, restoring enzyme function[2].

Conversely, phenyl (4-isopropoxyphenyl)carbamate is an N-aryl carbamate with a phenyl ester. The structural causality here is inverted:

  • Binding: The 4-isopropoxyphenyl moiety provides the necessary steric alignment and hydrophobic interactions within the aromatic active site gorge of insect AChE[4].

  • Nucleophilic Attack: The serine hydroxyl attacks the carbonyl, but the leaving group is now the smaller phenol (phenoxy group).

  • Pseudo-Irreversible Adduct: The enzyme becomes N-(4-isopropoxyphenyl)carbamylated. This massive, bulky aryl adduct creates profound steric hindrance, drastically reducing the rate of spontaneous decarbamylation[2][4].

This structural shift theoretically transforms the compound from a rapidly reversible inhibitor into a pseudo-irreversible inhibitor, prolonging acetylcholine accumulation and accelerating insect mortality.

G A Phenyl (4-isopropoxyphenyl)carbamate B AChE Active Site (Serine-200) A->B Binds to aromatic gorge C Nucleophilic Attack & Phenol Release B->C Catalytic triad activation D N-Aryl Carbamylated AChE (Bulky Adduct) C->D Pseudo-irreversible inhibition E Prolonged Acetylcholine Accumulation D->E Blockade of substrate hydrolysis F Synaptic Failure & Insect Mortality E->F Hyperstimulation of receptors

Mechanism of pseudo-irreversible AChE inhibition by N-aryl carbamylation.

In Vitro Efficacy: The Self-Validating Ellman’s Assay

To quantify the AChE inhibitory potency (IC50) of phenyl (4-isopropoxyphenyl)carbamate, we utilize a modified .

Causality of Design: Ellman's assay relies on the hydrolysis of acetylthiocholine (ATChI) to thiocholine, which reacts with DTNB to form a yellow anion (TNB) absorbing at 412 nm[5]. Because carbamates are competitive inhibitors, the assay must pre-incubate the enzyme with the inhibitor before introducing the substrate to allow the carbamylation kinetics to establish equilibrium without substrate competition[6].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M sodium phosphate buffer (pH 8.0) to ensure optimal AChE stability.

    • Freshly dissolve DTNB (10 mM) and ATChI (14 mM) in buffer. Causality: ATChI undergoes spontaneous hydrolysis; fresh preparation minimizes baseline noise[5].

  • Inhibitor Dilution: Dissolve the target carbamate in DMSO. Ensure the final assay concentration of DMSO remains <1% to prevent solvent-induced protein denaturation[6].

  • Pre-Incubation (The Self-Validating Step):

    • Test Wells: 140 µL Buffer + 10 µL AChE (0.1 U/mL) + 10 µL Inhibitor.

    • 100% Activity Control: 140 µL Buffer + 10 µL AChE + 10 µL DMSO (Solvent control).

    • Blank Control: 150 µL Buffer + 10 µL DMSO (Accounts for non-enzymatic ATChI hydrolysis).

    • Incubate all wells at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL DTNB and 10 µL ATChI to all wells simultaneously using a multichannel pipette[6].

  • Kinetic Readout: Measure absorbance kinetically at 412 nm every 60 seconds for 15 minutes. Calculate the initial velocity (V0) and determine the IC50 via non-linear regression.

In Vivo Toxicity: Cuticular Penetration Assay

In vitro enzyme inhibition does not always correlate with in vivo toxicity due to cuticular barriers and metabolic detoxification (e.g., Cytochrome P450s or carboxylesterases)[2]. We employ a topical application assay on the German cockroach (Blattella germanica).

Causality of Design: Topical application isolates direct neurotoxicity and cuticular penetration from the immediate gut-level enzymatic degradation that occurs in dietary assays[7].

Step-by-Step Methodology
  • Subject Standardization: Select adult male B. germanica (susceptible strain, 3-5 days post-eclosion) to eliminate sex- and age-based metabolic variations.

  • Anesthesia: Chill insects at 4°C for 10 minutes. Causality: Cold anesthesia is preferred over CO2, as CO2 can temporarily alter hemolymph pH and baseline esterase activity, skewing toxicity data.

  • Dosing: Using a Hamilton repeating micro-applicator, apply 1 µL of the target compound dissolved in analytical-grade acetone to the ventral thorax. Causality: Acetone acts as a highly volatile carrier that rapidly evaporates, leaving the lipophilic carbamate to partition into the insect's waxy cuticle[7].

  • Incubation & Scoring: House the treated insects in clean, ventilated containers with water provided ad libitum. Score mortality at 24 and 48 hours.

  • Validation: Run a parallel control group treated with 1 µL of pure acetone to validate that mortality is solely compound-driven.

Quantitative Data Presentation

To contextualize the hypothesized efficacy of phenyl (4-isopropoxyphenyl)carbamate, the table below compares its modeled parameters against established literature values for standard insecticides[3][7].

CompoundChemical ClassAChE IC50 (µM)Topical LD50 (B. germanica)Decarbamylation Rate
Propoxur (Standard)N-Methyl Carbamate0.8514.68 µg/g BWFast (30-40 mins)
Fenitrothion (Standard)OrganophosphateN/A (Irreversible)1.89 µg/g BWPermanent
Phenyl (4-isopropoxyphenyl)carbamate N-Aryl Carbamate1.20 - 2.50 (Modeled)25.50 - 35.00 µg/g BW (Modeled)Slow (Pseudo-irreversible)

(Note: Data for Propoxur and Fenitrothion are derived from established toxicological profiles[7]. Data for the target compound represents modeled projections based on steric bulk and lipophilicity).

Conclusion & Future Perspectives

Phenyl (4-isopropoxyphenyl)carbamate represents an intriguing departure from classical N-methyl carbamate insecticides. By substituting the traditional leaving group mechanics, it theoretically induces a bulky N-aryl carbamylation of the AChE active site, potentially overcoming specific target-site resistance mechanisms found in modern pest populations. Future drug development efforts should focus on synthesizing structural analogs to optimize the logP value for enhanced cuticular penetration while conducting rigorous mammalian cell cytotoxicity assays (e.g., HepG2) to ensure a high selectivity index.

References

  • Guidechem.
  • National Center for Biotechnology Information (PMC). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology".
  • ACS Publications. "Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors".
  • BenchChem. "Application Notes and Protocols for Acetylcholinesterase (AChE)
  • ResearchGate. "Toxicity of cypermethrin, propoxur and fenitrothion topically applied to German cockroaches".
  • Oregon State University. "EXTOXNET PIP - PROPOXUR".

Sources

Exploratory

Initial screening of phenyl (4-isopropoxyphenyl)carbamate for herbicidal activity

Executive Summary The discovery and characterization of novel agrochemicals require a rigorous, tiered approach to separate highly active compounds from inert analogs. Phenyl (4-isopropoxyphenyl)carbamate represents a st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and characterization of novel agrochemicals require a rigorous, tiered approach to separate highly active compounds from inert analogs. Phenyl (4-isopropoxyphenyl)carbamate represents a structural class with significant herbicidal potential. Carbamate herbicides historically exhibit divergent modes of action (MoA): they either act as potent inhibitors of Photosystem II (PSII)[1] or disrupt cell division by targeting microtubule organizing centers (MTOCs)[2]. This whitepaper outlines a self-validating, causality-driven screening protocol designed to quantify the baseline efficacy of phenyl (4-isopropoxyphenyl)carbamate and elucidate its primary physiological target.

Mechanistic Rationale: The Dual-Hypothesis of Carbamate Phytotoxicity

As an application scientist, I approach initial screening not as a simple pass/fail metric, but as a diagnostic tool for molecular interaction. The chemical architecture of phenyl (4-isopropoxyphenyl)carbamate—a phenyl ester of a carbamic acid featuring a lipophilic isopropoxy substitution—suggests two primary mechanistic pathways:

  • Photosystem II (PSII) Inhibition: Bis-carbamates and phenyl carbamates (e.g., phenmedipham and desmedipham) are known to bind to the D1 protein in the chloroplast thylakoid membrane. This binding blocks the electron transfer to the plastoquinone pool, halting photosynthesis and generating lethal reactive oxygen species (ROS)[1],[3].

  • Microtubule Disruption: Alternatively, simpler phenyl carbamates (e.g., propham) do not directly depolymerize microtubules but cause MTOC fragmentation, leading to abnormal spindle formation and mitotic arrest[2].

To determine which pathway phenyl (4-isopropoxyphenyl)carbamate follows, our screening pipeline must independently stress both the photosynthetic and cell-division machinery of the target plants.

Tiered Screening Architecture

To minimize false positives and optimize resource allocation, we employ a three-phase screening architecture. Rapid in vitro methods are linked into a system capable of rapidly and inexpensively assessing herbicide efficacy before advancing to resource-intensive field trials[4].

Workflow Phase1 Phase I: In Vitro Screening (Lemna minor Assay) Phase2 Phase II: Greenhouse Trials (Pre- & Post-Emergence) Phase1->Phase2 High Phytotoxicity Phase3 Phase III: MoA Elucidation (PSII vs. Microtubules) Phase2->Phase3 Broad/Selective Control Decision Go/No-Go Decision (ED50 < 100 g/ha?) Phase3->Decision LeadOpt Lead Optimization Decision->LeadOpt Yes

Caption: Tiered screening workflow for evaluating phenyl (4-isopropoxyphenyl)carbamate.

Phase I: High-Throughput In Vitro Screening

We utilize Lemna minor (duckweed) for Phase I. The causality behind this choice is deliberate: Lemna reproduces vegetatively at a rapid rate, requiring both uninterrupted mitosis and maximal photosynthetic output. Thus, it captures either potential MoA in a single, low-volume assay.

Methodology: Lemna minor Microplate Assay

  • Preparation: Cultivate Lemna minor in standardized Steinberg medium at pH 6.5 under continuous fluorescent light (100 µmol m⁻² s⁻¹).

  • Compound Formulation: Dissolve phenyl (4-isopropoxyphenyl)carbamate in DMSO (final assay concentration <0.5% v/v to prevent solvent toxicity).

  • Dosing: Create a logarithmic concentration gradient (0.1, 1.0, 10, 100 µM) in 6-well plates. Include phenmedipham (PSII control) and propham (Mitotic control) to ensure the assay's dynamic range is properly calibrated.

  • Incubation & Assessment: Incubate for 7 days. Measure frond count and total chlorophyll content (extracted via 80% acetone and quantified at 645 nm and 663 nm).

  • Validation: The assay is self-validating; if the DMSO control shows <20% growth increase, the plate is discarded.

Phase II: Whole-Plant Greenhouse Efficacy

If Phase I demonstrates an IC50 < 10 µM, the compound advances to greenhouse trials. Because carbamates can be either foliar-active (post-emergence) or soil-active (pre-emergence)[1], both application methods must be tested across representative monocots and dicots.

Methodology: Pre- and Post-Emergence Profiling

  • Planting: Sow seeds of Amaranthus retroflexus (dicot) and Echinochloa crus-galli (monocot) in standard potting mix.

  • Pre-Emergence Application: Apply the formulated compound directly to the soil surface 24 hours post-seeding at rates of 125, 250, 500, and 1000 g a.i./ha.

  • Post-Emergence Application: Apply the compound via a track sprayer (delivering 200 L/ha) to plants at the 2-3 true leaf stage.

  • Assessment: Record visual injury and fresh foliage weight at 14 and 21 days after treatment (DAT). Aim to achieve an 85-95% reduction in foliage fresh weight for the susceptible standards to ensure assay sensitivity[5].

Quantitative Data Summary (Representative Expected Results) The following table summarizes the expected efficacy profile if the compound acts primarily as a PSII inhibitor (similar to phenmedipham).

Target SpeciesApplication MethodED50 (g a.i./ha)ED90 (g a.i./ha)Primary Visual Symptoms
Amaranthus retroflexusPost-emergence115280Rapid interveinal chlorosis, necrosis
Amaranthus retroflexusPre-emergence>1000N/AMinimal stunting; no chlorosis
Echinochloa crus-galliPost-emergence450>1000Marginal chlorosis, recovery at 14 DAT
Echinochloa crus-galliPre-emergence>1000N/ANo visible effect

Data Interpretation: Pronounced post-emergence activity on dicots, coupled with rapid chlorosis, strongly points toward PSII inhibition rather than microtubule disruption (which typically manifests as pre-emergence root stunting).

Phase III: Mechanism of Action (MoA) Elucidation

To definitively confirm the MoA, we must isolate the physiological target. Based on the Phase II data, we hypothesize that phenyl (4-isopropoxyphenyl)carbamate inhibits PSII.

Pathway Compound Phenyl (4-isopropoxyphenyl) carbamate D1 Binds D1 Protein (Plastoquinone Site) Compound->D1 Electron Blocks Electron Transport (PSII) D1->Electron ROS ROS Generation & Oxidative Stress Electron->ROS Death Lipid Peroxidation & Cell Death ROS->Death

Caption: Proposed Photosystem II (PSII) inhibition pathway by phenyl carbamate derivatives.

Methodology: Chlorophyll Fluorescence Imaging (Fv/Fm)

  • Dark Adaptation: Dark-adapt treated Amaranthus retroflexus leaves for 30 minutes to fully oxidize the plastoquinone pool.

  • Measurement: Apply a saturating light pulse using a PAM (Pulse-Amplitude-Modulation) fluorometer.

  • Analysis: Calculate the maximum quantum yield of PSII (Fv/Fm). A rapid decline in the Fv/Fm ratio (from a healthy ~0.83 to <0.4) within 4-6 hours of application confirms the blockage of electron transport at the D1 protein[1].

  • Alternative Validation: If Fv/Fm remains stable, immediately pivot to DAPI staining of root tip squashes to evaluate the mitotic index and check for MTOC fragmentation[2].

Conclusion & Future Directives

The initial screening of phenyl (4-isopropoxyphenyl)carbamate requires a robust, multi-tiered approach that marries high-throughput in vitro assays with targeted physiological validations. By structuring the protocol to independently test the two dominant carbamate MoAs—PSII inhibition and microtubule disruption—we ensure that the resulting data is not just descriptive, but mechanistically definitive. If the compound demonstrates an ED50 < 100 g a.i./ha with a confirmed PSII target, it warrants immediate progression to lead optimization, focusing on modifying the isopropoxy tail to enhance cuticular penetration and systemic translocation.

References

  • Yemets, A. et al. (2008). "Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris.
  • BenchChem (2025).
  • Weed Science Society of America (1974). "Basis for Selectivity of Phenmedipham and Desmedipham on Wild Mustard, Redroot Pigweed, and Sugar Beet." Cambridge University Press.
  • MDPI (2014). "Methods for Rapid Screening in Woody Plant Herbicide Development." MDPI Forests.
  • Agriculture and Horticulture Development Board (AHDB). "Detecting herbicide resistance." AHDB.

Sources

Protocols & Analytical Methods

Method

Laboratory scale synthesis protocol for phenyl (4-isopropoxyphenyl)carbamate

Application Note: Laboratory Scale Synthesis Protocol for Phenyl (4-isopropoxyphenyl)carbamate Strategic Context & Application Phenyl (4-isopropoxyphenyl)carbamate is a highly valuable, bench-stable electrophilic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Scale Synthesis Protocol for Phenyl (4-isopropoxyphenyl)carbamate

Strategic Context & Application

Phenyl (4-isopropoxyphenyl)carbamate is a highly valuable, bench-stable electrophilic intermediate utilized extensively in medicinal chemistry and drug development. It serves as an isolable "isocyanate surrogate" for the synthesis of complex unsymmetrical ureas—a structural motif frequently found in kinase inhibitors and receptor antagonists[1]. By utilizing phenyl chloroformate, this protocol avoids the handling of highly toxic phosgene gas while delivering a phenyloxycarbonyl (Phoc) protected amine that is primed for subsequent chemoselective aminolysis[2].

Mechanistic Rationale & Causality

The synthesis proceeds via a nucleophilic acyl substitution where 4-isopropoxyaniline attacks the electrophilic carbonyl carbon of phenyl chloroformate, releasing hydrochloric acid (HCl) which is subsequently scavenged by a base[3].

The Causality of Inverse Addition: Standard carbamate synthesis protocols often dictate adding the chloroformate dropwise to an amine solution[3]. However, electron-rich anilines like 4-isopropoxyaniline make the resulting carbamate highly susceptible to secondary nucleophilic attack by unreacted amine, which generates a symmetrical bis-aryl urea byproduct[2]. To circumvent this, this protocol employs an inverse addition strategy[1]. By adding the aniline dropwise to a chilled solution containing an excess of phenyl chloroformate, the electrophile is maintained in constant stoichiometric excess. Any amine entering the flask immediately reacts with the chloroformate rather than the newly formed carbamate product.

Mechanism A 4-Isopropoxyaniline (Nucleophile) C Phenyl Chloroformate (Excess in flask) A->C Fast attack U Symmetrical Urea (Unwanted Byproduct) A->U Side reaction P Phenyl Carbamate (Target Product) C->P -HCl P->A Competes if amine is in excess

Mechanistic pathway highlighting the critical need to avoid excess amine to prevent urea formation.

Quantitative Reaction Parameters

The following table outlines the stoichiometry for a standard 10 mmol laboratory-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
4-Isopropoxyaniline 151.211.0010.01.51 gNucleophile / Limiting Reagent
Phenyl Chloroformate 156.571.1011.01.72 g (1.38 mL)Electrophile / Phoc Source
Triethylamine (TEA) 101.191.1011.01.11 g (1.53 mL)Acid Scavenger (Base)
Dichloromethane (DCM) 84.93Solvent-25.0 mL (Total)Reaction Medium

Step-by-Step Laboratory Protocol

Self-Validating System: This protocol is designed with built-in visual and analytical checkpoints to ensure reaction integrity at every stage.

Phase 1: Setup and Electrophile Preparation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Add phenyl chloroformate (1.38 mL, 11.0 mmol) and anhydrous DCM (15.0 mL) to the flask.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: The subsequent reaction is highly exothermic; low temperatures suppress the activation energy required for urea byproduct formation.

Phase 2: Inverse Addition of the Amine 4. In a separate vial, dissolve 4-isopropoxyaniline (1.51 g, 10.0 mmol) in anhydrous DCM (10.0 mL). 5. Using a syringe pump or an addition funnel, add the aniline solution dropwise to the chilled phenyl chloroformate solution over a period of 30 minutes[1]. Ensure vigorous stirring.

Phase 3: Base Activation and Propagation 6. Following the complete addition of the amine, add triethylamine (1.53 mL, 11.0 mmol) dropwise over 10 minutes[1]. 7. Self-Validation Cue: Upon TEA addition, a dense white precipitate (triethylammonium chloride) will immediately form. This visual cue confirms the generation of HCl and the successful formation of the carbamate linkage[3]. 8. Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2 to 3 hours.

Phase 4: Reaction Monitoring 9. Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate / 80% Hexanes solvent system. 10. Self-Validation Cue: The starting 4-isopropoxyaniline is polar and will have a lower Rf​ (~0.2). The target phenyl carbamate is significantly less polar and will appear as a new UV-active spot at a higher Rf​ (~0.6).

Phase 5: Aqueous Work-up and Isolation 11. Quench the reaction by adding 15 mL of distilled water to the flask and stirring for 5 minutes. 12. Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. 13. Wash the organic layer with 1N HCl (2 × 15 mL). Causality: This step is critical. The acidic wash protonates and removes any unreacted aniline and the triethylamine base into the aqueous layer, preventing contamination. 14. Wash the organic layer with saturated aqueous NaCl (brine, 15 mL) to remove residual water. 15. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 16. The product, phenyl (4-isopropoxyphenyl)carbamate, will typically solidify upon complete solvent removal or can be triturated with cold hexanes to yield an off-white to white crystalline solid.

Workflow N1 Phenyl Chloroformate in DCM (0-5 °C) N2 Dropwise Addition: 4-Isopropoxyaniline in DCM N1->N2 Inverse Addition N3 Dropwise Addition: Triethylamine (Base) N2->N3 Neutralize HCl N4 Warm to RT & Stir (2-4 hours) N3->N4 Drive to Completion N5 Aqueous Work-up (1N HCl, Brine) N4->N5 Quench & Wash N6 Dry (Na2SO4) & Concentrate N5->N6 N7 Phenyl (4-isopropoxyphenyl)carbamate N6->N7 High Purity Product

Step-by-step laboratory workflow for the synthesis and isolation of the target phenyl carbamate.

Analytical Characterization

To verify the structural integrity of the synthesized phenyl (4-isopropoxyphenyl)carbamate, the following spectral data should be observed:

  • LC-MS (ESI+): Expected exact mass for C16​H17​NO3​ is 271.12 Da. Look for the [M+H]+ ion peak at m/z 272.1.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ ~6.80 - 7.40 (m, 9H, Aromatic protons from both the core and phenoxy rings)

    • δ ~6.75 (br s, 1H, N-H carbamate proton)

    • δ ~4.50 (hept, J = 6.1 Hz, 1H, Isopropyl C-H)

    • δ ~1.33 (d, J = 6.1 Hz, 6H, Isopropyl CH3​ groups)

References[3] Title: Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors

Sources

Application

HPLC analysis of phenyl (4-isopropoxyphenyl)carbamate purity

An Application Note for the HPLC Analysis of Phenyl (4-isopropoxyphenyl)carbamate Purity Introduction Phenyl (4-isopropoxyphenyl)carbamate is an organic compound with potential applications in pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the HPLC Analysis of Phenyl (4-isopropoxyphenyl)carbamate Purity

Introduction

Phenyl (4-isopropoxyphenyl)carbamate is an organic compound with potential applications in pharmaceutical and agrochemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy, making it the preferred method for purity determination.[1][2]

This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of phenyl (4-isopropoxyphenyl)carbamate. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to method validation based on the International Conference on Harmonization (ICH) guidelines.[3][4]

Principle of the Method: Reverse-Phase Chromatography

The method employs reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile). Phenyl (4-isopropoxyphenyl)carbamate, being a moderately non-polar aromatic compound, will interact with the non-polar stationary phase. By eluting with a polar mobile phase, the analyte is partitioned between the two phases. Its retention time is primarily governed by its hydrophobicity; impurities with different polarities will elute at different times, allowing for effective separation and quantification. A C18 column is chosen for its versatility and proven performance in separating a wide range of non-polar to moderately polar compounds.[5]

Materials and Instrumentation

Reagents and Standards:

  • Phenyl (4-isopropoxyphenyl)carbamate Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm or higher)

  • Methanol (HPLC Grade)

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Ultrasonic bath

Detailed Protocol: Purity Determination

Part 1: Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. Acetonitrile is chosen as the organic modifier due to its low viscosity and strong elution strength for aromatic compounds. A UV detection wavelength of 254 nm is selected as it provides good sensitivity for compounds containing phenyl rings.

ParameterRecommended ConditionJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of moderately non-polar aromatic compounds, providing excellent resolution and efficiency.[5]
Mobile Phase Acetonitrile : Water (60:40, v/v)Provides optimal retention and peak shape for the analyte. Isocratic elution simplifies the method and improves reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds, offering good sensitivity for the phenyl carbamate structure.
Injection Volume 10 µLA suitable volume to ensure sharp peaks and avoid column overloading.
Run Time 15 minutesSufficient time to elute the main peak and any potential impurities.
Part 2: Solution Preparation Workflow

Accurate preparation of standard and sample solutions is fundamental to achieving reliable quantitative results.

G cluster_prep Solution Preparation std_start Accurately weigh ~25 mg of Reference Standard std_flask Transfer to a 50 mL volumetric flask std_start->std_flask std_dissolve Add ~35 mL of Acetonitrile. Sonicate to dissolve. std_flask->std_dissolve std_volume Dilute to volume with Acetonitrile. Mix thoroughly. std_dissolve->std_volume std_final Result: Standard Stock Solution (~0.5 mg/mL) std_volume->std_final smp_start Accurately weigh ~25 mg of Test Sample smp_flask Transfer to a 50 mL volumetric flask smp_start->smp_flask smp_dissolve Add ~35 mL of Acetonitrile. Sonicate to dissolve. smp_flask->smp_dissolve smp_volume Dilute to volume with Acetonitrile. Mix thoroughly. smp_dissolve->smp_volume smp_filter Filter through a 0.45 µm syringe filter smp_volume->smp_filter smp_final Result: Sample Solution (~0.5 mg/mL) smp_filter->smp_final

Caption: Workflow for preparing standard and sample solutions.

Part 3: System Suitability and Analysis Procedure

System Suitability Testing (SST) is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of the experiment.[2][4][6]

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (Acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte.

  • System Suitability Test (SST):

    • Inject the Standard Solution five (5) consecutive times.

    • Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.[7][8]

ParameterAcceptance CriteriaRationale
Repeatability (%RSD) ≤ 1.0% for peak area and retention timeEnsures the precision of the injection and detection system.[9]
Tailing Factor (T) ≤ 1.5A measure of peak symmetry. A value > 2 can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) ≥ 5000Indicates the efficiency of the column in separating components of the mixture. Higher numbers denote better efficiency.
  • Analysis:

    • Once SST criteria are met, inject the prepared Sample Solution in duplicate.

    • Bracket the sample injections with a standard injection every 10-12 sample injections to ensure continued system stability.[6]

Data Analysis and Purity Calculation

The purity of the phenyl (4-isopropoxyphenyl)carbamate sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Calculation Formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

  • Area of Main Peak: The integrated peak area of phenyl (4-isopropoxyphenyl)carbamate in the sample chromatogram.

  • Total Area of All Peaks: The sum of the integrated peak areas of the main peak and all impurity peaks (disregard any peaks from the blank and those below the limit of quantitation).

Method Validation Protocol

To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][4] This process provides documented evidence that the method is reliable, reproducible, and accurate.

G cluster_prec Precision Levels start HPLC Method Validation spec Specificity start->spec lin Linearity & Range start->lin acc Accuracy start->acc prec Precision start->prec lodq LOD & LOQ start->lodq rob Robustness start->rob end Validated Method spec->end lin->end acc->end repeat Repeatability (Intra-day) prec->repeat inter Intermediate Precision (Inter-day, Inter-analyst) prec->inter lodq->end rob->end

Sources

Method

Application Notes &amp; Protocols: Phenyl (4-isopropoxyphenyl)carbamate as a Positive Control in Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of O-aryl carbamates, specifically using Phenyl (4-isopropoxyphenyl)carbamate as a represen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of O-aryl carbamates, specifically using Phenyl (4-isopropoxyphenyl)carbamate as a representative compound, as a positive control in experiments targeting Fatty Acid Amide Hydrolase (FAAH). We delve into the mechanistic underpinnings of FAAH inhibition by carbamates, provide detailed protocols for both in vitro and cell-based assays, and offer insights into data interpretation and troubleshooting. The objective is to equip researchers with the necessary knowledge to ensure the robustness and validity of their FAAH inhibitor screening campaigns.

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system (ECS) is a critical lipid signaling network that modulates a vast array of physiological processes, including pain, inflammation, mood, and memory.[1] A key regulatory node in this system is the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA), and other related fatty acid amides.[2][3] By catabolizing these signaling lipids, FAAH effectively terminates their biological activity.

Genetic or pharmacological inactivation of FAAH leads to elevated endogenous levels of AEA, which in turn produces analgesic, anxiolytic, anti-inflammatory, and antidepressant effects in preclinical models.[1][2] This makes FAAH an attractive therapeutic target for a range of neurological and inflammatory disorders. Among the various classes of FAAH inhibitors, O-aryl carbamates, such as the well-characterized inhibitor URB597, have proven to be particularly effective.[4][5] These compounds serve as invaluable tools in research and drug discovery, not only as potential therapeutics but also as reliable positive controls to validate screening assays. Phenyl (4-isopropoxyphenyl)carbamate, a member of this class, functions through an identical mechanism and is an exemplar for establishing robust experimental paradigms.

Mechanism of Action: Covalent Carbamylation of the Catalytic Serine

FAAH belongs to the amidase signature family of serine hydrolases, which utilize an atypical Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) for substrate hydrolysis.[2][4][6] O-aryl carbamates, including phenyl (4-isopropoxyphenyl)carbamate, act as mechanism-based irreversible or slowly reversible inhibitors.[2][7]

The inhibitory mechanism involves the nucleophilic attack of the catalytic Ser241 on the electrophilic carbonyl carbon of the carbamate.[2][8] This process leads to the formation of a stable, carbamoylated enzyme adduct, rendering the enzyme inactive. The departure of the phenoxy leaving group completes the covalent modification. This targeted and covalent inactivation is a key feature of this inhibitor class, providing potent and often prolonged enzymatic inhibition.[2]

FAAH_Inhibition cluster_0 FAAH Active Site cluster_1 Inhibition Pathway FAAH FAAH Enzyme (with Ser241-OH) Tetrahedral_Intermediate Tetrahedral Intermediate (Ser241 linked to carbamate) FAAH->Tetrahedral_Intermediate Nucleophilic Attack Carbamate Phenyl (4-isopropoxyphenyl)carbamate Carbamate->Tetrahedral_Intermediate Binds to Active Site Carbamylated_FAAH Carbamylated FAAH (Inactive Enzyme) Tetrahedral_Intermediate->Carbamylated_FAAH Covalent Bond Formation Phenol Isopropoxyphenol (Leaving Group) Tetrahedral_Intermediate->Phenol Release of Leaving Group

Caption: Mechanism of FAAH inactivation by an O-aryl carbamate inhibitor.

Compound Properties and Handling

Proper handling and storage of the positive control are paramount for reproducible results.

Table 1: Physicochemical and Handling Properties

PropertyValue / RecommendationReference(s)
Molecular Formula C16H17NO3N/A
Molecular Weight 271.31 g/mol N/A
Appearance Typically a white to off-white solid powder.[9]
Solubility Soluble in organic solvents such as DMSO and ethanol. Sparingly soluble in water.[10]
Stock Solution Prep. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
Storage Store the solid compound at room temperature or 4°C. Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Protect from light.[10]
Safety Handle in accordance with good laboratory practice. Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area or chemical fume hood. Avoid dust formation.[9][11][12]

Application as a Positive Control in FAAH Assays

In any enzyme inhibition assay, a positive control is not merely recommended; it is essential for validating the experiment. Its primary functions are:

  • Assay Validation: Confirms that the enzyme is active, the substrate is viable, and the detection system (e.g., fluorescence plate reader) is functioning correctly.

  • Reference Standard: Provides a benchmark against which the potency of unknown test compounds can be compared. The calculated IC50 value for the positive control should fall within a consistent, expected range across experiments.

  • Troubleshooting: A failure of the positive control to inhibit the enzyme points directly to a problem with the assay components or setup, rather than the test compounds.

Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution (96-Well Plate) cluster_Analysis Data Analysis Prep_Reagents Prepare Reagents: - Assay Buffer - FAAH Enzyme - Substrate Add_Enzyme_Inhibitor 1. Add Enzyme + Inhibitor/Control/ Vehicle to wells Prep_Reagents->Add_Enzyme_Inhibitor Prep_Compounds Prepare Compounds: - Test Compounds (Serial Dilution) - Positive Control (Serial Dilution) - Vehicle (DMSO) Prep_Compounds->Add_Enzyme_Inhibitor Preincubate 2. Pre-incubate (e.g., 15 min at 37°C) Add_Enzyme_Inhibitor->Preincubate Add_Substrate 3. Initiate reaction by adding fluorogenic substrate Preincubate->Add_Substrate Read_Plate 4. Read fluorescence kinetically or at endpoint (Ex/Em: 350/460 nm) Add_Substrate->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Experimental workflow for a fluorometric FAAH inhibitor screening assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay

This protocol describes a robust, fluorescence-based method for measuring FAAH activity and its inhibition in a 96-well format.

A. Principle Recombinant human FAAH hydrolyzes a synthetic substrate, AMC-arachidonoyl amide, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[13][14] The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibitors will reduce this rate.

B. Materials

  • Enzyme: Recombinant Human FAAH

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[13]

  • Substrate: AMC-arachidonoyl amide (stock in ethanol or DMSO).

  • Positive Control: Phenyl (4-isopropoxyphenyl)carbamate (10 mM stock in DMSO).

  • Test Compounds: Dissolved in DMSO.

  • Plate: White, opaque, flat-bottom 96-well microplate.

  • Instrumentation: Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of ~340-360 nm and ~450-465 nm, respectively.[13][14][15]

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare working solutions on the day of the experiment.

    • Dilute FAAH enzyme in cold Assay Buffer to the desired concentration. (Note: optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes).

    • Dilute the FAAH Substrate stock in Assay Buffer to a final working concentration (e.g., 20 µM, for a 10 µM final assay concentration).

    • Prepare serial dilutions of the positive control and test compounds in DMSO, then dilute further in Assay Buffer. A typical final concentration range for the positive control would be 0.1 nM to 1 µM.

  • Assay Plate Setup (Total volume = 200 µL):

    • Background Wells (No Enzyme): 100 µL Assay Buffer + 90 µL Assay Buffer.

    • 100% Activity Wells (Vehicle Control): 100 µL of diluted FAAH enzyme + 90 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells (e.g., 0.5%).

    • Inhibitor Wells: 100 µL of diluted FAAH enzyme + 90 µL of the diluted positive control or test compound.

  • Pre-incubation:

    • Add the enzyme and inhibitor/vehicle solutions to the plate.

    • Cover the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FAAH Substrate working solution to all wells.

    • Immediately place the plate in the reader pre-warmed to 37°C.

    • Measure fluorescence intensity kinetically for 30 minutes (reading every 60 seconds) or as an endpoint reading after a fixed time (e.g., 30 minutes).

D. Data Analysis

  • Subtract the average fluorescence of the Background wells from all other readings.

  • Determine the reaction rate (slope of the linear portion of the kinetic curve) or use the final endpoint fluorescence value.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Vehicle))

  • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based FAAH Activity Assay

This protocol measures the ability of a compound to inhibit FAAH within a cellular environment.

A. Principle Cells expressing FAAH (either endogenously or via transfection) are treated with the inhibitor. Following treatment, the cells are lysed, and the FAAH activity remaining in the lysate is measured using the fluorometric assay described above. This provides a more physiologically relevant assessment of inhibitor potency, accounting for cell permeability and stability.

B. Materials

  • Cells: HEK293 cells overexpressing human FAAH (HEK293-hFAAH) or a cell line with high endogenous FAAH expression (e.g., BV-2 microglial cells).[15]

  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Lysis Buffer: RIPA buffer or a simple buffer like Tris-HCl with protease inhibitors.

  • Protein Assay: BCA or Bradford Protein Assay Kit.

  • All materials for the In Vitro Fluorometric FAAH Inhibition Assay.

C. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 12-well or 24-well plate) and grow to ~80-90% confluency.

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the positive control or test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[15]

    • Collect the supernatant, which contains the cytosolic FAAH enzyme.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalizing FAAH activity.[15]

  • FAAH Activity Measurement:

    • In a new 96-well white plate, add a standardized amount of protein (e.g., 10-20 µg) from each lysate to individual wells.

    • Adjust the volume in each well to 190 µL with Assay Buffer.

    • Initiate the reaction by adding 10 µL of FAAH Substrate.

    • Measure fluorescence as described in Protocol 1.

D. Data Analysis

  • Normalize the rate of fluorescence increase to the protein concentration for each sample (Rate / µg protein).

  • Calculate the % Inhibition relative to the vehicle-treated cells.

  • Determine the IC50 value as described previously.

References

  • McKinney, M. K., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Journal of the American Chemical Society, 127(43), 15160–15168. [Link]

  • Tarzia, G., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Bioorganic & Medicinal Chemistry Letters, 17(15), 4336-4340. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764–777. [Link]

  • Allarà, M., et al. (2021). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega, 6(20), 13193–13206. [Link]

  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich. [Link]

  • ResearchGate. (n.d.). Carbamate FAAH inhibitors. [Scientific Diagram]. ResearchGate. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]

  • Sbardella, G., et al. (2022). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 346. [Link]

Sources

Application

Protocol for testing the efficacy of phenyl (4-isopropoxyphenyl)carbamate against plant pathogens

Application Note: Efficacy Testing Protocol for Phenyl (4-isopropoxyphenyl)carbamate Against Phytopathogens Mechanistic Rationale: Exploiting Negative Cross-Resistance Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficacy Testing Protocol for Phenyl (4-isopropoxyphenyl)carbamate Against Phytopathogens

Mechanistic Rationale: Exploiting Negative Cross-Resistance

Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76-8) is a highly specific N-phenylcarbamate fungicide. Unlike broad-spectrum agricultural agents, its development and application are predicated on a precise evolutionary trap known as "negative cross-resistance"[1].

The primary target of benzimidazole fungicides (e.g., carbendazim) is fungal β-tubulin, where they bind to inhibit microtubule polymerization, effectively arresting mitosis[2]. Intensive agricultural use has selected for resistant phytopathogenic strains—most notably in Botrytis cinerea (gray mold)—harboring point mutations at codon 198 (e.g., E198A, E198V, or E198G) of the β-tubulin gene[3].

While these mutations sterically hinder benzimidazole binding, they simultaneously alter the conformational landscape of the binding pocket to create a high-affinity docking site for N-phenylcarbamates[4]. Consequently, phenyl (4-isopropoxyphenyl)carbamate exhibits potent fungicidal activity against benzimidazole-resistant strains, while remaining largely inactive against wild-type (WT) isolates[1]. Testing this compound requires a specialized, paired-isolate protocol to validate this dual-phenotype response.

Visualizing the Mechanism of Action

NegativeCrossResistance cluster_WT Wild-Type Phenotype cluster_Mut E198 Mutant Phenotype WT_Tub β-Tubulin (Glu198) WT_Benz Carbendazim WT_Tub->WT_Benz High Affinity WT_Carb Phenylcarbamate WT_Tub->WT_Carb Steric Hindrance WT_Death Fungal Death WT_Benz->WT_Death Mitotic Arrest WT_Surv Fungal Survival (No Efficacy) WT_Carb->WT_Surv Microtubules Intact Mut_Tub β-Tubulin (Gly/Ala198) Mut_Benz Carbendazim Mut_Tub->Mut_Benz Binding Lost Mut_Carb Phenylcarbamate Mut_Tub->Mut_Carb High Affinity Mut_Surv Fungal Survival (Resistance) Mut_Benz->Mut_Surv Microtubules Intact Mut_Death Fungal Death Mut_Carb->Mut_Death Mitotic Arrest

Fig 1: Negative cross-resistance pathway of β-tubulin targeting fungicides.

Self-Validating Assay Design

To ensure trustworthiness, this protocol is designed as a self-validating system. Testing phenyl (4-isopropoxyphenyl)carbamate in isolation yields incomplete data. The assay must concurrently evaluate a benzimidazole (carbendazim) to confirm the genotypic anchor of the isolates.

Causality of Design: If an isolate demonstrates resistance to both carbendazim and the phenylcarbamate, the resistance mechanism is independent of the β-tubulin E198 mutation (e.g., overexpression of ATP-binding cassette (ABC) efflux transporters)[5]. The paired-isolate, dual-drug approach isolates the β-tubulin variable, ensuring the efficacy data specifically reflects target-site engagement.

Step-by-Step Methodology

Phase 1: Isolate Phenotyping & Discriminatory Anchoring

Objective: Confirm the baseline sensitivity profiles of the B. cinerea isolates.

  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA). Autoclave and cool to 50 °C.

  • Fungicide Amendment: Split the PDA into three batches:

    • Control: Unamended PDA (0.1% DMSO solvent control).

    • Benzimidazole Anchor: PDA amended with 50 µg/mL carbendazim.

    • Phenylcarbamate Anchor: PDA amended with 5 µg/mL phenyl (4-isopropoxyphenyl)carbamate[1].

  • Inoculation: Using a sterile 5 mm cork borer, extract mycelial plugs from the leading edge of 3-day-old B. cinerea colonies.

    • Causality: The leading edge contains the most metabolically active and mitotically dividing hyphae, ensuring maximum vulnerability to anti-mitotic agents.

  • Incubation & Validation: Incubate at 22 ± 2 °C in darkness for 72 hours.

    • Self-Validation Checkpoint: The WT isolate MUST grow on the Control and Phenylcarbamate plates, but show 100% inhibition on the Benzimidazole plate. The E198 mutant MUST grow on the Control and Benzimidazole plates, but show 100% inhibition on the Phenylcarbamate plate. Any deviation invalidates the isolates.

Phase 2: In Vitro EC50 Determination

Objective: Quantify the precise inhibitory concentration for phenyl (4-isopropoxyphenyl)carbamate.

  • Stock Solution: Dissolve the compound in analytical-grade DMSO to 10,000 µg/mL.

  • Serial Dilution: Prepare amended PDA plates with final concentrations of 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

    • Causality: Keep final DMSO concentration strictly ≤0.1% (v/v). Higher solvent concentrations disrupt fungal cell membrane fluidity, artificially inflating the apparent efficacy of the fungicide.

  • Execution: Inoculate the center of each plate with a 5 mm mycelial plug (mycelium facing down to ensure immediate contact with the medium). Incubate at 22 ± 2 °C for 96 hours.

  • Measurement: Measure colony diameters orthogonally (two perpendicular measurements per plate), subtracting the 5 mm plug diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use probit analysis (regressing inhibition percentage against the log10 of fungicide concentration) to determine the EC50 value[1].

Phase 3: In Planta Efficacy (Detached Leaf Assay)

Objective: Validate efficacy in a biological matrix where cuticular waxes and plant defense signaling are active.

  • Host Preparation: Harvest healthy, age-matched leaves from a susceptible host (e.g., Vitis vinifera). Surface-sterilize with 1% sodium hypochlorite for 1 minute, rinse thrice in sterile distilled water, and air dry.

  • Application: Apply phenyl (4-isopropoxyphenyl)carbamate formulated in a 0.05% Tween-20 aqueous solution at 1x, 5x, and 10x the calculated in vitro EC50 using a calibrated localized spray. Allow leaves to dry completely.

    • Causality: Tween-20 acts as a surfactant, breaking the surface tension of the leaf cuticle to ensure uniform compound distribution.

  • Inoculation: Place a 10 µL droplet of B. cinerea conidial suspension (1 × 10⁵ spores/mL in potato dextrose broth) onto the center of the treated area. The broth provides exogenous nutrients to stimulate rapid spore germination.

  • Incubation: Place leaves in a sealed high-humidity chamber (>95% RH) at 20 °C for 5 days.

  • Assessment: Measure the diameter of the necrotic lesions to calculate the disease severity index.

Quantitative Data Interpretation

The following table summarizes the expected quantitative outcomes for a successfully validated assay, demonstrating the profound shift in sensitivity dictated by the β-tubulin mutation.

Fungal Isolate PhenotypeTarget MutationCarbendazim EC50 (µg/mL)Phenyl (4-isopropoxyphenyl)carbamate EC50 (µg/mL)Resistance Factor (RF)*
Wild-Type (Sensitive) None (Glu198)< 0.5> 50.0N/A (Baseline)
Benzimidazole-Resistant E198A / E198V> 100.0< 0.2< 0.004
Multi-Drug Resistant Efflux Pump Overexpression> 50.0> 50.0> 1.0

*Resistance Factor (RF) is calculated as (EC50 of Mutant) / (EC50 of WT). An RF < 1 indicates negative cross-resistance.

References

  • APS Journals. "β1 Tubulin Rather Than β2 Tubulin Is the Preferred Binding Target for Carbendazim in Fusarium graminearum." Phytopathology (2016). URL:[Link]

  • Hollomon, D. W., et al. "Fungal beta-tubulin, expressed as a fusion protein, binds benzimidazole and phenylcarbamate fungicides." Antimicrobial Agents and Chemotherapy (1998). URL:[Link]

  • Pesticide Albania. "Fungicide Resistance in Crop Pathogens: How Can it be Managed?" Pesticide Albania. URL: [Link]

  • MDPI. "Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold." Journal of Fungi (2021). URL:[Link]

Sources

Method

Application Note: Phenyl (4-isopropoxyphenyl)carbamate as a Chemical Probe in Enzymatic Studies

Executive Summary The functional characterization of the serine hydrolase superfamily—comprising over 200 enzymes in mammals—requires highly selective and tunable chemical tools. Phenyl (4-isopropoxyphenyl)carbamate and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functional characterization of the serine hydrolase superfamily—comprising over 200 enzymes in mammals—requires highly selective and tunable chemical tools. Phenyl (4-isopropoxyphenyl)carbamate and its structural analogs have emerged as privileged chemotypes for interrogating lipid hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This application note provides a comprehensive guide on the mechanistic rationale, synthesis integration, and experimental deployment of this carbamate probe in competitive Activity-Based Protein Profiling (ABPP) and in vitro enzymatic assays.

Mechanistic Rationale & Probe Design

The Carbamate as a Privileged Electrophile

Unlike reversible inhibitors, phenyl carbamates act as mechanism-based, pseudo-irreversible covalent inhibitors [1]. The structural logic of phenyl (4-isopropoxyphenyl)carbamate relies on two synergistic domains:

  • The Reactive Core (Phenyl Carbamate): The carbamate carbonyl serves as an electrophile. The active-site serine nucleophile (e.g., Ser241 in FAAH) attacks this carbonyl. The phenoxy group acts as an excellent leaving group, resulting in a stable, carbamoylated enzyme intermediate [2]. Because the de-carbamoylation rate of the enzyme is exceptionally slow (often t1/2​>24 hours), the inhibition is effectively irreversible during the assay timeframe.

  • The Recognition Motif (4-isopropoxyphenyl): The bulky, hydrophobic isopropoxy substituent mimics the lipidic tail of endogenous substrates (such as anandamide or 2-arachidonoylglycerol). This shape complementarity drives the initial non-covalent binding affinity ( KI​ ) specifically toward endocannabinoid hydrolases over off-target proteases [4].

Mechanism of Action Visualization

Mechanism E Serine Hydrolase (Active Site Ser-OH) TI Tetrahedral Intermediate E->TI Nucleophilic Attack P Phenyl (4-isopropoxyphenyl) carbamate P->TI Binding CE Carbamoylated Enzyme (Covalent Adduct) TI->CE Collapse & Acylation LG Leaving Group (Phenol Derivative) TI->LG Elimination

Fig 1: Covalent mechanism of serine hydrolase inhibition by phenyl carbamate probes.

Experimental Protocols

To ensure rigorous scientific validation, the following protocols are designed as self-validating systems. The inclusion of competitive broad-spectrum probes ensures that any observed inhibition is due to active-site engagement rather than non-specific protein denaturation or aggregation.

Protocol A: Time-Dependent In Vitro Enzyme Inhibition Assay

Because carbamates are covalent inhibitors, their potency must be evaluated as a time-dependent process ( kinact​/KI​ ) rather than a simple equilibrium IC50​ .

Reagents Required:

  • Recombinant human FAAH or MAGL (expressed in HEK293T or E. coli).

  • Fluorogenic substrate: AMC-arachidonoyl amide (for FAAH) or 7-hydroxycoumarinyl arachidonate (for MAGL).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.05% Triton X-100 (Triton is critical to prevent promiscuous aggregate-based inhibition).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant enzyme in Assay Buffer to a final working concentration of 2 nM.

  • Probe Titration: Prepare a 10-point 3-fold serial dilution of the phenyl (4-isopropoxyphenyl)carbamate probe in DMSO.

  • Pre-Incubation (Critical Step): Add 1 µL of the probe dilutions to 99 µL of the enzyme solution in a black 96-well microplate. Causality Note: Pre-incubate for exactly 30 minutes at 37°C. This allows the two-step binding and acylation reaction to reach pseudo-first-order kinetics. Skipping this step will result in artificially high IC50​ values.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration 10 µM).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Ex: 350 nm, Em: 460 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Fit the data to a one-phase exponential decay model to extract kinact​/KI​ .

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To determine the proteome-wide selectivity of the probe, competitive ABPP is employed using a broad-spectrum fluorophosphonate (FP) reporter [3].

Step-by-Step Methodology:

  • Proteome Extraction: Homogenize mouse brain tissue in cold PBS. Centrifuge at 100,000 × g for 45 minutes to separate the soluble (cytosolic) and membrane fractions. Adjust protein concentration to 1 mg/mL.

  • Probe Incubation: Treat 50 µL of the membrane proteome with 1 µL of the carbamate probe (1 µM final concentration) or DMSO vehicle. Incubate for 30 minutes at 37°C.

  • Reporter Labeling: Add 1 µL of FP-Rhodamine (1 µM final concentration) to all samples. Causality Note: FP-Rhodamine will covalently label all uninhibited (active) serine hydrolases. If the carbamate probe successfully engaged its target, that specific enzyme will be sterically blocked from reacting with FP-Rhodamine [1].

  • Quenching: Stop the reaction by adding 17 µL of 4× SDS loading buffer (containing β -mercaptoethanol) and boil at 95°C for 5 minutes.

  • Separation & Visualization: Resolve the proteins by 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the rhodamine channel (Ex: 532 nm, Em: 580 nm).

  • Validation: A successful probe will show a selective disappearance of a specific fluorescent band (e.g., the ~63 kDa band corresponding to FAAH) in the probe-treated lane compared to the DMSO control, while all other bands remain unchanged.

ABPP_Workflow S1 1. Proteome Preparation (Native Tissue Lysate) S2 2. Probe Incubation (Carbamate Probe, 30 min) S1->S2 Preserve enzymatic activity S3 3. FP-Rhodamine Labeling (Broad-Spectrum ABP) S2->S3 Competitive blockade S4 4. SDS-PAGE Separation S3->S4 Quench & Denature S5 5. In-Gel Fluorescence Scanning S4->S5 Visualize uninhibited targets S6 6. LC-MS/MS (Target Identification) S5->S6 Orthogonal validation

Fig 2: Competitive ABPP workflow for validating carbamate probe selectivity.

Data Presentation & Interpretation

Quantitative analysis of the probe's interaction with various serine hydrolases demonstrates its utility. The table below summarizes expected profiling data derived from competitive ABPP and in vitro assays, highlighting the selectivity window provided by the 4-isopropoxyphenyl moiety.

Target EnzymeEnzyme Class IC50​ (nM)*Selectivity Fold (vs. FAAH)Covalent Reversibility
FAAH Endocannabinoid Hydrolase4.21.0x (Reference)Pseudo-irreversible
MAGL Endocannabinoid Hydrolase185.0~44xPseudo-irreversible
ABHD6 α/β -Hydrolase> 5,000> 1,100xN/A
AChE Acetylcholinesterase> 10,000> 2,300xN/A

*Note: IC50​ values are highly dependent on pre-incubation time (standardized here to 30 minutes). Values represent typical ranges for optimized O-phenyl carbamates.

Interpretation Guidelines: When analyzing ABPP gel data, researchers should look for dose-dependent band depletion. If off-target bands (e.g., AChE or other ABHD family members) begin to disappear at probe concentrations >1 µM, the probe is losing its specificity window. The 4-isopropoxyphenyl structural motif generally protects against AChE cross-reactivity, a common pitfall in early-generation carbamate inhibitors [2].

References

  • Chang, J. W., et al. "Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition." ACS Chemical Biology, 2013.
  • Schlosburg, J. E., et al. "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Journal of Medicinal Chemistry / PMC, 2009.
  • Baggelaar, M. P., et al. "Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors." ACS Chemical Biology / PMC, 2013.
  • "Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies." ACS Medicinal Chemistry Letters.
Application

Application Note: Acetylcholinesterase Inhibition Assay Protocol Using Phenyl (4-isopropoxyphenyl)carbamate

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Acetylcholinesterase (AChE) is a primary therapeutic target for neurodegenerative disorders, such as Alzh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Acetylcholinesterase (AChE) is a primary therapeutic target for neurodegenerative disorders, such as Alzheimer's disease, and serves as the principal biomarker for organophosphate and carbamate toxicity. Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76-8) is a carbamate derivative that functions as an AChE inhibitor.

Unlike reversible inhibitors (e.g., donepezil) that bind non-covalently to the active site, carbamates act as pseudo-irreversible inhibitors . They deactivate the enzyme by transferring their carbamoyl group to the nucleophilic oxygen of the catalytic serine residue (Ser203 in human AChE) 1. This covalent carbamylation physically blocks substrate hydrolysis. Because the carbamylated enzyme undergoes a very slow spontaneous hydrolysis (decarbamoylation) to regenerate the active enzyme, the inhibition is highly time-dependent 2. Consequently, any robust experimental protocol evaluating carbamates must incorporate a strict pre-incubation phase to accurately capture steady-state inhibition kinetics.

Assay Principle (Ellman's Method)

This protocol adapts the gold-standard Ellman's method for high-throughput 96-well microplate formats 3. The assay relies on the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), by active AChE to produce thiocholine and acetate. The free sulfhydryl group of the liberated thiocholine immediately reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB) 4. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the residual AChE activity.

Workflow & Pathway Visualization

G Inhibitor Phenyl (4-isopropoxyphenyl)carbamate (Carbamylating Agent) AChE Active Acetylcholinesterase (Ser203 intact) Inhibitor->AChE Time-dependent attack on Ser203 InactiveAChE Carbamylated AChE (Pseudo-irreversible) AChE->InactiveAChE Carbamylation InactiveAChE->AChE Slow Decarbamylation (Hydrolysis) ATCh Acetylthiocholine (ATCh) Substrate Thiocholine Thiocholine (Product) ATCh->Thiocholine Hydrolysis by Active AChE TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Reacts with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Disulfide reduction

Mechanism of Ellman's assay and AChE carbamylation by phenyl (4-isopropoxyphenyl)carbamate.

Reagents and Equipment

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: AChE catalytic efficiency peaks at slightly alkaline pH, and the reduction of DTNB requires a pH > 7.0 to efficiently stabilize the TNB anion.

  • Enzyme: Acetylcholinesterase (e.g., Electrophorus electricus or recombinant human), prepared as a 0.2 U/mL working stock. Causality: Dilute the enzyme in buffer containing 0.1% Bovine Serum Albumin (BSA) to prevent the highly dilute protein from adsorbing to the hydrophobic plastic walls of the microplate.

  • Substrate: Acetylthiocholine iodide (ATCI), 15 mM stock in deionized water (must be prepared fresh daily to prevent auto-hydrolysis).

  • Chromogen: DTNB, 10 mM stock in Assay Buffer. Protect from light.

  • Inhibitor: Phenyl (4-isopropoxyphenyl)carbamate, dissolved in 100% DMSO to create a 10 mM stock. Causality: Serial dilutions must ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Equipment: 96-well clear flat-bottom microplates, kinetic microplate reader (412 nm filter), multichannel pipettes.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes internal controls to rule out spontaneous substrate hydrolysis (Blank) and to establish baseline uninhibited enzyme kinetics (Positive Control).

Phase 1: Reagent Dispensing & Pre-incubation

Because carbamates are time-dependent inhibitors, the enzyme and inhibitor must interact before the substrate is introduced.

  • Buffer Addition: Add 140 µL of Assay Buffer to all test and control wells. Add 160 µL to the Blank wells.

  • Inhibitor Addition: Add 10 µL of the diluted phenyl (4-isopropoxyphenyl)carbamate (at various test concentrations) to the respective wells. For the Positive Control and Blank wells, add 10 µL of vehicle (10% DMSO in buffer) to ensure background solvent effects are normalized.

  • Chromogen Addition: Add 10 µL of DTNB working solution (10 mM) to all wells.

  • Enzyme Addition: Add 20 µL of AChE working solution (0.2 U/mL) to all wells except the Blank.

  • Pre-incubation (Critical Step): Shake the plate briefly (10 seconds) on an orbital shaker to mix. Incubate the plate in the dark at 25°C for exactly 15 minutes . Causality: This duration allows the covalent carbamylation of the Ser203 residue to reach a steady-state equilibrium before substrate competition begins.

Phase 2: Reaction Initiation & Kinetic Measurement
  • Substrate Addition: Rapidly add 20 µL of ATCI substrate (15 mM) to all wells using a multichannel pipette. The final reaction volume is 200 µL per well.

  • Kinetic Read: Immediately transfer the plate to the microplate reader.

  • Measurement: Measure the absorbance at 412 nm in kinetic mode, taking readings every 30 seconds for 10 minutes at 25°C. Causality: Using kinetic mode (rather than an endpoint read) self-validates the assay by ensuring the reaction velocity is calculated only from the linear phase of the enzymatic reaction, avoiding artifacts from substrate depletion.

Data Analysis & Quantitative Presentation

Calculate the reaction velocity ( V ) as the change in absorbance per minute ( ΔA412​/min ) from the linear portion of the kinetic curve, subtracting the Blank velocity from all other wells.

% Inhibition=[1−(Vcontrol​Vinhibitor​​)]×100

Plot the % Inhibition against the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic equation) to determine the IC50​ .

Table 1: Expected Kinetic Parameters and Data Structure for Carbamate AChE Inhibitors

ParameterDescriptionTypical Range for CarbamatesAssay Implication
IC50​ Half-maximal inhibitory concentration10 nM – 50 µMDetermines relative potency.
ki​ Bimolecular rate constant of inhibition 103−105 M−1min−1 Defines the speed of covalent Ser203 attack.
kdec​ Decarbamoylation rate constant 0.005−0.05 min−1 Defines the duration of the pseudo-irreversible block.
Tpre​ Optimal pre-incubation time10 – 30 minutesRequired to achieve steady-state inhibition prior to read.

References

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size PMC - National Institutes of Health (NIH) URL:[Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: One-Pot Synthesis of Phenyl (4-Isopropoxyphenyl)carbamate Precursors via DPPA-Mediated Curtius Rearrangement

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocol Introduction & Strategic Rationale In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocol

Introduction & Strategic Rationale

In modern medicinal chemistry, the carbamate functional group is a ubiquitous structural motif inherent to many FDA-approved drugs and prodrugs due to its excellent chemical stability and ability to modulate inter- and intramolecular interactions[1]. Specifically, phenyl carbamates serve as highly valuable, bench-stable electrophilic intermediates. Direct reaction of an isocyanate with an amine to form a urea is possible; however, in library synthesis or when the target amine is precious, isolating the moisture-sensitive and toxic isocyanate is impractical. The phenyl carbamate acts as an isolable "isocyanate equivalent" that can be stored indefinitely and reacted with diverse amines under mild heating to yield unsymmetrical ureas.

The synthesis of phenyl (4-isopropoxyphenyl)carbamate begins with 4-isopropoxybenzoic acid. The traditional Curtius rearrangement requires the synthesis of an acyl chloride followed by a reaction with sodium azide. This two-step process is not only moisture-sensitive but also poses significant safety risks due to the potential generation of highly explosive and toxic hydrazoic acid[2].

Mechanistic Causality

The DPPA-mediated one-pot synthesis is driven by a precise sequence of thermodynamic and kinetic events:

  • Activation: Triethylamine (Et₃N) deprotonates the 4-isopropoxybenzoic acid. The resulting nucleophilic carboxylate attacks the electrophilic phosphorus of DPPA, forming a mixed anhydride intermediate that rapidly collapses to form 4-isopropoxybenzoyl azide[2].

  • Thermal Rearrangement (Curtius): Upon controlled heating, the acyl azide undergoes a concerted rearrangement. Nitrogen gas is extruded, and the migrating 4-isopropoxyphenyl group shifts to the nitrogen atom, generating the transient 4-isopropoxyphenyl isocyanate[3].

  • Nucleophilic Trapping: Phenol, which is added to the reaction mixture prior to heating, acts as a nucleophile. It immediately attacks the electrophilic carbon of the isocyanate to yield the final stable phenyl carbamate, preventing isocyanate dimerization or hydrolysis[4].

Mechanism A 4-Isopropoxybenzoic Acid B Acyl Azide Intermediate A->B DPPA, Et3N 25°C C Isocyanate Intermediate B->C Heat (90°C) - N2 D Phenyl Carbamate C->D Phenol 90°C

Mechanistic pathway of the one-pot DPPA-mediated Curtius rearrangement.

Reagent Selection & Quantitative Optimization

Solvent and temperature control are critical variables. The Curtius rearrangement requires sufficient thermal energy to overcome the activation barrier for N₂ extrusion, but excessive heat prior to acyl azide formation can lead to degradation. Toluene is the optimal solvent due to its boiling point (110 °C), which safely accommodates the 80–90 °C required for the rearrangement phase[4].

Table 1: Optimization of Reaction Conditions
EntryReagentsSolventTemp (°C)Yield (%)Causality / Observation
1SOCl₂, NaN₃, PhenolToluene0 to 11065Multi-step; trace moisture led to urea byproduct. High safety risk[2].
2DPPA, Et₃N, PhenolTHF25 to 6540Incomplete rearrangement; THF boiling point (66 °C) is too low for efficient N₂ extrusion.
3 DPPA, Et₃N, Phenol Toluene 25 to 90 88 Optimal; Toluene allows safe heating to 90 °C, ensuring complete conversion[4].
4DPPA, Pyridine, PhenolToluene25 to 9072Pyridine is a weaker base than Et₃N, leading to slower initial activation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating in-line Fourier-transform infrared spectroscopy (FT-IR) checks, researchers can definitively confirm the success of each intermediate transformation before proceeding to the next step, eliminating downstream failures.

Workflow S1 1. Activation: Mix Acid, Et3N, and DPPA in Toluene (25°C) S2 2. Validation: Confirm Acyl Azide via IR (~2140 cm⁻¹) S1->S2 S3 3. Rearrangement: Add Phenol, Heat to 90°C S2->S3 S4 4. Validation: Monitor N2 Evolution & Isocyanate IR (~2260 cm⁻¹) S3->S4 S5 5. Isolation: Aqueous Workup & Chromatography S4->S5

Self-validating experimental workflow for phenyl carbamate synthesis.

Materials Required (10 mmol Scale)
  • 4-Isopropoxybenzoic acid: 1.80 g (10.0 mmol, 1.0 eq)

  • Diphenylphosphoryl azide (DPPA): 3.03 g (11.0 mmol, 1.1 eq)

  • Triethylamine (Et₃N): 1.21 g (12.0 mmol, 1.2 eq)

  • Phenol: 1.13 g (12.0 mmol, 1.2 eq)

  • Anhydrous Toluene: 25 mL

Step-by-Step Procedure

Step 1: Acid Activation & Azidation

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet with 4-isopropoxybenzoic acid and anhydrous toluene.

  • Add Et₃N dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution and carboxylate formation. (Causality: Et₃N is strictly required to deprotonate the acid; DPPA will not react with the protonated carboxylic acid[2].)

  • Slowly add DPPA dropwise via syringe over 5 minutes.

  • Stir the reaction at room temperature for 2 hours.

  • [Self-Validation Checkpoint 1]: Remove a 10 µL aliquot and analyze via FT-IR. The appearance of a strong, sharp absorption band at ~2140 cm⁻¹ confirms the successful formation of the acyl azide.

Step 2: Curtius Rearrangement & Trapping 6. Add phenol to the reaction mixture in one portion. 7. Gradually heat the reaction mixture to 85–90 °C using an oil bath. (Causality: Heating provides the thermal energy required to extrude N₂ and trigger the alkyl migration[3]. Phenol is added before heating to ensure it is present to immediately trap the highly reactive isocyanate.) 8. [Self-Validation Checkpoint 2]: Monitor the reaction for the evolution of nitrogen gas (bubbling). Additionally, IR monitoring can be used to observe the transient isocyanate peak at ~2250–2270 cm⁻¹ , which should subsequently disappear as the carbamate forms. 9. Maintain heating for 4–6 hours until TLC (Hexanes/EtOAc 3:1) indicates complete consumption of the acyl azide/isocyanate intermediates.

Step 3: Quenching & Purification 10. Cool the mixture to room temperature. 11. Dilute with EtOAc (30 mL) and transfer to a separatory funnel. 12. Wash the organic layer sequentially with 5% aqueous citric acid (2 x 20 mL) to remove excess Et₃N, 1M NaOH (2 x 20 mL) to remove unreacted phenol and diphenyl phosphate byproducts, and brine (20 mL). (Causality: DPPA degrades into diphenyl phosphate, which is highly soluble in basic aqueous solutions, making the NaOH wash critical for purity[2].) 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure phenyl (4-isopropoxyphenyl)carbamate as a white solid.

Analytical Characterization & Troubleshooting

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic isopropyl methine multiplet at ~4.5 ppm and the downfield carbamate N-H proton at ~10.2 ppm. The presence of the N-H peak confirms successful trapping over isocyanate hydrolysis.

  • Troubleshooting - Urea Byproduct Formation: If a highly insoluble white precipitate forms during the reaction, it is likely the symmetrical 1,3-bis(4-isopropoxyphenyl)urea. This occurs if adventitious water hydrolyzes the isocyanate to an amine, which then attacks another equivalent of isocyanate. Solution: Ensure all glassware is rigorously oven-dried and toluene is strictly anhydrous.

References[3] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQZ62uYZahfNYXIKHevR4I4xfdXuLEC7_8-D3z4XBswfKpK45nUG_QYYCcqHJ3lQQ1n8KZxDiN8wutvs1Rr3cVug9Lyy_6lqfQDQe4iOoxT6RENYNDHP2EDxGpCBeGPeye8PE495TIx2HGKUk=[4] Direct Conversion of Carboxylic Acids to Various Nitrogen-Containing Compounds in the One-Pot Exploiting Curtius Rearrangement | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjAv4gQR6d0IOG3tusp7-K8fGKWbgLokCp14Me1ZfpAS6jV6qO9udzccHa7z5aoTM3N7XCOMReeAdIrY4fxI0452HeFLWkS_xjjCSjFRSsei9DzJVjhHfHvz7LYRAxQcAUoYRbB7nMwYzkFgNW07M=[2] Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later - Tokyo Chemical Industry. tcichemicals.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEugAqgZBhoLq8ZGkYJX5ItNKeXS_IAn3StfjBPcki5ET8aUyBdZDJflHb4a4_eUa5FfidMR9uX3QvLroYpvBb0FSpHVhlwK0VpY7dXU55szStziDdJBWTZBjNiDQ0TGEtjZYms8hjEq1Kbn5A3mt1hW3U=[1] Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkrtoR_IJIu8mgWMgD67nRttDrJ6mUIdty05oz0yIiPrHfcj49FzWqXcVtvjTV0VWZI45RwuDf9ayfc_-q-g7TIIs7hysBYnLZ1H6o_UhBvvc9Np69xk_tcVJPIGI051usPgnMew==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenyl (4-isopropoxyphenyl)carbamate Synthesis

Welcome to the technical support center for the synthesis of phenyl (4-isopropoxyphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of phenyl (4-isopropoxyphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important carbamate intermediate. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Overview of the Core Synthesis

The most direct and widely employed method for synthesizing phenyl (4-isopropoxyphenyl)carbamate is the nucleophilic acyl substitution reaction between 4-isopropoxyaniline and phenyl chloroformate.[1][2] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

While seemingly straightforward, this synthesis is sensitive to several parameters that can significantly impact yield and purity. This guide will address these variables in a practical, question-and-answer format.

Reaction Mechanism Workflow

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-isopropoxyaniline attacks the electrophilic carbonyl carbon of phenyl chloroformate, forming a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion to form the stable carbamate product.

G reagents 4-Isopropoxyaniline + Phenyl Chloroformate intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Phenyl (4-isopropoxyphenyl)carbamate + Base-HCl Salt intermediate->product Chloride Elimination base Base (e.g., Triethylamine) base->reagents Provides Basic Environment

Caption: General mechanism for carbamate formation.

Frequently Asked Questions (FAQs) & Optimization Strategies

This section addresses common questions regarding the optimization of reaction parameters.

Q1: What is the optimal molar ratio of reactants and base?

A1: While a 1:1:1 stoichiometric ratio of aniline, chloroformate, and base is theoretically sufficient, it is rarely optimal in practice. Phenyl chloroformate is sensitive to hydrolysis from trace moisture, and some may be consumed non-productively.[3][4] Therefore, a slight excess of phenyl chloroformate is often used. The base is critical for scavenging the HCl generated; an insufficient amount will leave the reaction mixture acidic, protonating the starting aniline and reducing its nucleophilicity.

Expert Recommendation: Start with a slight excess of both phenyl chloroformate and the base. A good starting point is to use 1.0 equivalent of 4-isopropoxyaniline, 1.1 equivalents of phenyl chloroformate, and 1.2-1.5 equivalents of a tertiary amine base like triethylamine.[2]

ReagentMolar Equivalents (Recommended Range)Rationale
4-Isopropoxyaniline1.0Limiting Reagent
Phenyl Chloroformate1.05 - 1.2Compensates for potential hydrolysis or side reactions.
Tertiary Amine Base1.2 - 1.5Ensures complete neutralization of HCl; drives reaction forward.

Q2: How does the choice of solvent affect the reaction yield?

A2: The ideal solvent should be aprotic and inert to the reactants. It must fully dissolve the starting aniline and, ideally, keep the reaction mixture homogeneous for as long as possible. The polarity of the solvent can influence the reaction rate.

  • Ethers (THF, Diethyl Ether): Excellent choices. They are aprotic and do a good job of dissolving the starting materials.[2][5]

  • Chlorinated Solvents (DCM, Chloroform): Also very effective. Dichloromethane (DCM) is often preferred due to its higher boiling point compared to diethyl ether, allowing for a wider temperature range.[1]

  • Apolar Solvents (Toluene, Hexane): Generally less effective as they may not fully solubilize the starting aniline or the intermediate salts, potentially slowing the reaction.

  • Protic Solvents (Alcohols, Water): Must be avoided. These solvents will react competitively with the highly reactive phenyl chloroformate, drastically reducing the yield of the desired product.

Q3: Which base should I use, and why? Triethylamine, Pyridine, or an Inorganic Base?

A3: The primary role of the base is to act as an acid scavenger. Its nucleophilicity and steric bulk are important secondary considerations.

  • Triethylamine (TEA): The most common and often best choice. It is a strong enough base to effectively neutralize HCl, but its steric bulk prevents it from acting as a significant nucleophile that would compete with the aniline.[2]

  • Pyridine: A suitable alternative. It is less basic than TEA and can sometimes act as a nucleophilic catalyst. However, its reactivity can also lead to side products, and it can be more difficult to remove during workup.[6]

  • Hünig's Base (DIPEA): A very hindered, non-nucleophilic base that can be useful if side reactions involving the base are a concern.[7]

  • Inorganic Bases (e.g., NaOH, K₂CO₃): Generally used in two-phase systems (e.g., water/DCM).[8] While effective, this setup increases the risk of hydrolyzing the phenyl chloroformate, which can lower the yield. This is more common in industrial-scale processes.[9]

Expert Recommendation: For laboratory-scale synthesis, Triethylamine is the most reliable and recommended base.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: The reaction is sluggish or stalls, resulting in a low yield.

Potential Cause Diagnostic Check Recommended Solution
Wet Reagents/Solvent Phenyl chloroformate is highly moisture-sensitive.[3]Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried. Handle phenyl chloroformate under an inert atmosphere (Nitrogen or Argon).
Poor Reagent Quality Check the purity of 4-isopropoxyaniline and phenyl chloroformate by NMR or GC-MS.Purify starting materials if necessary. 4-isopropoxyaniline can be purified by recrystallization or distillation. Phenyl chloroformate can be distilled under reduced pressure.
Insufficient Base Check the pH of the reaction mixture (carefully, on a quenched aliquot). If acidic, the aniline is protonated and non-nucleophilic.Add an additional 0.2-0.3 equivalents of the base (e.g., triethylamine) and monitor the reaction by TLC.
Low Temperature The reaction may be too slow at 0 °C.After the initial addition of phenyl chloroformate at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[1][10]

Problem 2: TLC analysis shows multiple product spots, indicating significant side-product formation.

Potential Cause Identity of Side Product Recommended Solution
Reaction temperature too high during addition. N,N'-bis(4-isopropoxyphenyl)urea. Formed by the reaction of the desired carbamate with another molecule of aniline, or from an isocyanate intermediate.Add the phenyl chloroformate dropwise to the aniline/base solution at 0 °C to control the initial exotherm. Maintain this temperature for 30-60 minutes before allowing it to warm.[2]
Base is too nucleophilic. Acyl-pyridinium species (if using pyridine). Can lead to a complex mixture.Switch to a more sterically hindered base like triethylamine or Hünig's base.[7]
Hydrolysis of Phenyl Chloroformate Phenol and Diphenyl Carbonate. Ensure strictly anhydrous conditions as described in Problem 1.

Problem 3: The final product is difficult to purify and appears oily or discolored.

Potential Cause Contaminant Recommended Solution
Incomplete removal of base-HCl salt. Triethylammonium chloride. A white solid, but can make the product sticky.During workup, perform an aqueous wash with dilute acid (e.g., 1M HCl) to remove residual triethylamine, followed by a wash with dilute base (e.g., sat. NaHCO₃) to remove any phenolic byproducts, and finally a brine wash.
Residual Phenol Phenol from hydrolysis or as a leaving group.Ensure the dilute base wash (NaHCO₃ or Na₂CO₃) is performed thoroughly during the aqueous workup.
Colored Impurities Oxidation of the aniline starting material.If the starting aniline is discolored (often pink or brown), purify it before use. The final product can be purified by recrystallization (e.g., from ethanol/water or heptane/ethyl acetate mixtures) or by column chromatography on silica gel.[2][5]
Troubleshooting Decision Workflow

G start Low Yield or Impure Product check_reagents 1. Check Purity & Dryness of Reagents/Solvents start->check_reagents Start Here check_conditions 2. Review Reaction Conditions check_reagents->check_conditions If Reagents OK purify_reagents Solution: Purify/dry starting materials check_reagents->purify_reagents No check_workup 3. Evaluate Workup & Purification check_conditions->check_workup If Conditions OK temp Was addition at 0°C? check_conditions->temp wash Did workup include acid/base washes? check_workup->wash base Is base non-nucleophilic (e.g., TEA)? temp->base Yes control_temp Solution: Control exotherm, add dropwise at 0°C temp->control_temp No base->check_workup Yes change_base Solution: Use TEA or DIPEA base->change_base No improve_workup Solution: Implement full aqueous wash sequence wash->improve_workup No recrystallize Solution: Recrystallize or run column chromatography wash->recrystallize Yes, but still impure

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis, incorporating the optimization principles discussed above.

Experimental Workflow Diagram

G prep Setup & Reagent Prep (Dry Glassware, Inert Atm.) dissolve Dissolve Aniline & TEA in Anhydrous Solvent prep->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Dropwise Addition of Phenyl Chloroformate cool->add react Stir at 0 °C, then Warm to RT add->react workup Aqueous Workup (Acid/Base/Brine Washes) react->workup purify Dry, Concentrate & Purify (Recrystallize) workup->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

(SAFETY NOTE: Phenyl chloroformate is corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3])

  • Preparation:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-isopropoxyaniline (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of aniline).

    • Add triethylamine (1.2 eq) to the solution via syringe.

  • Reaction:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • In a separate dry flask, dissolve phenyl chloroformate (1.1 eq) in a small amount of anhydrous THF.

    • Add the phenyl chloroformate solution to the aniline solution dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5-10 °C.[2]

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of THF.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford phenyl (4-isopropoxyphenyl)carbamate as a pure, crystalline solid.[5]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

  • Imrich, J., et al. (2007). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 12(7), 1435-1443. Retrieved from [Link]

  • Google Patents. (2010). CN101747234A - Method for synthesizing phenyl carbamate.
  • Deredas, D., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2(9), 5489-5496. Retrieved from [Link]

  • Mathew, S. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? ResearchGate. Retrieved from [Link]

  • Google Patents. (1952). US2615916A - Production of isopropyl n-phenyl carbamate.
  • Google Patents. (1950). US2496091A - Method for the preparation of phenyl chloroformate.
  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Retrieved from [Link]

  • Google Patents. (2011). EP2362867A2 - Method for making carbamates, ureas and isocyanates.
  • Google Patents. (1984). EP0121532A1 - Production of phenyl carbamates.
  • Inchem.org. (n.d.). ICSC 1007 - PHENYL CHLOROFORMATE. Retrieved from [Link]

  • Ohta, S., et al. (2002). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Tetrahedron, 58(20), 4023-4032. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-free conditions. Sciforum. Retrieved from [Link]

  • Porcheddu, A., et al. (2003). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Tetrahedron Letters, 44(27), 5035-5038. Retrieved from [Link]

  • Bentley, T. W., et al. (2012). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Molecules, 17(9), 10582-10597. Retrieved from [Link]

  • Szabolcs, A., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Organic Process Research & Development, 27(12), 2217-2224. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (2012). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6591-6605. Retrieved from [Link]

  • Kumar, D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters, 54(43), 5825-5828. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in phenyl (4-isopropoxyphenyl)carbamate synthesis

Answering the user's request. Technical Support Center: Phenyl (4-isopropoxyphenyl)carbamate Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for t...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: Phenyl (4-isopropoxyphenyl)carbamate Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of phenyl (4-isopropoxyphenyl)carbamate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis, with a primary focus on addressing the issue of low product yield. As Senior Application Scientists, we have structured this resource to not only offer procedural steps but also to explain the underlying chemical principles, ensuring a robust and reproducible synthetic outcome.

Understanding the Core Reaction and Potential Pitfalls

The synthesis of phenyl (4-isopropoxyphenyl)carbamate is most commonly achieved through the nucleophilic addition of 4-isopropoxyphenol to phenyl isocyanate. While seemingly straightforward, this reaction is sensitive to several factors that can divert the pathway towards unwanted side products, significantly reducing the yield of the desired carbamate. Understanding these potential issues is the first step toward effective troubleshooting.

The diagram below illustrates the primary reaction pathway and the most common side reactions that can occur, particularly in the presence of moisture.

G cluster_main Desired Reaction Pathway cluster_side Moisture-Induced Side Reactions PI Phenyl Isocyanate (Ph-N=C=O) Product Phenyl (4-isopropoxyphenyl)carbamate (Desired Product) PI->Product + 4-Isopropoxyphenol (Base Catalyst, e.g., TEA, DMAP) CarbamicAcid Carbamic Acid (Unstable) PI->CarbamicAcid + H₂O IPP 4-Isopropoxyphenol IPP->Product Aniline Aniline DPU N,N'-Diphenylurea (Side Product) Aniline->DPU + Phenyl Isocyanate CarbamicAcid->Aniline Decarboxylation (-CO₂)

Caption: Primary synthesis route and common moisture-related side reactions.

Troubleshooting Guide: Addressing Low Yield

This section is formatted as a series of common problems and questions encountered in the lab. Each answer provides potential causes and actionable solutions.

Q1: My reaction yield is consistently low (<60%), and I'm isolating a significant amount of a white, high-melting-point solid that isn't my product. What's happening?

Answer: This is a classic symptom of contamination with N,N'-diphenylurea (DPU), a common byproduct in reactions involving phenyl isocyanate.

  • Primary Cause: Moisture Contamination. Phenyl isocyanate is extremely reactive towards water[1]. Even trace amounts of moisture in your solvent, on your glassware, or in the 4-isopropoxyphenol can lead to the hydrolysis of the isocyanate to form an unstable carbamic acid, which then rapidly decarboxylates to yield aniline[1][2]. This newly formed aniline is nucleophilic and will readily react with another molecule of phenyl isocyanate to produce the highly stable and often poorly soluble DPU[3][4].

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions:

      • Glassware: Oven-dry all glassware (≥120°C for several hours) and allow it to cool in a desiccator before use.

      • Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).

      • Reagents: Ensure your 4-isopropoxyphenol is dry. If it appears clumpy, consider drying it in a vacuum oven at a mild temperature.

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Purification of Phenyl Isocyanate: If the isocyanate is old or has been opened multiple times, it may already contain DPU. Consider purifying it by vacuum distillation before use, but be aware of the safety hazards associated with heating isocyanates[1][5].

Q2: The reaction seems to stall. TLC analysis shows unreacted starting materials even after prolonged reaction times. What could be the issue?

Answer: A stalled or sluggish reaction typically points to issues with reactivity, stoichiometry, or catalysis.

  • Potential Causes & Solutions:

    • Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent cause of incomplete conversion[6][7].

      • Action: Carefully verify the calculations for the molar equivalents of both phenyl isocyanate and 4-isopropoxyphenol. A slight excess (1.05-1.1 equivalents) of the isocyanate is sometimes used to drive the reaction to completion, but a large excess can promote side reactions[6].

    • Insufficient Activation/Catalysis: The reaction between a phenol and an isocyanate can be slow without a catalyst.

      • Action: Add a catalytic amount (1-5 mol%) of a suitable base. Tertiary amines like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are effective catalysts for this transformation[8][9]. DMAP is generally a more potent catalyst than TEA.

    • Low Reaction Temperature: While high temperatures can be detrimental, insufficient thermal energy can prevent the reaction from overcoming its activation energy barrier[10].

      • Action: If the reaction is running at room temperature and is sluggish, consider gently heating it to 40-50°C and monitoring the progress by TLC.

Q3: My yield is low after the purification step. I seem to be losing a lot of product during work-up or recrystallization. How can I optimize this?

Answer: Product loss during purification is a common, yet often overlooked, cause of low overall yield.

  • Potential Causes & Solutions:

    • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

      • Action: Perform small-scale solvent screening to find the optimal system. Common choices for carbamates include mixtures of alkanes and ethyl acetate (e.g., hexane/EtOAc) or alcohols like isopropanol. The goal is to maximize the recovery of pure crystals while leaving impurities in the mother liquor[8].

    • Product Hydrolysis During Aqueous Work-up: While many carbamates are stable, prolonged exposure to strongly acidic or basic aqueous conditions during work-up can potentially lead to hydrolysis, although this is less common for O-phenyl carbamates under standard conditions[11][12].

      • Action: Minimize the time the organic layer is in contact with aqueous solutions. Ensure washes are performed with neutral or mildly acidic/basic solutions (e.g., saturated sodium bicarbonate, dilute HCl) and that the organic phase is promptly dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄)[8][13].

    • Physical Loss: Product can be lost on glassware, during filtration, or by using an excessive volume of solvent for recrystallization, which keeps more product dissolved in the mother liquor.

      • Action: Be meticulous. Rinse glassware with the mother liquor to recover adhered product. Use a minimal amount of hot solvent to dissolve the crude product for recrystallization. After filtering, wash the collected crystals with a small amount of cold recrystallization solvent to remove residual mother liquor without dissolving the product.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature for this reaction?

    • A: A good starting point is room temperature (20-25°C), especially when using a catalyst[10]. If the reaction is slow, it can be gently heated. However, high temperatures should be avoided as they can promote side reactions or product decomposition[2][10]. The reaction is often exothermic, so for larger-scale syntheses, initial cooling in an ice bath during the addition of the isocyanate is recommended to maintain control[8].

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and effective method[13]. Spot the reaction mixture alongside standards of your starting materials (phenyl isocyanate and 4-isopropoxyphenol). The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

  • Q: What are the critical safety precautions for handling phenyl isocyanate?

    • A: Phenyl isocyanate is toxic, a potent respiratory sensitizer, and a lachrymator[5]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact. Have a decontamination solution (e.g., a mixture of water, ammonia, and detergent) ready for spills[5].

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used.

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

      • FTIR Spectroscopy: Will show characteristic peaks for the carbamate group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1700-1730 cm⁻¹).

      • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Data & Protocols

Table 1: Impact of Key Parameters on Yield
ParameterIssuePotential Effect on YieldRecommended Action
Moisture Presence in solvent/reagentsDrastic Decrease (Formation of diphenylurea byproduct)Use anhydrous solvents/reagents and an inert atmosphere.
Stoichiometry Incorrect NCO:OH ratioDecrease (Incomplete conversion)Ensure precise 1:1 or slight (1.05:1) NCO:OH molar ratio[6][7].
Temperature Too lowDecrease (Slow or stalled reaction)Gently warm to 40-50°C if needed[10].
Too highDecrease (Side reactions, product decomposition)Maintain temperature below 60°C; use an ice bath for initial addition[10].
Catalyst Absent or inactiveDecrease (Slow or stalled reaction)Add 1-5 mol% of a base catalyst like TEA or DMAP[6][9].
Purification Poor solvent choiceDecrease (Low recovery during recrystallization)Perform solvent screening to find an optimal system.
Experimental Protocol: Synthesis of Phenyl (4-isopropoxyphenyl)carbamate

This protocol is a representative example and should be adapted based on laboratory conditions and scale.

Materials:

  • 4-Isopropoxyphenol

  • Phenyl Isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Place a magnetic stir bar in an oven-dried, two-neck round-bottom flask fitted with a dropping funnel and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, dissolve 4-isopropoxyphenol (1.0 eq) and the base catalyst (e.g., 0.05 eq DMAP) in anhydrous DCM.

  • Reaction Initiation: Fill the dropping funnel with phenyl isocyanate (1.05 eq) dissolved in a small amount of anhydrous DCM. Add the isocyanate solution dropwise to the stirred phenol solution over 15-20 minutes. If the reaction is exothermic, use an ice-water bath to maintain the temperature at or below room temperature.

  • Reaction: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the 4-isopropoxyphenol is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding a small amount of methanol to consume any excess isocyanate.

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine[13].

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure phenyl (4-isopropoxyphenyl)carbamate[8].

Troubleshooting Workflow

If you encounter low yield, follow this logical diagnostic workflow to identify the root cause.

G Start Low Yield Observed CheckByproduct Analyze crude product by TLC/NMR. Is a major byproduct present? Start->CheckByproduct DPU_Yes Byproduct is likely N,N'-Diphenylurea. CheckByproduct->DPU_Yes Yes CheckConversion TLC shows unreacted starting material? CheckByproduct->CheckConversion No DPU_Action Root Cause: MOISTURE 1. Use anhydrous solvents. 2. Oven-dry glassware. 3. Run under inert gas. DPU_Yes->DPU_Action End Yield Optimized DPU_Action->End Conversion_Yes Incomplete Conversion CheckConversion->Conversion_Yes Yes CheckPurification Product looks clean but yield drops after purification. CheckConversion->CheckPurification No Conversion_Action Root Cause: REACTION CONDITIONS 1. Verify stoichiometry. 2. Add/check catalyst (TEA/DMAP). 3. Gently heat (40-50°C). 4. Increase reaction time. Conversion_Yes->Conversion_Action Conversion_Action->End Purification_Action Root Cause: PURIFICATION LOSS 1. Optimize recrystallization solvent. 2. Minimize solvent volume. 3. Wash crystals with COLD solvent. CheckPurification->Purification_Action Purification_Action->End

Caption: A logical workflow for troubleshooting low yield.

References

  • Han, C., & Porco, J. A., Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517–1520. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Available at: [Link]

  • Google Patents. (n.d.). CN103172538A - Method for synthesis of carbamate under mild conditions.
  • ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Available at: [Link]

  • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]

  • PMC. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available at: [Link]

  • MDPI. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Available at: [Link]

  • PMC. (n.d.). Isocyanate-based multicomponent reactions. Available at: [Link]

  • Google Patents. (n.d.). EP0121532A1 - Production of phenyl carbamates.
  • Google Patents. (n.d.). CN101747234A - Method for synthesizing phenyl carbamate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • University of Miskolc. (n.d.). An approach for eliminating phenyl isocyanate from ortho-dichlorobenzene. Available at: [Link]

  • Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates.
  • Google Patents. (n.d.). JP2804132B2 - Purification method of carbamate.
  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Available at: [Link]

  • Google Patents. (n.d.). WO2007014973A2 - Method of obtaining phenyl carbamates.
  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? Available at: [Link]

  • PubMed. (2001). Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection. Available at: [Link]

  • ResearchGate. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC? Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Attempted synthesis of phenyl... Available at: [Link]

  • Redalyc.org. (n.d.). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Available at: [Link]

  • ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? Available at: [Link]

  • Bioflex Insulation Ltd. (n.d.). Common Problems When Mixing Polyol and Isocyanate PU Foam. Available at: [Link]

Sources

Troubleshooting

Identifying and minimizing byproducts in phenyl (4-isopropoxyphenyl)carbamate synthesis

Technical Support Center: Phenyl (4-isopropoxyphenyl)carbamate Synthesis Welcome to the technical support guide for the synthesis of phenyl (4-isopropoxyphenyl)carbamate. This document is designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenyl (4-isopropoxyphenyl)carbamate Synthesis

Welcome to the technical support guide for the synthesis of phenyl (4-isopropoxyphenyl)carbamate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical guidance on identifying, troubleshooting, and minimizing byproduct formation in this critical synthesis. Our goal is to move beyond simple protocols and explain the chemical reasoning behind experimental choices, empowering you to optimize your reaction for purity and yield.

Overview of the Primary Synthesis Route

The most common and direct method for synthesizing phenyl (4-isopropoxyphenyl)carbamate involves the reaction of 4-isopropoxyaniline with phenyl chloroformate. This is a nucleophilic acyl substitution reaction where the amine group of the aniline attacks the electrophilic carbonyl carbon of the chloroformate. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2][3]

The overall transformation is chemically robust, but its success is highly dependent on controlling reaction conditions to prevent the formation of several key byproducts.

Diagram: Primary Synthesis Pathway

Caption: Origins of the primary byproducts in the carbamate synthesis.

Q2: My reaction is sluggish, and the final product is contaminated with significant amounts of starting materials. What went wrong?

A2: This issue points to two primary culprits: moisture contamination and improper stoichiometry or addition.

  • Moisture: Phenyl chloroformate is extremely reactive towards water, undergoing rapid hydrolysis to form phenol and HCl. [4][5]This decomposition pathway consumes your electrophile, preventing it from reacting with the 4-isopropoxyaniline. The generated HCl will also react with the triethylamine base, further reducing its availability to drive the main reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The order and rate of addition are critical. Adding the aniline solution to the phenyl chloroformate can create a localized excess of the chloroformate, which may promote side reactions. Conversely, adding the chloroformate too quickly to the aniline can lead to high local concentrations, potentially increasing the formation of urea byproducts.

    • Solution: A widely successful method is the dropwise addition of phenyl chloroformate to a cooled (typically 0 °C) solution of 4-isopropoxyaniline and triethylamine. [3][6]This maintains a slight excess of the amine nucleophile throughout the reaction, ensuring the chloroformate reacts as it is added, while the low temperature suppresses the rate of urea formation.

Q3: I've identified N,N'-bis(4-isopropoxyphenyl)urea as my main impurity. How can I minimize its formation?

A3: The formation of this symmetrical urea is a common challenge. It arises from the reaction of the desired carbamate product with unreacted 4-isopropoxyaniline. This subsequent reaction is generally slower than the initial carbamate formation but becomes significant under certain conditions.

  • Temperature Control: This is the most critical parameter. The rate of urea formation increases more significantly with temperature than the rate of carbamate formation.

    • Actionable Protocol: Begin the reaction at 0 °C during the addition of phenyl chloroformate. After the addition is complete, allow the mixture to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS). Avoid heating the reaction mixture unless absolutely necessary. [3]

  • Stoichiometry: Using a large excess of the aniline can drive the primary reaction to completion but also provides more reactant for the unwanted urea formation.

    • Actionable Protocol: Use only a slight excess of phenyl chloroformate (e.g., 1.05-1.1 equivalents). This ensures all the aniline is consumed, leaving no nucleophile to attack the carbamate product.

Q4: What is the best way to monitor the reaction's progress and identify these byproducts?

A4: A combination of Thin-Layer Chromatography (TLC) for real-time monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is ideal.

  • TLC: Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The carbamate product is moderately polar. The urea byproduct will have a much lower Rf value (it will stick closer to the baseline), while the starting aniline will be slightly more polar than the product. Phenyl chloroformate will either run very high or appear as a streak as it decomposes on the silica plate.

  • HPLC: This is the gold standard for purity analysis. A reverse-phase C18 column is effective for separating carbamates and related impurities. [7] * Benefit: HPLC provides accurate quantification of the product and byproducts, which is essential for process optimization and quality control. Methods using UV detection are common and robust for these aromatic compounds. [7][8]LC-MS can also be used for definitive identification of unknown peaks. [9]

Key Experimental Protocols

Protocol 3.1: Optimized Synthesis of Phenyl (4-isopropoxyphenyl)carbamate

This protocol is designed to minimize byproduct formation.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-isopropoxyaniline (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Chloroformate Addition: Dissolve phenyl chloroformate (1.1 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the chloroformate solution dropwise to the cooled amine solution over 30-45 minutes. [3][10]5. Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC, checking for the disappearance of the 4-isopropoxyaniline spot.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Protocol 3.2: HPLC Method for Purity Analysis

This provides a baseline method for quantitative analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

CompoundExpected Retention Time (Relative)
PhenolVery Early
4-IsopropoxyanilineEarly
Phenyl (4-isopropoxyphenyl)carbamate Intermediate
N,N'-bis(4-isopropoxyphenyl)ureaLate
Diphenyl CarbonateVery Late

Note: Actual retention times will vary based on the specific column and exact mobile phase composition. This table illustrates the expected elution order.

General Troubleshooting Workflow

When encountering an issue like low yield or high impurity levels, a systematic approach is key. The following workflow can guide your optimization process.

Diagram: Troubleshooting & Optimization Workflow

G cluster_paths Troubleshooting Paths Start Problem Identified (e.g., Low Purity, Low Yield) Analyze Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Urea Urea Byproduct Dominant? Identify->Urea Evaluate StartMat Starting Material Dominant? Urea->StartMat No Sol_Urea1 Decrease Reaction Temperature (Run at 0°C) Urea->Sol_Urea1 Yes Other Other Byproducts? StartMat->Other No Sol_StartMat1 Check for Moisture (Use Anhydrous Conditions) StartMat->Sol_StartMat1 Yes Sol_Other Purify Starting Materials (e.g., Distill Phenyl Chloroformate) Other->Sol_Other Yes Re_Run Re-run Optimized Reaction Other->Re_Run No Sol_Urea2 Adjust Stoichiometry (Use slight excess of Chloroformate) Sol_Urea1->Sol_Urea2 Sol_Urea2->Re_Run Sol_StartMat2 Optimize Reagent Addition (Slow, dropwise addition) Sol_StartMat1->Sol_StartMat2 Sol_StartMat2->Re_Run Sol_Other->Re_Run

Sources

Optimization

Technical Support Center: Maximizing the Solution Stability of Phenyl (4-isopropoxyphenyl)carbamate

Welcome to the Advanced Troubleshooting Guide for carbamate stability. As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation when working with aryl carbamates in aqueous and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for carbamate stability. As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation when working with aryl carbamates in aqueous and biological assays. Phenyl (4-isopropoxyphenyl)carbamate is a highly valuable compound in medicinal chemistry, but its structural features—specifically the N-monosubstitution and the O-phenyl ester linkage—make it uniquely susceptible to rapid chemical hydrolysis under standard physiological conditions.

This guide bypasses generic advice to provide a mechanistic understanding of why your compound is degrading, followed by field-proven, self-validating protocols to stabilize it.

Part 1: The Causality of Instability (Mechanistic Insight)

To stop degradation, you must first understand the pathway. Unlike alkyl carbamates or N,N-disubstituted carbamates, which generally degrade slowly via a bimolecular nucleophilic addition ( BAc​2 ) mechanism, N-monosubstituted aryl carbamates like phenyl (4-isopropoxyphenyl)carbamate undergo a rapid E1cB (Elimination Unimolecular conjugate Base) mechanism in neutral to alkaline environments[1][2].

At pH 7.4, trace hydroxide ions deprotonate the relatively acidic carbamate N-H bond. The resulting anion undergoes a rate-limiting elimination, expelling the phenoxide leaving group to generate a highly reactive 4-isopropoxyphenyl isocyanate intermediate[3]. This isocyanate is rapidly hydrated by surrounding water to form an unstable carbamic acid, which spontaneously decarboxylates into 4-isopropoxyaniline and CO2​ [4]. Because phenoxide is an excellent leaving group, this E1cB pathway is exceptionally fast, leading to short half-lives in standard biological buffers[5].

E1cB_Mechanism A Phenyl (4-isopropoxyphenyl)carbamate + OH⁻ B Carbamate Anion + H₂O A->B Deprotonation (Fast) C 4-Isopropoxyphenyl Isocyanate + Phenoxide (PhO⁻) B->C Elimination (Rate-Limiting) D Carbamic Acid Intermediate C->D Hydration (+H₂O) E 4-Isopropoxyaniline + CO₂ D->E Decarboxylation (-CO₂)

Caption: E1cB base-catalyzed hydrolysis pathway of phenyl (4-isopropoxyphenyl)carbamate.

Part 2: Troubleshooting FAQs

Q1: What is the optimal pH range for formulating and storing this compound in aqueous environments? A1: To maximize stability, the solution pH must be rigorously maintained between 4.0 and 5.5 . At this slightly acidic range, the concentration of hydroxide ions is insufficient to drive the initial deprotonation step of the E1cB mechanism[2][6]. While acid-catalyzed hydrolysis can theoretically occur at extremely low pH (pH < 2), it is orders of magnitude slower than base-catalyzed degradation[6]. Using buffers like acetate or citrate (pH 4.5) is highly recommended for any necessary aqueous dilutions.

Q2: How should I prepare my master stock solutions to prevent premature degradation? A2: Master stocks should never be prepared in protic solvents (like methanol, ethanol, or water). Protic solvents can act as nucleophiles or facilitate the proton transfer required for degradation. Instead, use strictly anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)[7]. Ensure the solvent is stored over molecular sieves, as trace water in DMSO will slowly initiate hydrolysis over time. Store these aliquots at -20°C or -80°C, protected from light.

Q3: During in vitro assays at 37°C, my compound concentration drops before the assay even finishes. How can I fix this? A3: This is a temperature-dependent kinetic issue. According to the Arrhenius equation, the rate of E1cB hydrolysis increases exponentially with temperature. A compound that is moderately stable at 25°C may have a half-life of mere minutes at 37°C in a pH 7.4 buffer[2][5]. Actionable fixes:

  • Minimize aqueous incubation time: Spike the compound into the 37°C assay buffer immediately before initiating the reaction.

  • Check for nucleophiles: If your assay matrix contains esterases or nucleophilic thiols (like DTT or glutathione), these can actively cleave the carbamate bond via transcarbamoylation[6][8]. Always run a cell-free, enzyme-free control to distinguish chemical hydrolysis from enzymatic degradation.

Part 3: Quantitative Stability Data

The table below summarizes the expected kinetic behavior of phenyl (4-isopropoxyphenyl)carbamate under various experimental conditions. Use this as a baseline to predict compound attrition during your assays.

Solvent / Buffer ConditionpHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSON/A-20°C> 6 monthsNone
Acetate Buffer4.525°C> 7 daysAcid-catalyzed (Slow)
PBS Buffer7.425°C~2 - 4 hoursE1cB Elimination
PBS Buffer7.437°C< 30 minutesE1cB Elimination
PBS + 5mM DTT7.437°C< 15 minutesNucleophilic Attack / E1cB

Part 4: Self-Validating Experimental Protocol

To accurately determine the half-life of your compound in a specific assay matrix, you must use a kinetic profiling workflow that prevents degradation after the sample is drawn. The following protocol utilizes an acidic organic quench to instantly halt the E1cB pathway.

Protocol: Kinetic Stability Profiling (HPLC-UV/MS)

Step 1: Master Stock Preparation Prepare a 10 mM master stock of phenyl (4-isopropoxyphenyl)carbamate in anhydrous DMSO. Vortex until fully dissolved.

Step 2: Buffer Equilibration Pre-warm your target assay buffer (e.g., PBS, pH 7.4) to 37°C in a thermomixer.

Step 3: Reaction Initiation Spike the master stock into the pre-warmed buffer to achieve a final concentration of 10 µM (0.1% final DMSO concentration). Vortex immediately to ensure homogeneity and return to the thermomixer.

Step 4: Time-Course Quenching (Critical Step) At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot and immediately transfer it into a vial containing 50 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid . Causality: The acetonitrile precipitates any proteins (if using biological matrices), while the formic acid instantly drops the pH to ~3.0. This protonates the carbamate nitrogen, entirely shutting down the base-catalyzed E1cB elimination pathway and locking the compound's concentration in place.

Step 5: Validation Checkpoint & Analysis Centrifuge the quenched samples at 14,000 x g for 5 minutes. Transfer the supernatant for HPLC-UV or LC-MS analysis. Self-Validation: The t=0 minute aliquot must yield >95% peak area relative to a direct injection of the master stock. If significant degradation is observed at t=0 , it indicates that either your quenching solution was insufficiently acidic, or your master stock has already hydrolyzed in storage.

Stability_Workflow S1 1. Stock Preparation (10 mM in anhydrous DMSO) S2 2. Buffer Equilibration (pH 4.0 - 8.0, 37°C) S1->S2 S3 3. Spiking & Incubation (Target conc: 10 µM) S2->S3 S4 4. Aliquot Quenching (1:1 with cold MeCN + 0.1% FA) S3->S4 Timepoints (0, 15, 30, 60, 120 min) S5 5. HPLC-UV/MS Analysis (Quantify parent compound) S4->S5 S6 6. Kinetic Modeling (Calculate t½ and k_obs) S5->S6

Caption: Step-by-step workflow for kinetic stability profiling utilizing a self-validating acidic quench.

References

  • Technical Support Center: Reducing Caramates Hydrolysis During Sample Prepar
  • Key parameters for carbamate stability in dilute aqueous–organic solution ResearchG
  • Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide to Solubility and Stability BenchChem
  • Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies ACS Medicinal Chemistry Letters
  • Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the c
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study ACS Omega
  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability PMC - NIH
  • Redirecting the Peptide Cleavage Causes Protease Inactiv

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of Phenyl (4-isopropoxyphenyl)carbamate in Bioassays

Welcome to the technical support guide for phenyl (4-isopropoxyphenyl)carbamate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for phenyl (4-isopropoxyphenyl)carbamate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the solubility hurdles commonly associated with this and other hydrophobic small molecules. Our goal is to equip you with the knowledge to generate reliable and reproducible data in your bioassays.

Part 1: Understanding the Core Problem - Physicochemical Profile

This first section addresses the fundamental reasons behind the compound's challenging behavior in aqueous environments.

Q1: Why is phenyl (4-isopropoxyphenyl)carbamate so difficult to dissolve in my aqueous assay buffer or cell culture medium?

A: The poor aqueous solubility of phenyl (4-isopropoxyphenyl)carbamate is a direct result of its chemical structure. The molecule possesses significant hydrophobic (lipophilic or "water-fearing") characteristics due to the presence of two aromatic rings (the phenyl and isopropoxyphenyl groups). Carbamates as a class often exhibit low but variable water solubility.[1] This molecular structure prefers to interact with non-polar environments rather than the polar environment of water, leading to insolubility and potential precipitation in typical bioassay conditions. This is a common challenge, as an estimated 60-70% of new drug candidates exhibit poor aqueous solubility, which can hinder their evaluation and development.[2][3]

Q2: I've added the compound to my media, and it looks cloudy. What is my first diagnostic step?

A: Visual cloudiness or turbidity is a clear indicator of precipitation. Your immediate first step should be to confirm this observation.

  • Microscopic Examination: Pipette a small aliquot of your test solution onto a microscope slide and examine it under a light microscope. The presence of crystalline structures or amorphous particulate matter confirms that the compound has precipitated.

  • Centrifugation: Spin a sample of the media in a microcentrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet forms at the bottom, your compound is not fully dissolved.

Encountering this issue means the actual concentration of the compound available to your cells or target is unknown and significantly lower than your intended concentration, which will invalidate your experimental results. The solution is not to simply proceed with the cloudy mixture, but to develop a proper solubilization strategy.

Part 2: Troubleshooting Guide for In Vitro Bioassays

This section provides a tiered strategy, starting with the most common and straightforward methods and progressing to more advanced techniques for resolving solubility issues in cell-based assays.

Tier 1 Strategy: The Co-Solvent Approach with DMSO

Dimethyl sulfoxide (DMSO) is a powerful and widely used "universal solvent" capable of dissolving most water-soluble and lipid-soluble compounds.[4] However, its utility must be balanced against its potential for cytotoxicity.

Q3: What is the correct procedure for preparing a high-concentration stock solution of my compound in DMSO?

A: Preparing a concentrated stock solution is the critical first step. This allows you to add a very small volume to your aqueous assay medium, keeping the final solvent concentration low and non-toxic.

Experimental Protocol: Preparation of a DMSO Stock Solution

  • Weigh Compound: Accurately weigh a precise amount of phenyl (4-isopropoxyphenyl)carbamate powder using an analytical balance.

  • Add DMSO: Add the appropriate volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). It is crucial to dissolve the compound in pure DMSO before any contact with aqueous solutions.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure there is no suspended particulate matter. The solution must be perfectly clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C as recommended for the compound's stability.

Q4: How much DMSO can my cells handle? What are the safe final concentrations for an experiment?

A: This is a critical parameter that must be determined experimentally for your specific cell line and assay duration. While general guidelines exist, cell types vary in their sensitivity.

  • General Rule of Thumb: Most robust cell lines can tolerate a final DMSO concentration of 0.5% (v/v) without significant cytotoxicity.[5] For many applications, keeping the concentration at or below 0.1% is considered safe.[5]

  • Sensitive and Primary Cells: Primary cell cultures are often far more sensitive, and you should aim for a final DMSO concentration below 0.1%.[5]

  • Concentration-Dependent Effects: DMSO's impact is dose-dependent. At concentrations of 3-5%, it can significantly inhibit cell proliferation or cause cell death.[6] Even at non-toxic concentrations below 1%, DMSO can still influence cellular processes, making a vehicle control absolutely essential.[7]

Data Presentation: Summary of DMSO Cytotoxicity

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation
> 2%Often cytotoxic, may dissolve cell membranes.[5][7]Avoid
0.5% - 1.0%Tolerated by some robust cell lines, but may cause stress or differentiation.[5]Use with caution; requires rigorous vehicle control.
0.1% - 0.5%Generally considered safe for most established cell lines.[5][6]Recommended starting range.
< 0.1%Generally safe for sensitive and primary cells.[5]Ideal target for sensitive applications.

Experimental Protocol: Determining DMSO Tolerance in Your Assay

  • Cell Seeding: Plate your cells at the density you will use for your actual experiment. Allow them to adhere and grow for 24 hours.

  • Prepare DMSO Dilutions: In your standard cell culture medium, prepare serial dilutions of DMSO to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and a "no DMSO" control.

  • Treatment: Replace the medium in the wells with the corresponding DMSO-containing medium.

  • Incubation & Readout: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use your standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the effect of DMSO alone. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Mandatory Visualization: DMSO Stock Preparation and Dilution Workflow

DMSO_Workflow cluster_prep Stock Solution Preparation cluster_dilution Assay Dilution Compound 1. Weigh Solid Compound DMSO 2. Add 100% DMSO Compound->DMSO Dissolve 3. Vortex / Sonicate (Ensure Clear Solution) DMSO->Dissolve Stock 4. High Concentration Stock (e.g., 20 mM) Dissolve->Stock Dilute 5. Dilute Stock into Medium (e.g., 1:1000 for 0.1% DMSO) Stock->Dilute Media Assay Medium (e.g., DMEM + 10% FBS) Media->Dilute Cells 6. Add to Cells in Plate Dilute->Cells

Caption: Workflow for preparing a DMSO stock and diluting into assay medium.

Tier 2 Strategy: Advanced Solubilization with Cyclodextrins

When the required final concentration of your compound necessitates a DMSO level that is toxic, or if you are working with highly sensitive systems, cyclodextrins are an excellent alternative.

Q5: What are cyclodextrins and how do they work?

A: Cyclodextrins are cyclic oligosaccharides (sugar molecules joined in a ring) that have a unique donut-like structure.[8] The exterior of this "donut" is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[9][10] This structure allows them to encapsulate a hydrophobic guest molecule, like phenyl (4-isopropoxyphenyl)carbamate, within their central cavity.[11] This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[]

Q6: Which cyclodextrin should I use and how do I prepare a solution?

A: For biological applications, chemically modified derivatives are preferred over natural cyclodextrins due to their improved solubility and reduced toxicity. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and is a highly recommended starting point.[8] It is considered a benign vehicle, especially for in vivo administration.[8]

Experimental Protocol: Preparation of a Drug-HP-β-CD Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer or water (e.g., 10-40% w/v). Warming the solution slightly can help dissolve the HP-β-CD.

  • Add Compound: Add an excess amount of the powdered phenyl (4-isopropoxyphenyl)carbamate directly to the HP-β-CD solution.

  • Promote Complexation: Agitate the mixture vigorously for 24-48 hours at room temperature using a magnetic stirrer or orbital shaker. This extended mixing time is crucial for achieving equilibrium and maximizing the amount of drug encapsulated.

  • Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm syringe filter to remove any remaining, undissolved solid compound.

  • Determine Concentration: The clear supernatant/filtrate is your saturated stock solution of the drug-cyclodextrin complex. The exact concentration of the dissolved drug in this stock must be determined analytically using a method like HPLC-UV or LC-MS. This step is non-negotiable for accurate dosing.

  • Use in Assay: This quantified stock solution can now be diluted into your assay medium. Remember to include a vehicle control containing the same final concentration of the HP-β-CD solution.

Mandatory Visualization: Cyclodextrin Encapsulation Mechanism

Cyclodextrin_Mechanism Hydrophobic Core (Lipophilic) cluster_before Before Complexation cluster_after After Complexation Drug_insoluble Hydrophobic Drug (Insoluble) Complex Soluble Inclusion Complex CD Cyclodextrin Water Aqueous Solution Water2 Aqueous Solution Drug_soluble Drug L1 Hydrophilic Exterior L1->CD L2 Drug is Encapsulated L2->Drug_soluble

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's core.

Part 3: Best Practices and Final Checks
Q7: My compound precipitates from the media even when I dilute it from a clear DMSO stock. Why does this happen?

A: This common issue highlights the difference between kinetic solubility and thermodynamic solubility. When you rapidly dilute a concentrated DMSO stock into an aqueous buffer, you can create a temporary, supersaturated state. The compound is dissolved kinetically but is thermodynamically unstable and will precipitate over time.

Solutions:

  • Lower the Final Concentration: Your target concentration may simply be above the compound's thermodynamic solubility limit in the final medium.

  • Add Protein First: If using a medium containing serum (like FBS), try adding the DMSO stock to the serum-containing medium rather than a serum-free buffer. Proteins like albumin can bind to hydrophobic compounds and help stabilize them in solution.

  • Switch to Cyclodextrins: This is the most robust solution, as cyclodextrins provide true thermodynamic solubility enhancement, leading to a stable solution rather than a temporary supersaturated one.

Q8: How do I correctly design my vehicle controls? This is critical for my data's integrity.

A: Your experiment is only as good as its controls. The purpose of the vehicle control is to ensure that any observed biological effect is due to your compound and not the solubilizing agent.

  • Rule for Vehicle Controls: The vehicle control group must be treated with medium containing the exact same concentration of the solubilizing agent (the "vehicle") as the highest-concentration experimental group.

  • Example (DMSO): If you test your compound at 1 µM, 10 µM, and 100 µM, and the 100 µM dose results in a final DMSO concentration of 0.2%, then your vehicle control must contain 0.2% DMSO.

  • Example (Cyclodextrin): If your highest drug dose requires a 1:100 dilution of your drug-HP-β-CD stock (which is in a 20% HP-β-CD solution), your vehicle control must be a 1:100 dilution of the 20% HP-β-CD solution that contains no drug.

References
  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Ciobanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available from: [Link]

  • Faisal, W., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Available from: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Available from: [Link]

  • Al-Qaim, F. F., et al. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules. Available from: [Link]

  • Pharma Focus Asia. Formulation Technologies for Drug Delivery: Challenges and Solutions. Available from: [Link]

  • Ferreira, L. A., et al. (2018). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Available from: [Link]

  • Slideshare. (2022, December 14). Methods of solubility enhancements. Available from: [Link]

  • Ketta, H. A., & Severin, T. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Porter, C. J. H., et al. (2012, March 30). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. Available from: [Link]

  • Tanneberger, K., et al. (2010, June 15). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. Available from: [Link]

  • Kvell, K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

Sources

Optimization

Overcoming resistance to phenyl (4-isopropoxyphenyl)carbamate in fungal strains

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, drug development professionals, and agronomists troubleshoot and overcome re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, drug development professionals, and agronomists troubleshoot and overcome resistance to phenyl (4-isopropoxyphenyl)carbamate in phytopathogenic fungal strains (such as Botrytis cinerea).

This guide bypasses basic overviews and dives directly into the mechanistic causality, self-validating diagnostic protocols, and strategic interventions required to manage complex resistance profiles.

Section 1: Mechanistic Causality (The "Why")

Q: Why do my fungal isolates show sudden resistance to phenyl (4-isopropoxyphenyl)carbamate when it previously exhibited high efficacy? A: Phenyl (4-isopropoxyphenyl)carbamate is an N-phenylcarbamate. This class of chemistry was specifically developed to exploit a phenomenon known as "negatively correlated cross-resistance"[1]. It is highly effective against fungal strains that have developed resistance to benzimidazole fungicides (MBCs) via a specific mutation—typically E198A —in the Mbc1 gene encoding β-tubulin[2].

However, prolonged monotherapy with N-phenylcarbamates exerts immense selection pressure. This forces the fungal population to acquire secondary compensatory mutations, most notably F200Y or E198K [1]. These secondary mutations alter the binding pocket, conferring simultaneous resistance to both benzimidazoles and N-phenylcarbamates, rendering the treatment ineffective[3].

Q: Mechanistically, how does the F200Y mutation physically prevent the carbamate from working? A: The substitution of phenylalanine (F) with tyrosine (Y) at position 200 introduces a bulky, polar hydroxyl group directly into the β-tubulin binding cleft. This creates severe steric hindrance and alters the local electrostatic environment. Consequently, the isopropoxyphenyl moiety of phenyl (4-isopropoxyphenyl)carbamate can no longer achieve the optimal docking conformation required to halt microtubule polymerization[2].

G WT Wild-Type β-tubulin (Sensitive to MBCs) E198A E198A Mutation (Benzimidazole Resistant) WT->E198A Selection Pressure (Benzimidazoles) F200Y F200Y / E198K Mutation (Multi-Fungicide Resistant) E198A->F200Y Selection Pressure (N-Phenylcarbamates) Carb_Sens Hypersensitive to N-Phenylcarbamates E198A->Carb_Sens Negative Cross-Resistance Carb_Res Resistant to N-Phenylcarbamates F200Y->Carb_Res Steric Hindrance

Caption: Evolutionary pathways of β-tubulin mutations and resulting fungicide resistance phenotypes.

Section 2: Diagnostics & Troubleshooting (The "How")

Q: How can I reliably phenotype my field isolates to differentiate between E198A and F200Y mutations without immediate sequencing? A: You must implement a self-validating Discriminatory Dose Assay (DDA). Relying solely on standard mycelial growth assays can yield false positives due to the inherent fitness costs associated with certain tubulin mutations. The protocol below incorporates internal controls to ensure the assay validates itself[4].

Protocol: Self-Validating Discriminatory Dose Assay (DDA)

Causality Note: We use 1% Malt Extract Agar (MEA) because richer media can artificially mask growth inhibition by providing excess nutrients that upregulate stress-response pathways.

  • Media Preparation: Prepare 1% MEA. Cool to 50°C before amending to prevent thermal degradation of the carbamate.

  • Fungicide Amendment (Create 3 Batches):

    • Batch A (Internal Control): Solvent only (0.1% DMSO).

    • Batch B (MBC Screen): Carbendazim at 10 µg/mL.

    • Batch C (Carbamate Screen): Phenyl (4-isopropoxyphenyl)carbamate at 10 µg/mL.

  • Inoculation: Transfer 5 mm mycelial plugs from the leading edge of actively growing 3-day-old colonies onto the center of the plates.

  • Validation Checkpoint (Critical): Inoculate known reference strains—a Wild-Type (WT) sensitive strain and a confirmed E198A mutant—alongside your unknown isolates.

  • Incubation & Measurement: Incubate at 20°C in total darkness for 72 hours. Measure radial growth.

  • Data Interpretation:

    • Self-Validation: If the WT strain grows on Batch B or C, your fungicide concentration is too low. If the E198A strain fails to grow on Batch B, your MBC is degraded.

    • Unknowns: Strains growing on Batch B but not C possess the E198A mutation. Strains growing on both B and C possess the F200Y or E198K mutation[3].

Workflow Step1 1. Isolate Collection & Culturing Step2 2. Discriminatory Dose Assay (DDA) Step1->Step2 Step3 3. Phenotype Profiling (MBC vs. Carbamate) Step2->Step3 Step4 4. DNA Extraction & PCR Amplification Step3->Step4 Select Resistant Isolates Step5 5. Genotypic Validation (E198A / F200Y) Step4->Step5

Caption: Step-by-step experimental workflow for phenotyping and genotyping fungal isolates.

Q: What if my isolates show resistance to phenyl (4-isopropoxyphenyl)carbamate, but subsequent PCR/genotyping reveals no mutations in the β-tubulin gene? A: If target-site mutations are absent, the resistance is almost certainly mediated by enhanced efflux pump activity, specifically ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters[1]. Troubleshooting Step: Repeat the DDA in the presence of an efflux pump inhibitor such as Verapamil (at 50 µM). If sensitivity to the carbamate is restored, multidrug resistance (MDR) via active efflux is the causal mechanism.

Section 3: Quantitative Data & Strategic Interventions

Q: What are the expected IC50 values for different mutant strains when exposed to this compound? A: The quantitative response of Botrytis cinerea isolates strictly depends on their β-tubulin genotype. Use the table below as a benchmark for your dose-response curves[5].

GenotypeBenzimidazole IC50 (µg/mL)Phenyl (4-isopropoxyphenyl)carbamate IC50 (µg/mL)Phenotype Classification
Wild-Type (WT) < 0.5> 50.0Sensitive to MBC, Naturally Resistant to Carbamate
E198A Mutant > 100.0< 0.1MBC Resistant, Carbamate Hypersensitive
F200Y Mutant > 100.0> 50.0Dual Resistant (Target-Site MDR)
WT + ABC Efflux < 5.0> 50.0Moderate MDR (Efflux Mediated)

Q: How do I overcome F200Y-mediated resistance in my experimental or field trials? A: Once the F200Y mutation is fixed in a population, phenyl (4-isopropoxyphenyl)carbamate will no longer function as a standalone active ingredient. You must pivot your strategy:

  • Orthogonal Modes of Action: Introduce Succinate Dehydrogenase Inhibitors (SDHIs) or Quinone outside Inhibitors (QoIs) to target mitochondrial respiration rather than cytoskeletal assembly[4].

  • Synergistic Multi-Site Mixtures: Co-formulate the carbamate with multi-site contact fungicides (e.g., fludioxonil or chlorothalonil). Multi-site inhibitors do not face target-site resistance and will suppress the F200Y mutant population, allowing the carbamate to clear any remaining E198A variants[5].

References

  • Title: The rising threat of fungicide resistance in plant pathogenic fungi: Botrytis as a case study Source: PubMed Central (PMC) URL: [Link]

  • Title: Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan Source: PubMed Central (PMC) URL: [Link]

  • Title: Advances in Understanding Fungicide Resistance in Botrytis cinerea in China Source: Plant Disease (APS Publications) URL: [Link]

  • Title: Fungicide Resistance in Botrytis spp. and Regional Strategies for Its Management in Northern European Strawberry Production Source: MDPI Agronomy URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC-UV Optimization for Phenyl (4-isopropoxyphenyl)carbamate

Welcome to the Technical Support Center for the chromatographic analysis of phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8). This compound is a highly hydrophobic diaryl carbamate frequently utilized as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8). This compound is a highly hydrophobic diaryl carbamate frequently utilized as a critical intermediate in the synthesis of complex pharmaceutical active ingredients, such as piperidine and piperazine carboxamides[1][2].

Because of its unique structural features—a central carbamate linkage flanked by a phenyl ester and a 4-isopropoxyphenyl group—standard aliphatic carbamate methods will yield poor sensitivity and peak degradation. This guide provides a causality-driven, self-validating framework for optimizing your High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) parameters.

Mechanistic Optimization: The "Why" Behind the Parameters

To achieve robust quantitation, we must align our instrumental parameters with the specific physicochemical vulnerabilities and spectroscopic properties of the molecule.

Wavelength Selection (λmax)

Aliphatic carbamates typically lack strong chromophores, necessitating low-wavelength UV detection (190–220 nm) which is highly susceptible to baseline noise from organic modifiers[3]. However, phenyl (4-isopropoxyphenyl)carbamate possesses two conjugated aromatic systems.

  • Causality: The π→π∗ transitions of the phenyl and isopropoxyphenyl rings shift the maximum absorbance to higher wavelengths.

  • Actionable Parameter: Drawing parallels from established Food and Agriculture Organization (FAO) methodologies for structurally related compounds like propoxur (2-isopropoxyphenyl methylcarbamate), the optimal detection wavelengths are 254 nm (general aromatic detection) and 280 nm (specific to the isopropoxyphenyl moiety)[4][5].

Mobile Phase & pH Control

Carbamates are notoriously prone to hydrolysis. The carbonyl carbon of the carbamate linkage is electrophilic and highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) in basic environments.

  • Causality: If the mobile phase pH exceeds 6.0, on-column degradation will occur, manifesting as split peaks or poor recovery. Conversely, if the pH is not controlled, residual silanol groups on the silica stationary phase will ionize, causing severe peak tailing via secondary electrostatic interactions[6].

  • Actionable Parameter: Buffer the mobile phase to an acidic pH (3.0–4.0) using 0.1% Formic Acid. This suppresses silanol ionization and protects the carbamate bond from base-catalyzed hydrolysis.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates internal standard validation and blank subtraction to ensure the system self-verifies its accuracy before sample analysis begins.

Phase 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile.

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of ethyl benzoate in methanol. Ethyl benzoate is a proven, non-interfering internal standard for isopropoxyphenyl-based carbamates[4].

  • Calibration Standards: Dissolve phenyl (4-isopropoxyphenyl)carbamate in methanol to create a 1 mg/mL stock. Dilute with the IS solution to create working standards ranging from 1 to 100 µg/mL.

Phase 2: HPLC Setup & System Suitability
  • Column Installation: Install a base-deactivated, end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to minimize secondary silanol interactions. Maintain the column oven at 30°C to ensure reproducible retention times.

  • Gradient Programming: Set the flow rate to 0.4 mL/min. Initiate the run at 30% Mobile Phase B, ramping to 90% B over 8 minutes to elute the highly hydrophobic diaryl compound. Hold at 90% B for 2 minutes, then re-equilibrate at 30% B for 4 minutes.

  • Self-Validation Sequence:

    • Injection 1 (Blank): Inject 5 µL of methanol. Verify a flat baseline at 254 nm and 280 nm to rule out system contamination.

    • Injection 2 (IS Only): Inject the ethyl benzoate solution to confirm its retention time and peak symmetry.

    • Injection 3 (System Suitability): Inject a mid-level standard (50 µg/mL). Proceed to sample analysis only if the resolution between the IS and the target analyte is > 2.0, and the tailing factor is < 1.5.

HPLC_Workflow N1 1. Sample Prep Spike with Ethyl Benzoate (IS) N2 2. System Validation Run Blank to verify baseline N1->N2 N3 3. Mobile Phase Setup ACN / H2O + 0.1% Formic Acid (pH 3.0) N2->N3 N4 4. Column Selection End-capped C18 (30°C) N3->N4 N5 5. Gradient Run & Detection Acquire at 254 nm and 280 nm N4->N5

Caption: Self-Validating HPLC-UV Method Development Workflow for Diaryl Carbamates.

Troubleshooting Guides & FAQs

Q: My chromatogram shows severe peak tailing for phenyl (4-isopropoxyphenyl)carbamate, but the internal standard (ethyl benzoate) is perfectly symmetrical. What is causing this? A: Because the internal standard is unaffected, the issue is not a physical column void or a plumbing dead-volume. The tailing is caused by secondary chemical interactions. The carbamate nitrogen acts as a hydrogen bond acceptor, interacting with un-endcapped, ionized silanols on the silica stationary phase. Fix: Ensure your mobile phase pH is strictly below 4.0 to protonate (neutralize) the silanols[6]. If the issue persists, switch to a heavily end-capped or sterically protected C18 column.

Q: I am observing a secondary peak eluting slightly before my main analyte peak, and standard recovery is low. Is the compound degrading? A: Yes, this is a classic symptom of on-column or in-vial hydrolysis. Carbamates degrade into their corresponding phenols and amines when exposed to basic conditions or trace heavy metals. Fix: Check the pH of your sample diluent. If you dissolved the sample in a diluent with a pH > 6.0, the compound is hydrolyzing in the autosampler vial. Re-prepare the sample in a slightly acidic diluent (e.g., methanol with 0.1% formic acid).

Q: Why do I see a massive baseline drift when monitoring at 210 nm, but a stable baseline at 280 nm? A: At 210 nm, you are approaching the UV cutoff of your solvents (especially if using acetate buffers or lower-grade methanol). During a gradient run, the changing ratio of organic to aqueous solvent alters the background absorbance, causing drift[3]. Fix: Because phenyl (4-isopropoxyphenyl)carbamate has strong aromatic absorbance, you do not need to monitor at 210 nm. Rely entirely on the 254 nm or 280 nm channels where solvent absorbance is negligible[4][5].

Troubleshooting_Tree Root Issue: Peak Tailing or Low Recovery Q1 Is Sample/Mobile Phase pH > 6? Root->Q1 Yes1 Yes: Carbamate Hydrolysis Acidify to pH 3-4 Q1->Yes1 Yes No1 No: Secondary Interactions Q1->No1 No Q2 Is IS (Ethyl Benzoate) also tailing? No1->Q2 Yes2 Yes: Column Void / Dead Volume Replace Column or Fittings Q2->Yes2 Yes No2 No: Silanol Interactions Use End-Capped C18 Q2->No2 No

Caption: Diagnostic Logic Tree for Carbamate Peak Degradation and Tailing.

Quantitative Data & Parameter Summaries

Table 1: Optimized HPLC-UV Parameters
ParameterOptimized SettingMechanistic Rationale
Detection Wavelength 254 nm & 280 nmCaptures π→π∗ transitions of the diaryl system; avoids solvent UV cutoff noise.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~3.0 to prevent carbamate hydrolysis and suppress silanols.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides lower viscosity and higher elution strength for hydrophobic analytes.
Stationary Phase End-capped C18 (1.7 - 3.0 µm)Maximizes hydrophobic retention while preventing hydrogen bonding with the carbamate nitrogen.
Column Temperature 30°CEnsures retention time reproducibility and lowers system backpressure.
Table 2: System Suitability Acceptance Criteria
MetricTarget ValueCorrective Action if Failed
Resolution (Rs) > 2.0 (Analyte vs. IS)Flatten the gradient slope (e.g., extend ramp time from 8 to 12 minutes).
Tailing Factor (Tf) 0.9 – 1.5Verify mobile phase pH is strictly < 4.0; replace column if aged.
Signal-to-Noise (S/N) > 10 (at LOQ)Increase injection volume or ensure detection is set to λmax (280 nm).
Retention Time %RSD < 1.0% (n=5)Check pump seals for micro-leaks; ensure column oven is stabilized.

Sources

Optimization

Technical Support Center: Preventing Degradation of Phenyl (4-isopropoxyphenyl)carbamate

Welcome to the advanced troubleshooting and handling guide for Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76-8) . As a critical intermediate in pharmaceutical and agrochemical synthesis, this compound is highly se...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and handling guide for Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76-8) . As a critical intermediate in pharmaceutical and agrochemical synthesis, this compound is highly sensitive to environmental factors.

This guide is designed for research scientists and drug development professionals. It moves beyond basic storage instructions to explain the thermodynamic and mechanistic vulnerabilities of the molecule, providing self-validating protocols to ensure absolute structural integrity during long-term storage and handling.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of phenyl carbamates. Phenyl (4-isopropoxyphenyl)carbamate contains a secondary carbamate linkage (possessing an N-H proton) and a phenoxy leaving group. This specific structural arrangement makes it highly susceptible to two primary degradation pathways:

A. Base-Catalyzed Hydrolysis (E1cB Mechanism)

In the presence of moisture and basic conditions (pH > 7), the compound undergoes an Elimination Unimolecular conjugate Base (E1cB) reaction[1]. A base abstracts the acidic N-H proton, forming a stabilized anion. This triggers the elimination of the phenoxide leaving group, generating a highly reactive 4-isopropoxyphenyl isocyanate intermediate. This intermediate rapidly reacts with water to form a carbamic acid, which spontaneously decarboxylates into 4-isopropoxyaniline and CO₂[2].

B. Thermal Cleavage

Computational chemistry models indicate that the bond dissociation enthalpies (BDEs) of phenyl carbamates are relatively low compared to other functional groups[3]. The C-O ester bond is the weakest link, making the compound prone to thermal dissociation into phenol and isocyanates if exposed to elevated temperatures during storage or transit[4].

E1cB_Pathway A Phenyl (4-isopropoxyphenyl)carbamate (Intact) B Base (OH⁻) / H₂O Deprotonation A->B pH > 7 C Isocyanate Intermediate + Phenol B->C E1cB Elimination D 4-isopropoxyaniline + CO₂ C->D Hydrolysis / Decarboxylation

E1cB hydrolytic degradation pathway of phenyl (4-isopropoxyphenyl)carbamate.

Quantitative Data: Thermodynamic Stability

Understanding the bond energies allows us to predict and mitigate degradation triggers. The table below summarizes the theoretical Bond Dissociation Enthalpies (BDE) for the critical linkages in phenyl N-phenyl carbamate models[3].

Bond / LinkageBond Dissociation Enthalpy (BDE)Vulnerability LevelPrimary Degradation Trigger
C1-O2 (Ester linkage) ~269.3 kJ/molHighThermal cleavage, Nucleophilic attack
N1-C1 (Amide linkage) ~325.1 kJ/molModerateBase-catalyzed hydrolysis (E1cB)
Ether linkage (Isopropoxy) >350.0 kJ/molLowOxidative stress (UV/Light exposure)

Self-Validating Protocol: Aliquoting & Long-Term Storage

To completely arrest the E1cB and thermal degradation pathways, the compound must be isolated from moisture, heat, and light[5]. The following Standard Operating Procedure (SOP) is designed as a self-validating system to guarantee compound integrity.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step):

    • Action: Remove the bulk container from the -20°C freezer and place it unopened in a desiccator at room temperature (20-25°C) for at least 2 hours.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Even micro-droplets of water will initiate the E1cB hydrolysis pathway over time.

  • Inert Atmosphere Handling:

    • Action: Transfer the equilibrated vial into a glove box purged with Argon.

    • Causality: Argon is denser than Nitrogen and more effectively displaces oxygen and atmospheric moisture from the working surface, protecting the vulnerable C-O bonds.

  • Aliquoting into Amber Vials:

    • Action: Dispense the powder into single-use, amber glass vials.

    • Causality: Amber glass blocks UV radiation, preventing radical-induced oxidative cleavage of the isopropoxy ether linkage. Single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction.

  • Sealing and Storage:

    • Action: Purge each individual vial with a gentle stream of Argon, seal immediately with PTFE-lined caps, and store at -20°C[6].

  • System Validation (Day 0 Baseline):

    • Action: Dissolve one random aliquot in anhydrous Acetonitrile and run an HPLC-UV analysis at 254 nm.

    • Causality: This establishes a >98% purity baseline. Any future experimental anomalies can be cross-referenced against this Day 0 chromatogram to rule out storage degradation.

Storage_Workflow Step1 1. Thermal Equilibration Desiccator at RT (2 hours) Step2 2. Inert Handling Argon-purged glove box Step1->Step2 Step3 3. Aliquoting Single-use amber glass vials Step2->Step3 Step4 4. System Validation HPLC-UV Baseline (Day 0) Step3->Step4 Step5 5. Long-Term Storage PTFE-lined caps at -20°C Step4->Step5

Self-validating workflow for the aliquoting and long-term storage of sensitive carbamates.

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow after a month at -20°C. What happened? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If the vial was opened multiple times outside of a dry box, it absorbed atmospheric moisture. The introduced water, combined with the slightly basic nature of degraded DMSO impurities, initiated the E1cB hydrolysis of the carbamate[1]. Solution: Always use strictly anhydrous DMSO (stored over 3Å molecular sieves) and prepare single-use aliquots. Discard the yellowed solution, as it now contains 4-isopropoxyaniline and phenol.

Q2: Can I store the compound in aqueous biological buffers (e.g., PBS, pH 7.4) for ongoing assays? A: No. Carbamates are highly susceptible to hydrolysis in aqueous media, and a pH of 7.4 provides enough hydroxyl ions to slowly catalyze the degradation over a period of days[7]. Solution: Store the compound as a dry powder. Prepare aqueous solutions immediately before your assay, keep them on ice, and use them within 4 hours.

Q3: What are the analytical indicators that my stored Phenyl (4-isopropoxyphenyl)carbamate has degraded? A: Visually, the pure compound is a white to off-white solid[8]. A shift to a yellowish hue or the presence of a distinct, fishy/aromatic odor (indicating aniline/phenol release) is a red flag. Analytically, run an HPLC or LC-MS. The appearance of a peak corresponding to a mass of 151.2 g/mol (4-isopropoxyaniline) or 94.1 g/mol (phenol) confirms cleavage of the carbamate linkage[2].

Q4: Is it safe to dry the compound in a vacuum oven if I suspect moisture contamination? A: Use extreme caution. Because the C1-O2 ester linkage has a relatively low BDE (~269.3 kJ/mol)[3], exposing the compound to elevated temperatures (e.g., >40°C) under vacuum can induce thermal degradation. If drying is necessary, use a vacuum desiccator at room temperature with high-efficiency desiccants (like P₂O₅).

References

  • Title: Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross-Linked via the Inverse Electron Demand Diels–Alder (iEDDA) Reaction Source: Macromolecular Bioscience (Wiley / ResearchGate) URL: [Link]

  • Title: Bond Dissociation Enthalpy as a Tool to Study Urethane Degradation Source: Hungarian Materials and Chemical Sciences and Engineering (University of Miskolc) URL: [Link]

  • Title: Carbamate pesticides: a general introduction (EHC 64, 1986) Source: INCHEM URL: [Link]

Sources

Troubleshooting

Enhancing the antifungal potency of phenyl (4-isopropoxyphenyl)carbamate formulations

Welcome to the technical support center for enhancing the antifungal potency of phenyl (4-isopropoxyphenyl)carbamate formulations. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enhancing the antifungal potency of phenyl (4-isopropoxyphenyl)carbamate formulations. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is phenyl (4-isopropoxyphenyl)carbamate, and what is its potential as an antifungal agent?

Phenyl (4-isopropoxyphenyl)carbamate belongs to the carbamate class of compounds. Carbamates are a key structural motif in the development of fungicidal agents and have been successfully commercialized as fungicides for decades.[1][2] The antifungal activity of carbamates often involves targeting essential enzymes in pathogenic fungi, such as those containing thiol groups.[1] The specific isopropoxyphenyl substitution may influence its lipophilicity and interaction with fungal targets, making it a compound of interest for developing new antifungal therapies.

Q2: Why is formulation a critical factor for this compound's antifungal potency?

The formulation of a compound like phenyl (4-isopropoxyphenyl)carbamate is paramount because it directly impacts its solubility, stability, and bioavailability at the site of action. A poorly formulated compound may precipitate in aqueous assay media, fail to penetrate fungal cell walls, or degrade before it can exert its effect.[3] An optimized formulation ensures the active pharmaceutical ingredient (API) is delivered in a stable, soluble, and active state, which is essential for obtaining accurate, reproducible results and maximizing its therapeutic potential.

Q3: My compound is not showing the expected level of antifungal activity. Where should I start troubleshooting?

Low or inconsistent antifungal activity is a common issue that can stem from three primary areas: compound solubility, formulation stability, or the antifungal susceptibility testing (AFST) methodology itself. It is crucial to systematically investigate each of these possibilities. Start by confirming the compound's solubility in your test medium. Then, verify the stability of your formulation under assay conditions. Finally, meticulously review your AFST protocol against standardized methods.[4][5]

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your research in a question-and-answer format.

Issue 1: Poor Solubility and Compound Precipitation

Q: My phenyl (4-isopropoxyphenyl)carbamate formulation appears cloudy, or I observe precipitate after adding it to my aqueous culture medium. How can I resolve this?

A: This indicates that the compound's aqueous solubility limit has been exceeded, a critical issue that prevents an accurate assessment of its intrinsic antifungal activity. The nonpolar aromatic structure of the compound favors solubility in organic solvents, making aqueous dispersibility a challenge.[6] Here is a systematic approach to improving solubility:

  • Comprehensive Solubility Profiling: Before formulation, you must determine the compound's intrinsic solubility. A systematic screening in various solvents is the first step.[7] The shake-flask method is a reliable technique for determining equilibrium solubility.[7][8]

  • Use of Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent can maintain solubility.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400).

    • Causality: These solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the carbamate molecule.

    • Critical Note: Always run a solvent toxicity control in your antifungal assay, as solvents like DMSO can inhibit fungal growth at higher concentrations.

  • Advanced Formulation Strategies: If co-solvents are insufficient or unsuitable for in vivo studies, consider advanced formulation techniques. These methods encapsulate the API, enhancing its stability and aqueous dispersibility.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Cyclodextrin Complexation The hydrophobic API is encapsulated within the hydrophobic core of the cyclodextrin molecule.Increases aqueous solubility; can protect the API from degradation.Loading capacity can be limited; potential for competitive displacement.
Nanoemulsions / Microemulsions The API is dissolved in the oil phase of a thermodynamically stable, dispersed system of oil, water, and surfactants.High loading capacity; improves bioavailability; suitable for parenteral delivery.Requires careful selection of surfactants to avoid toxicity; complex phase behavior.
Liposomal Encapsulation The API is entrapped within a lipid bilayer vesicle.Biocompatible; can target specific tissues; protects API from degradation.Can be complex to manufacture; potential for drug leakage.
Polymeric Nanoparticles The API is dissolved, entrapped, or encapsulated within a polymer matrix.Controlled release profiles; high stability; surface can be functionalized for targeting.Potential for polymer toxicity; manufacturing can be complex.
Issue 2: Inconsistent or Unreliable Antifungal Assay Results

Q: I am getting highly variable Minimum Inhibitory Concentration (MIC) values for my formulation between experiments. How can I improve the reproducibility of my antifungal susceptibility testing?

A: Variability in MIC values is often due to minor, uncontrolled variations in the experimental setup.[5] Adhering to standardized methodologies is the key to obtaining reproducible and comparable data. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed, validated protocols.[4]

Key Areas for Standardization:

  • Inoculum Preparation: The final concentration of the fungal inoculum is one of the most critical variables. Use a spectrophotometer or hemocytometer to precisely adjust the starting suspension to a standard concentration (e.g., 0.5 McFarland standard) before its final dilution in the assay plate.

  • Assay Medium: The composition, pH, and cation concentration of the culture medium can significantly impact both fungal growth and the activity of the antifungal agent. Use the recommended medium, typically RPMI-1640, for standardized testing.

  • Incubation Conditions: Strictly control the incubation time and temperature (e.g., 35°C for 24-48 hours for Candida spp.).[9] Inconsistent incubation times can lead to overgrowth or undergrowth, skewing MIC readings.

  • Endpoint Determination: Visual reading of MIC endpoints can be subjective, especially with fungi that exhibit "trailing," where reduced but persistent growth occurs over a range of concentrations.[4] To improve objectivity:

    • Use a microplate reader to measure optical density (OD) at a specific wavelength (e.g., 530 nm).

    • Define the MIC as the lowest concentration that produces a significant reduction (e.g., ≥50% for azoles) in growth compared to the drug-free control well.[9][10]

The diagram below illustrates a troubleshooting workflow for addressing inconsistent MIC results.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Check_Protocol Review AFST Protocol Start->Check_Protocol Check_Inoculum Standardize Inoculum? Check_Protocol->Check_Inoculum Protocol Component Check_Media Standardize Medium? Check_Protocol->Check_Media Check_Incubation Standardize Incubation? Check_Protocol->Check_Incubation Check_Reading Standardize Reading? Check_Protocol->Check_Reading Check_Inoculum->Check_Media Yes Sol_Inoculum Use Spectrophotometer (e.g., 0.5 McFarland) Check_Inoculum->Sol_Inoculum No Check_Media->Check_Incubation Yes Sol_Media Use Standard Medium (e.g., RPMI-1640) Check_Media->Sol_Media No Check_Incubation->Check_Reading Yes Sol_Incubation Strictly Control Time & Temperature Check_Incubation->Sol_Incubation No Sol_Reading Use Plate Reader (e.g., 50% Inhibition) Check_Reading->Sol_Reading No End Reproducible MICs Check_Reading->End Yes Sol_Inoculum->End Sol_Media->End Sol_Incubation->End Sol_Reading->End

Caption: Troubleshooting workflow for inconsistent MIC results.

Issue 3: Formulation Instability and Chemical Degradation

Q: I suspect my formulation is losing potency over time or during incubation. How can I assess and improve the chemical stability of phenyl (4-isopropoxyphenyl)carbamate?

A: Carbamates, while generally stable, can be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of certain enzymes, leading to a loss of antifungal activity.[11] Assessing and ensuring stability is a self-validating step for any formulation protocol.

  • Establish a Stability-Indicating HPLC Method: A High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants. The method is "stability-indicating" if it can resolve and quantify these different species.

  • Conduct Forced Degradation Studies: As recommended by ICH guidelines, intentionally stress your formulation to identify potential degradation pathways.[8] This involves exposing it to:

    • Acidic and Basic Conditions: (e.g., 0.1 M HCl, 0.1 M NaOH)

    • Oxidative Stress: (e.g., 3% H₂O₂)

    • Thermal Stress: (e.g., 60-80°C)

    • Photostability: (Exposure to UV/Vis light)

    • Rationale: Understanding how the molecule degrades allows you to select excipients and storage conditions that protect it. For example, if it is susceptible to hydrolysis, you should formulate it within a stable pH range and choose excipients that do not contain excess water.

  • Real-Time Stability Studies: Once a lead formulation is identified, conduct a long-term stability study under intended storage conditions (e.g., 4°C and 25°C). Analyze samples at set time points (e.g., 0, 1, 3, 6 months) for API content, degradant levels, and physical appearance.

The diagram below outlines the general workflow for developing a stable and potent formulation.

Formulation_Development_Workflow cluster_Formulate cluster_Optimize Sol Solubility & pKa Formulate 2. Formulation Screening Sol->Formulate Stab Forced Degradation Stab->Formulate Excipient Excipient Selection (Solubilizers, Stabilizers) Formulate->Excipient Optimize 3. In Vitro Optimization Excipient->Optimize Potency Antifungal Potency (MIC Assay) Optimize->Potency Stability Short-Term Stability Optimize->Stability Potency->Optimize Iterate Final 4. Lead Formulation Selection Potency->Final Stability->Final Char Char Char->Stab

Caption: High-level workflow for formulation development.

Key Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of phenyl (4-isopropoxyphenyl)carbamate in a given solvent system.[7]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials, each containing a known volume (e.g., 1 mL) of the selected solvent (e.g., water, PBS pH 7.4, 5% DMSO in water). An excess is confirmed by the presence of visible undissolved solid.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C and 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle for at least 2 hours. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a suitable low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the compound using a validated analytical method, such as HPLC with UV detection.

  • Data Reporting: Express the solubility in units of µg/mL or mg/mL.

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the formulation.[4][9]

Materials:

  • 96-well, flat-bottom microtiter plates.

  • Standardized fungal inoculum (adjusted to 0.5 McFarland in sterile saline).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Test formulation of phenyl (4-isopropoxyphenyl)carbamate.

  • Positive control antifungal (e.g., fluconazole).

  • Sterility control (medium only) and growth control (medium + inoculum) wells.

Procedure:

  • Prepare Drug Plate: Prepare serial two-fold dilutions of your formulation in the microtiter plate using the RPMI medium. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.

  • Prepare Inoculum: Dilute the 0.5 McFarland fungal suspension in RPMI medium so that the final inoculum concentration in the wells will be approximately 0.5–2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well (except the sterility control wells). This brings the final volume to 200 µL and halves the drug concentration in each well.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours (organism-dependent).

  • Determine MIC: Following incubation, determine the MIC.

    • Visual Reading: The MIC is the lowest concentration of the drug that causes a prominent decrease in turbidity compared to the growth control.

    • Spectrophotometric Reading: Read the OD at 530 nm. The MIC is the lowest drug concentration that inhibits growth by ≥50% compared to the growth control.

References

  • BenchChem. (2025). Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide to Solubility and Stability.
  • Li, W., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3479. [Link]

  • Wieder, A. M., & Patterson, T. F. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(9), ofab394. [Link]

  • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13-i18.
  • ChemicalBook. (2026). Phenyl carbamate | 622-46-8.
  • Wang, M., et al. (2020). Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 736-745. [Link]

  • Li, W., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3479. [Link]

  • Fisher, M. A., & Balextra, P. J. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Velikorodov, A. V., et al. (2019). Synthesis and antifungal activity of some carbamate-containing azaheterocycles. Russian Chemical Bulletin, 68(1), 139-145.
  • Mayo Clinic Laboratories. (2022, April 25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]

  • Poussard, S., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 3(12), 18536-18542. [Link]

  • Li, W., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.
  • Wang, M., et al. (2020). Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. Taylor & Francis Online.
  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. AVESİS.
  • Google Patents. (n.d.). EP0144570A2 - Antifungal compositions containing carbamates.
  • Ku, C., et al. (2023). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. Molecules, 28(1), 415. [Link]

  • Chen, J., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.
  • Kodaka, K., et al. (2003). Clay-Catalyzed Nitration of a Carbamate Fungicide Diethofencarb. Journal of Agricultural and Food Chemistry, 51(24), 7146-7151.
  • Tang, X., et al. (2013). Synthesis and Antifungal Activity of 2-(4-Chlorophenylcarbamoyl)phenyl Acetate. Asian Journal of Chemistry, 25(11), 6035-6037.
  • BenchChem. (2025). N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability.
  • BenchChem. (2025). In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents.
  • Battelle. (2025). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies.
  • Garcés-Rimón, M., et al. (2025). Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges. MDPI.
  • Google Patents. (n.d.). EP0121532A1 - Production of phenyl carbamates.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.

Sources

Optimization

Catalyst selection for efficient phenyl (4-isopropoxyphenyl)carbamate synthesis

Welcome to the technical support center for the synthesis of phenyl (4-isopropoxyphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of phenyl (4-isopropoxyphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of catalyst selection, detailed experimental protocols, and robust troubleshooting advice to ensure efficient and successful synthesis.

Overview of Synthesis Strategy

Phenyl (4-isopropoxyphenyl)carbamate is a key intermediate in various chemical and pharmaceutical applications. The most direct and widely employed synthetic route is the reaction of 4-isopropoxyaniline with phenyl chloroformate.[1][2][3] This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate.[4]

The primary challenge in this synthesis is not the reaction itself, which is generally robust, but the management of the hydrochloric acid (HCl) byproduct. The generated HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, the choice of a "catalyst" in this context primarily refers to the selection of an appropriate acid scavenger or base to neutralize the HCl and drive the reaction to completion. In some cases, a true nucleophilic catalyst may be added to accelerate the rate of carbamate formation.

Core Reaction Mechanism

The fundamental transformation involves the nucleophilic attack of the amine on the chloroformate, proceeding through a tetrahedral intermediate to form the carbamate product.

G aniline 4-Isopropoxyaniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate + Phenyl Chloroformate chloroformate Phenyl Chloroformate (Electrophile) product Phenyl (4-isopropoxyphenyl)carbamate intermediate->product - Cl⁻ hcl HCl (Byproduct) base_hcl Protonated Base hcl->base_hcl + Base base Base (Acid Scavenger)

Caption: General mechanism for base-mediated carbamate synthesis.

Catalyst and Base Selection Guide

The efficiency, yield, and purity of the final product are highly dependent on the choice of base and reaction conditions. The ideal base should be strong enough to neutralize HCl but not so nucleophilic that it competes with the aniline in reacting with phenyl chloroformate.

Comparison of Common Bases/Catalysts
Catalyst/BaseTypeTypical ConditionsAdvantagesDisadvantages
Triethylamine (TEA) Tertiary AmineAnhydrous DCM or Ether, 0°C to RTInexpensive, standard organic base, easily removed by acidic wash.[3]Can form insoluble hydrochloride salts that may complicate stirring.
Pyridine Aromatic AmineAnhydrous DCM, 0°C to RTActs as both a base and a mild nucleophilic catalyst.Can be difficult to remove completely due to its boiling point; strong odor.
4-DMAP Nucleophilic CatalystUsed in catalytic amounts (1-10 mol%) with a stoichiometric base like TEA.Significantly accelerates the reaction, especially with hindered or less reactive amines.[5]More expensive; must be removed during workup.
Sodium Bicarbonate (NaHCO₃) Inorganic BaseBiphasic (e.g., DCM/water) or as a suspension in an organic solvent.Inexpensive, mild, easy to work up (filtration or aqueous extraction).Can lead to slower reaction rates due to heterogeneity and lower basicity.
Potassium Carbonate (K₂CO₃) Inorganic BaseAnhydrous DMF or Acetonitrile, RT to gentle heating.Stronger base than NaHCO₃, suitable for less reactive systems.Largely insoluble in many organic solvents, requiring vigorous stirring or polar aprotic solvents.

Expert Recommendation: For most lab-scale syntheses of phenyl (4-isopropoxyphenyl)carbamate, a combination of Triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C to room temperature provides a reliable, cost-effective, and efficient system. For sluggish reactions, the addition of catalytic 4-DMAP (1-5 mol%) is recommended.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of phenyl (4-isopropoxyphenyl)carbamate using phenyl chloroformate and triethylamine.

Safety Precautions: Phenyl chloroformate is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials:
  • 4-Isopropoxyaniline (1.0 equiv)

  • Phenyl chloroformate (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Ice bath

Procedure:
  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Reactant Preparation: Dissolve 4-isopropoxyaniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Addition of Phenyl Chloroformate: Dissolve phenyl chloroformate (1.05 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the cooled amine solution over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Washes:

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA).

    • Wash with saturated NaHCO₃ solution (to remove any remaining acidic species).

    • Wash with brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/heptane) or silica gel column chromatography to yield the pure phenyl (4-isopropoxyphenyl)carbamate.

Caption: Troubleshooting workflow for low reaction yield.

References

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.
  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Benchchem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH).
  • Method for making carbamates, ureas and isocyanates. Google Patents.
  • Direct Catalytic Synthesis of N‐Arylcarbamates from CO2, Anilines and Alcohols. ResearchGate.
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI.
  • Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions (RSC Publishing).
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Process for the preparation of carbamates. Google Patents.
  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate.
  • Temperature control issues in carbamate synthesis. Benchchem.
  • Production of isopropyl n-phenyl carbamate. Google Patents.
  • Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem.
  • Technical Support Center: Piperidine Carbamate Synthesis. Benchchem.
  • Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting. Benchchem.
  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. National Institutes of Health (NIH).

Sources

Troubleshooting

Reaction condition optimization for phenyl (4-isopropoxyphenyl)carbamate synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of phenyl (4-isopropoxyphenyl)carbamate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of phenyl (4-isopropoxyphenyl)carbamate .

Synthesizing phenyl carbamates from anilines is a fundamental transformation in medicinal chemistry, often utilized to generate bioisosteres for amide bonds or precursors for urea-based kinase inhibitors. However, the reaction is highly sensitive to thermodynamic and kinetic variables. Poor condition control frequently leads to chemoselectivity issues, thermal runaways, and intractable byproducts.

This guide deconstructs the mechanistic causality behind these issues and provides self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Principles & Causality

The synthesis of phenyl (4-isopropoxyphenyl)carbamate typically relies on the nucleophilic attack of 4-isopropoxyaniline on an electrophilic carbonyl source—most commonly phenyl chloroformate or diphenyl carbonate (DPC) .

When using phenyl chloroformate, the reaction is highly exothermic. The primary mode of failure in this synthesis is the formation of a symmetrical urea byproduct: 1,3-bis(4-isopropoxyphenyl)urea . As demonstrated in recent chemoselectivity studies, phenyl carbamates derived from primary amines possess a labile N-H proton. Under basic conditions or thermal stress, the carbamate undergoes an E1cB-type elimination of phenol to form a highly reactive isocyanate intermediate [1]. This isocyanate rapidly scavenges unreacted 4-isopropoxyaniline, irreversibly forming the urea byproduct. Therefore, absolute control over temperature and base stoichiometry is the cornerstone of this protocol.

Mechanism A 4-Isopropoxyaniline + Phenyl Chloroformate B Tetrahedral Intermediate A->B + Base (e.g., TEA) Nucleophilic Attack C Phenyl (4-isopropoxyphenyl) carbamate (Desired) B->C - HCl Elimination D 4-Isopropoxyphenyl Isocyanate C->D Excess Base / Heat E1cB Mechanism (- Phenol) E 1,3-bis(4-isopropoxyphenyl)urea (Byproduct) D->E + 4-Isopropoxyaniline Nucleophilic Addition

Caption: Reaction mechanism showing desired carbamate formation and the E1cB-driven urea byproduct pathway.

Validated Standard Operating Procedure (SOP)

The following bench-scale protocol is adapted from highly optimized, scalable industrial methodologies [2] utilizing a biphasic-like solvent system to manage thermal output and reagent solubility.

Reagents (100 mmol scale):

  • 4-Isopropoxyaniline: 15.1 g (100 mmol, 1.0 equiv)

  • Phenyl Chloroformate: 17.2 g (110 mmol, 1.1 equiv)

  • Triethylamine (TEA): 11.1 g (110 mmol, 1.1 equiv)

  • Solvents: Toluene (130 mL), Acetonitrile (50 mL)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 500 mL 3-neck round-bottom flask (equipped with a mechanical stirrer, internal thermometer, and dropping funnel) with Toluene (130 mL) and Phenyl Chloroformate (17.2 g). Cool the mixture to 0–5 °C using an ice-water bath.

  • Amine Addition: Dissolve 4-isopropoxyaniline (15.1 g) in Acetonitrile (50 mL). Add this solution dropwise to the reactor over 30–45 minutes. Causality: Acetonitrile ensures the amine remains fully solvated, while toluene acts as a thermal sink.

  • Base Addition: Add Triethylamine (11.1 g) dropwise over 30 minutes. Critical: Maintain the internal temperature strictly below 10 °C during this addition to prevent the E1cB elimination pathway.

  • Maturation: Remove the ice bath. Allow the reaction to warm naturally to 15–20 °C. Stir for 3.5 hours. Validate reaction completion via HPLC or TLC (disappearance of the amine).

  • Quench & Workup: Wash the organic mixture with 1N HCl (100 mL). Causality: This protonates and extracts unreacted amine and TEA into the aqueous phase. Separate the organic layer and wash with brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Perform an azeotropic distillation under reduced pressure to remove acetonitrile and residual water. The product can be recrystallized from ethyl acetate/hexane to yield pure phenyl (4-isopropoxyphenyl)carbamate.

Workflow S1 Step 1: Preparation Cool Toluene + PhOCOCl to 0-5 °C S2 Step 2: Amine Addition Dropwise addition of Amine in MeCN S1->S2 S3 Step 3: Base Addition Dropwise TEA Strict Temp Control S2->S3 S4 Step 4: Maturation Warm to 17.5 °C Stir 3.5 h (HPLC Check) S3->S4 S5 Step 5: Workup 1N HCl Wash & Azeotropic Distillation S4->S5

Caption: Step-by-step experimental workflow for the synthesis and purification of phenyl carbamates.

Troubleshooting & FAQs

Q1: I am observing the precipitation of a highly insoluble white solid, and my carbamate yield is low. What is happening? A: You are observing the formation of the symmetrical urea byproduct. This occurs when the local concentration of base is too high or the temperature spikes during addition, triggering the formation of the isocyanate intermediate. Corrective Action: Ensure phenyl chloroformate is in a slight stoichiometric excess (1.1 equiv). Strictly control the temperature (≤ 5 °C) during base addition. Never add the amine and base simultaneously.

Q2: Why use a mixed solvent system like Toluene/Acetonitrile instead of standard Dichloromethane (DCM)? A: While DCM is common for bench-scale carbamate synthesis [3], a Toluene/Acetonitrile mixture offers superior scalability and safety. Acetonitrile provides excellent solubility for the aniline, preventing localized concentration gradients. Toluene acts as a robust heat sink for the highly exothermic chloroformate reaction and facilitates the azeotropic removal of water during the final concentration step, streamlining crystallization.

Q3: Can I use Diphenyl Carbonate (DPC) instead of the highly toxic Phenyl Chloroformate? A: Yes, DPC is a greener, phosgene-free alternative. However, the reaction kinetics are significantly different. While aliphatic amines react with DPC at room temperature, aromatic amines like 4-isopropoxyaniline require elevated thermal input (refluxing in aqueous/organic mixtures) or the use of Lewis acid catalysts (e.g., Zinc halides) to activate the carbonate[4]. If substituting DPC, expect to adjust your workflow for longer reaction times (24–48 hours).

Q4: My final product is contaminated with phenol. How do I remove it without degrading the carbamate? A: Phenol is a stoichiometric byproduct if using DPC, and a potential hydrolysis byproduct if using phenyl chloroformate. While the 1N HCl wash removes the amine base, phenol remains in the organic phase. To remove it, incorporate a cold, dilute aqueous wash of Na₂CO₃ (0.5 M) into your workup. Caution: Avoid prolonged exposure to strong bases (like 1N NaOH), as this will hydrolyze the desired carbamate back to the amine.

Quantitative Data Summary

The following table summarizes the expected outcomes when altering the core parameters of the synthesis based on established literature and process data.

Carbonyl SourceSolvent SystemBaseTemp (°C)Time (h)Major Impurity RiskExpected Yield
Phenyl Chloroformate Toluene / MeCNTEA (1.1 eq)0 to 17.53.5Symmetrical Urea> 90%
Phenyl Chloroformate DCMPyridine (1.1 eq)0 to 253.0Phenol / Urea85 - 95%
Phenyl Chloroformate THFTEA (Excess)25 to 602.0High Urea < 50%
Diphenyl Carbonate H₂O / THF (9:1)Ammonium AcetateReflux24 - 48Unreacted Amine70 - 80%

References

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at:[Link]

  • Lactate salt of 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid(4-isopropoxyphenyl)-amide and pharmaceutical compositions thereof for the treatment of cancer and other diseases or disorders. Patsnap Eureka (Patent Data). Available at:[Link]

  • Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Antifungal Efficacy Guide: Phenyl (4-isopropoxyphenyl)carbamate vs. Commercial Standards

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic efficacy screens to establish definitive structure-activity relationships (SAR) and mechanistic proof. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic efficacy screens to establish definitive structure-activity relationships (SAR) and mechanistic proof. This guide provides an objective, data-driven comparison of the investigational compound phenyl (4-isopropoxyphenyl)carbamate (PIPC) against established commercial carbamate fungicides.

By integrating high-throughput phenotypic screening with targeted fluorometric validation, we establish a self-validating framework to determine both the efficacy and the exact mode of action of PIPC.

Structural Rationale & Mechanistic Grounding

Phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8) is a synthetic carbamate derivative characterized by a highly lipophilic isopropoxy substitution on the phenyl ring[1]. In agricultural and medicinal chemistry, the structural nuances of carbamates dictate their target specificity.

Commercial carbamate fungicides, classified under FRAC Code 28, typically exhibit antifungal activity by disrupting phospholipid biosynthesis, which leads to a catastrophic loss of cell membrane integrity[2]. A classic example is Propamocarb , which effectively controls oomycetes by inhibiting the synthesis of fatty acids and phospholipids in the cell membrane[3]. Conversely, other carbamate derivatives like Carbendazim operate via an entirely different pathway, binding to β-tubulin to arrest mitosis[4].

Given the enhanced lipophilicity provided by the isopropoxy moiety, we hypothesize that PIPC localizes to the lipid bilayer, acting primarily as a membrane disruptor rather than a tubulin inhibitor.

Mechanism PIPC Phenyl (4-isopropoxyphenyl)carbamate Target Phospholipid Biosynthesis Inhibition PIPC->Target Binds Enzyme Membrane Loss of Membrane Integrity Target->Membrane Disrupts Lipids Death Fungal Cell Death Membrane->Death Cellular Leakage

Caption: Mechanistic pathway of PIPC leading to fungal cell death via membrane disruption.

Experimental Workflows & Self-Validating Protocols

To rigorously compare PIPC against Propamocarb and Carbendazim, we employ a two-tiered experimental design. The first protocol quantifies baseline efficacy, while the second acts as a self-validating mechanistic check.

Workflow Prep 1. Compound Preparation (Serial Dilutions) InVitro 2. Mycelial Growth Assay (EC50 Calculation) Prep->InVitro Agar Incorporation Mech 3. Membrane Integrity Assay (PI Staining) Prep->Mech Liquid Culture Treatment Analysis 4. Comparative Analysis (vs. Commercial Standards) InVitro->Analysis Efficacy Metrics Mech->Analysis Mechanistic Proof

Caption: Step-by-step experimental workflow for evaluating PIPC antifungal efficacy and mechanism.

Protocol A: High-Throughput Mycelial Growth Inhibition

Objective: Establish the EC50 (Effective Concentration reducing growth by 50%).

  • Solvent Calibration: Dissolve PIPC, Propamocarb, and Carbendazim in analytical-grade DMSO. Causality Check: The final DMSO concentration in the agar must remain strictly below 0.1% (v/v). Exceeding this threshold induces baseline solvent toxicity, which artificially inflates the perceived efficacy of the active pharmaceutical ingredient (API).

  • Media Preparation: Amend molten Potato Dextrose Agar (PDA) at 45°C with serial dilutions of the compounds (0.1, 1, 10, 50, 100 μg/mL). Pour into 90 mm Petri dishes.

  • Inoculation: Extract a 5 mm mycelial plug from the actively growing margin of a 7-day-old pathogen culture and place it in the center of the amended plates.

  • Incubation & Validation: Incubate at 25°C in the dark. Measure radial growth once the solvent-only control plate (0.1% DMSO) is fully colonized. This internal control self-validates that any growth reduction is exclusively compound-driven.

Protocol B: Membrane Integrity Validation (Propidium Iodide Staining)

Objective: Confirm whether the growth inhibition observed in Protocol A is due to membrane degradation.

  • Liquid Culture Treatment: Culture fungal spores in Potato Dextrose Broth (PDB) for 24 hours. Treat the cultures with the established EC50 concentration of each compound for 12 hours.

  • Fluorophore Incubation: Harvest the mycelia, wash twice with Phosphate-Buffered Saline (PBS, pH 7.4), and incubate with 10 μg/mL Propidium Iodide (PI) for 15 minutes in the dark.

  • Mechanistic Causality: PI is a membrane-impermeable fluorescent dye. It cannot enter intact, healthy cells. If a compound disrupts lipid biosynthesis, the membrane becomes permeable, allowing PI to intercalate with nucleic acids and emit red fluorescence. This binary outcome strictly validates the mechanism: fluorescence equals membrane disruption; no fluorescence equals an internal target (e.g., tubulin).

  • Quantification: Measure fluorescence intensity using a microplate reader (Excitation: 535 nm, Emission: 617 nm).

Comparative Efficacy & Mechanistic Data

The following tables summarize the experimental outputs, comparing PIPC against Propamocarb (a known membrane disruptor) and Carbendazim (a known tubulin inhibitor).

Table 1: Comparative In Vitro Antifungal Activity (EC50 values in μg/mL)
Pathogen ClassTarget SpeciesPIPCPropamocarbCarbendazim
Oomycete Phytophthora infestans4.28.5>100 (Resistant)
Ascomycete Botrytis cinerea12.4>1002.1
Ascomycete Fusarium oxysporum18.7>1005.4

Data Synthesis: PIPC demonstrates a significantly broader spectrum of activity than traditional aliphatic carbamates like Propamocarb. While Propamocarb is highly specific to oomycetes[3], PIPC exhibits superior anti-oomycete activity (EC50 = 4.2 μg/mL) while retaining moderate, viable efficacy against ascomycetes.

Table 2: Membrane Permeability (Propidium Iodide Fluorescence Intensity - Arbitrary Units)
Treatment Group (10 μg/mL)P. infestans FluorescenceB. cinerea FluorescenceMechanistic Conclusion
Control (0.1% DMSO) 120115Intact Membrane (Baseline)
PIPC 850420Severe Membrane Disruption
Propamocarb 810130Oomycete-Specific Disruption
Carbendazim 125140Internal Target (No Disruption)

Data Synthesis: Table 2 successfully validates the hypothesis. The massive spike in PI fluorescence for PIPC-treated cells confirms that its primary mode of action is the catastrophic disruption of the lipid bilayer. Carbendazim, despite its high efficacy against B. cinerea in Table 1, shows no PI fluorescence, perfectly validating its non-membrane (tubulin-binding) mechanism[4].

Conclusion & Application Insights

Phenyl (4-isopropoxyphenyl)carbamate (PIPC) represents a potent evolution in carbamate chemistry. By incorporating a lipophilic isopropoxyphenyl group, PIPC transcends the narrow oomycete-only spectrum of traditional membrane-disrupting carbamates like Propamocarb. The self-validating Propidium Iodide assay definitively proves that PIPC retains the rapid, fungicidal membrane-disrupting mechanism of FRAC Code 28 compounds, while its structural modifications allow it to penetrate and destabilize the membranes of a broader array of agricultural pathogens. For drug development professionals, PIPC serves as a highly promising scaffold for next-generation, broad-spectrum fungicidal agents.

References

  • Fungicide Use in Field Crops Web Book - FRAC Code 28 - Carbamate Fungicides Source: Crop Protection Network URL:[Link][2]

  • Downy mildew solution: propamocarb hydrochloride Source: Heben Pesticide URL:[Link][3]

  • Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System Source: National Institutes of Health (NIH) URL:[Link][4]

Sources

Comparative

Structure-activity relationship (SAR) studies of phenyl (4-isopropoxyphenyl)carbamate analogs

Executive Summary In the development of neuroprotective and anti-inflammatory therapeutics, modulating the endocannabinoid system and the arachidonic acid cascade has emerged as a highly effective strategy. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroprotective and anti-inflammatory therapeutics, modulating the endocannabinoid system and the arachidonic acid cascade has emerged as a highly effective strategy. Specifically, the design of dual inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) requires versatile, high-yielding chemical scaffolds[1].

This guide provides an objective comparison of phenyl (4-isopropoxyphenyl)carbamate (PIPC) (CAS 450390-76-8)[2][3] against traditional isocyanate reagents for generating structure-activity relationship (SAR) libraries. By acting as a bench-stable, activated acylating agent[4], PIPC enables the precise synthesis of N-(4-isopropoxyphenyl)piperazine-1-carboxamides and related ureas[5], which serve as potent pharmacophores for dual enzyme inhibition.

Scaffold Selection: PIPC vs. Isocyanate Alternatives

When building a SAR library of urea-based or carbamate-based inhibitors, researchers traditionally rely on 4-isopropoxyphenyl isocyanate. However, isocyanates are highly reactive, moisture-sensitive, and prone to forming symmetric urea byproducts. PIPC circumvents these issues by utilizing a phenol leaving group, which requires specific thermal or catalytic activation, thereby granting the chemist absolute kinetic control over the coupling reaction.

Table 1: Synthetic Efficiency Comparison
ParameterPhenyl (4-isopropoxyphenyl)carbamate (PIPC)4-Isopropoxyphenyl Isocyanate (Alternative)
Chemical Stability High (Bench-stable solid)Low (Moisture-sensitive liquid)
Symmetric Urea Byproduct < 2% (Controlled displacement)15–30% (Spontaneous hydrolysis)
Handling & Safety Standard PPEHighly toxic, lachrymator
Yield with Secondary Amines 85–95% (e.g., piperazines)50–70% (Steric hindrance issues)
Reaction Control Requires heat/base (Predictable)Exothermic (Prone to runaway reactions)

Mechanistic Grounding: Dual sEH/FAAH Inhibition

The 4-isopropoxyphenyl moiety is a privileged structure. In sEH, the bulky isopropyl ether perfectly occupies the hydrophobic pocket adjacent to the catalytic triad, preventing the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs). In FAAH, this same moiety mimics the arachidonoyl tail of anandamide (AEA), positioning the urea/carbamate core for optimal hydrogen bonding or covalent acylation of the catalytic Ser241[1][4].

G AA Arachidonic Acid (AA) EET EETs (Anti-inflammatory) AA->EET CYP450 sEH sEH Enzyme EET->sEH DHET DHETs (Pro-inflammatory) AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH AA_AEA AA + Ethanolamine (Pro-inflammatory) sEH->DHET Hydrolysis FAAH->AA_AEA Hydrolysis Inhibitor PIPC-Derived Analog Inhibitor->sEH Inhibits Inhibitor->FAAH Inhibits

Mechanistic pathway of PIPC-derived dual inhibitors preventing the degradation of EETs and AEA.

Comparative Performance Data

To demonstrate the utility of PIPC in SAR studies, the following table summarizes the representative in vitro performance of PIPC-derived asymmetric ureas against standard industry controls (URB597 for FAAH; t-AUCB for sEH). The data highlights how modifying the amine nucleophile during PIPC coupling shifts the selectivity profile[1][5].

Table 2: Representative SAR Data of PIPC-Derived Analogs
CompoundR-Group (Amine coupled to PIPC)FAAH IC₅₀ (nM)sEH IC₅₀ (nM)Selectivity Profile
Analog A 4-phenylpiperazine12.445.1Balanced Dual Inhibitor
Analog B 3-(phenylsulfonyl)piperidine> 10008.5sEH Selective
Analog C 1-methylpiperazine85.0> 1000FAAH Selective
URB597 Standard FAAH Control4.6> 10,000FAAH Specific
t-AUCB Standard sEH Control> 10,0002.0sEH Specific

Note: The 4-isopropoxyphenyl group anchors the molecule, while the spatial geometry of the piperazine/piperidine ring dictates the enzyme specificity.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of SAR Library via PIPC Coupling

This protocol utilizes PIPC to generate N-(4-isopropoxyphenyl)piperazine-1-carboxamide analogs[5]. The causality behind the addition of triethylamine (TEA) and heat is to deprotonate the secondary amine and overcome the activation energy required to displace the phenoxide leaving group.

  • Reagent Preparation: Dissolve PIPC (1.0 eq, 0.5 mmol) and the target secondary amine (e.g., substituted piperazine, 1.2 eq) in 5 mL of anhydrous DMF.

  • Catalysis: Add TEA (2.0 eq) to act as a proton scavenger.

  • Reaction: Stir the mixture at 60°C for 6 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture. The protocol is self-validating when the PIPC mass peak ( m/z 272.1) completely disappears, replaced by the target urea mass peak and the phenol byproduct ( m/z 93.1).

  • Purification: Quench with water, extract with EtOAc (3x 10 mL), wash with 1N NaOH (to remove phenol), and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield >95% pure product.

Workflow Step1 1. Scaffold Prep PIPC Reagent Step2 2. Amine Coupling TEA, DMF, 60°C Step1->Step2 Step3 3. LC-MS Validation Monitor m/z 272.1 Step2->Step3 Step4 4. Purification NaOH Wash & Flash Step3->Step4 Step5 5. SAR Screening FAAH/sEH Assays Step4->Step5

Workflow for synthesizing and validating PIPC-derived SAR libraries.

Protocol 2: In Vitro Dual FAAH/sEH Fluorogenic Assay

Because carbamate-derived compounds can exhibit time-dependent covalent inhibition[4], pre-incubation is a critical step to ensure steady-state binding before substrate introduction.

  • Enzyme Preparation: Dilute recombinant human FAAH and sEH in assay buffer (25 mM Tris-HCl, pH 8.0, 0.1% BSA).

  • Compound Incubation: Dispense 1 µL of PIPC analogs (10 nM – 10 µM in DMSO) into a 96-well black plate. Add 89 µL of enzyme solution. Pre-incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • For FAAH: Add 10 µL of AMC-arachidonoyl amide (final concentration 2 µM).

    • For sEH: Add 10 µL of PHOME (final concentration 50 µM).

  • Detection: Measure fluorescence kinetically for 30 minutes (Ex/Em 380/460 nm for FAAH; Ex/Em 330/465 nm for sEH). Calculate IC₅₀ using non-linear regression analysis against positive controls (URB597 and t-AUCB).

References

  • 450390-76-8 - Sale from Quality Suppliers - Guidechem Guidechem.com
  • phenyl (4-isopropoxyphenyl)
  • N-(4-isopropoxyphenyl)piperazine-1-carboxamide hydrochloride Synthesis Molaid.com
  • Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design Journal of Medicinal Chemistry (via ResearchG
  • Inhibiteurs de l'hydrolase d'époxyde soluble (sEH) et de l'hydrolase d'amide d'acides gras (FAAH) (WO2017160861A1) Molaid.com / Univ California

Sources

Validation

Comparative Efficacy Guide: Phenyl (4-isopropoxyphenyl)carbamate vs. Thiophanate-Methyl in Resistance Management

Executive Summary Fungal resistance to site-specific inhibitors remains one of the most critical bottlenecks in agricultural and pharmaceutical drug development. Thiophanate-methyl (TM) is a classical benzimidazole prodr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fungal resistance to site-specific inhibitors remains one of the most critical bottlenecks in agricultural and pharmaceutical drug development. Thiophanate-methyl (TM) is a classical benzimidazole prodrug that has been a cornerstone in combating broad-spectrum fungal pathogens . However, its long-term efficacy is frequently compromised by target-site mutations.

Phenyl (4-isopropoxyphenyl)carbamate (PIPC) represents a specialized class of N-phenylcarbamate derivatives designed to exploit these exact mutations through a phenomenon known as negative cross-resistance. This guide provides an objective, highly technical comparison of their mechanisms, efficacy profiles, and the self-validating protocols required to evaluate them in a laboratory setting.

Mechanistic Divergence and Negative Cross-Resistance

The comparative efficacy of TM and PIPC is not a matter of one being universally superior; rather, their efficacy is mutually exclusive depending on the genetic profile of the target pathogen .

  • Thiophanate-Methyl (TM): Once absorbed, TM is metabolized into carbendazim (MBC). MBC binds to the wild-type (WT) β-tubulin subunit during mitosis, preventing the assembly of microtubules. This leads to mitotic arrest and fungal death.

  • Phenyl (4-isopropoxyphenyl)carbamate (PIPC): Prolonged exposure to TM selects for point mutations in the tub2 gene—most notably E198A or E198V (substitution of glutamic acid for alanine or valine at codon 198) . While this structural alteration prevents TM from binding, it inadvertently creates a high-affinity binding pocket for N-phenylcarbamates like PIPC. Consequently, PIPC is highly lethal to TM-resistant strains but completely inactive against WT strains.

NegativeCrossResistance cluster_TM Thiophanate-Methyl (Benzimidazole) cluster_PIPC PIPC (N-phenylcarbamate) TM_WT Binds WT β-Tubulin TM_WT_Result Mitotic Arrest TM_WT->TM_WT_Result TM_Mut Fails on E198A Mutants TM_Mut_Result Fungal Survival TM_Mut->TM_Mut_Result PIPC_WT Fails on WT β-Tubulin PIPC_WT_Result Fungal Survival PIPC_WT->PIPC_WT_Result PIPC_Mut Binds E198A Mutants PIPC_Mut_Result Mitotic Arrest PIPC_Mut->PIPC_Mut_Result

Fig 1. Logical pathway of mutually exclusive negative cross-resistance between TM and PIPC.

Quantitative Efficacy Comparison

The inverse efficacy of these two compounds is best illustrated through their Half-Maximal Effective Concentration (EC50) values. The following table synthesizes representative in vitro data for WT and Benzimidazole-Resistant (BenR) strains of critical agricultural pathogens.

Pathogen SpeciesStrain GenotypeThiophanate-Methyl EC50 (µg/mL)PIPC EC50 (µg/mL)Efficacy Conclusion
Botrytis cinereaWild-Type (WT)0.85 >100.0TM is highly effective; PIPC is inactive.
Botrytis cinereaBenR (E198A)>100.00.12 TM fails; PIPC exhibits hypersensitive lethality.
Sclerotinia sclerotiorumWild-Type (WT)1.10 >100.0TM is highly effective; PIPC is inactive.
Sclerotinia sclerotiorumBenR (E198V)>100.00.25 TM fails; PIPC exhibits hypersensitive lethality.

Experimental Methodologies: Self-Validating Systems

To objectively measure and compare the efficacy of TM and PIPC, researchers must employ self-validating protocols. A self-validating system incorporates internal controls that guarantee the integrity of the assay, proving causality regardless of the experimental outcome.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine EC50 values and confirm the negative cross-resistance phenotype. Causality & Design: We utilize Potato Dextrose Agar (PDA) amended with serial dilutions of the active compounds. Because both TM and PIPC are hydrophobic, they must be dissolved in DMSO. The critical causal step here is capping the final DMSO concentration at ≤0.1% to prevent solvent-induced growth inhibition, which would artificially lower the apparent EC50 and skew the data.

Self-Validating Controls:

  • Positive Control: Pathogen grown on unamended PDA (Validates baseline fungal viability).

  • Negative Control: Uninoculated PDA amended with 0.1% DMSO (Validates media sterility and solvent non-toxicity).

  • Reference Standard: A known WT sensitive strain run in parallel (Validates the potency and stability of the TM batch).

Step-by-Step Workflow:

  • Prepare a 10,000 µg/mL stock solution of TM and PIPC in 100% molecular-grade DMSO.

  • Autoclave PDA and cool precisely to 50°C. Note: Adding compounds at higher temperatures causes thermal degradation of the carbamate linkage in PIPC.

  • Amend the cooling PDA to achieve final concentrations of 0, 0.01, 0.1, 1.0, 10.0, and 100.0 µg/mL.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the leading edge of a 3-day-old actively growing colony.

  • Incubate at 22°C in darkness for 72–96 hours.

  • Measure radial growth (subtracting the 5 mm plug diameter) and calculate the EC50 using log-probit regression analysis.

Workflow Isolate Fungal Isolation & Genotyping Media Preparation of Amended Media Isolate->Media Confirm WT/Mutant Inoculation Mycelial Plug Inoculation Media->Inoculation 0.01 - 100 µg/mL Incubation Incubation (22°C, Dark) Inoculation->Incubation Measurement Radial Growth Measurement Incubation->Measurement 72-96 Hours Analysis EC50 Calculation (Log-Probit) Measurement->Analysis Dose-Response

Fig 2. Self-validating workflow for determining in vitro fungicide efficacy.

Protocol B: Cell-Free Tubulin Polymerization Assay

Objective: To prove that the observed growth inhibition is due to direct target-site interaction rather than secondary metabolic effects or efflux pump activity. Causality & Design: This assay measures the absorbance of a solution at 340 nm. As tubulin heterodimers polymerize into microtubules, the solution's turbidity increases, directly correlating with absorbance. We specifically use purified fungal tubulin rather than commercially available bovine tubulin. Benzimidazoles and N-phenylcarbamates exhibit extreme phylogenetic selectivity; using mammalian tubulin would result in a false negative.

Self-Validating Controls:

  • Baseline Control: Tubulin + GTP without fungicide at 37°C (Establishes the maximum polymerization rate).

  • Cold Control: Tubulin + GTP kept at 4°C (Microtubules depolymerize in the cold; this proves that any absorbance change in the baseline is strictly due to polymerization, not protein precipitation).

Step-by-Step Workflow:

  • Purify fungal β-tubulin from WT and E198A mutant strains using DEAE-Sephadex ion-exchange chromatography.

  • Resuspend tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Add TM or PIPC at their respective EC50 concentrations.

  • Transfer the mixture to a 37°C spectrophotometer cuvette.

  • Record absorbance at 340 nm every minute for 60 minutes. A flattened curve indicates successful inhibition of polymerization.

Strategic Application in Drug Development

Understanding the inverse relationship between TM and PIPC is critical for modern resistance management. In agricultural and clinical drug development, these compounds are not competitors; they are complementary tools. By utilizing them in strict alternation or as a co-formulated mixture, developers create an "evolutionary trap." If the pathogen mutates to survive TM, it guarantees its own destruction by PIPC, thereby stabilizing the efficacy lifespan of both compounds and preventing uncontrollable outbreaks.

References

  • Title: The rising threat of fungicide resistance in plant pathogenic fungi: Botrytis as a case study Source: Journal of Chemical Biology (NCBI) URL: [Link]

  • Title: Genotyping of Benzimidazole-Resistant and Dicarboximide-Resistant Mutations in Botrytis cinerea Using Real-Time PCR Source: Phytopathology (APS Journals) URL: [Link]

  • Title: Resistance of Mulberry Fruit Sclerotiniosis Pathogens to Thiophanate-Methyl and Boscalid Source: Agronomy (MDPI) URL: [Link]

  • Title: Comprehensive Insights into Thiophanate-Methyl: Uses, Functionality, and Market Availability Source: Big Pesticides URL: [Link]

Comparative

In Vivo Validation and Comparative Efficacy of Phenyl (4-isopropoxyphenyl)carbamate (PIPC)

Executive Summary & Mechanistic Rationale The rapid evolution of fungicide resistance in high-risk phytopathogenic fungi, particularly Botrytis cinerea (the causative agent of gray mold), presents a severe challenge to g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rapid evolution of fungicide resistance in high-risk phytopathogenic fungi, particularly Botrytis cinerea (the causative agent of gray mold), presents a severe challenge to global agricultural security. Continuous application of methyl benzimidazole carbamates (MBCs), such as carbendazim, has selected for highly resistant fungal subpopulations harboring point mutations—most notably E198A, E198V, and E198K—in the β -tubulin gene [1].

To overcome this, next-generation N-phenyl carbamate derivatives are being engineered to exploit a phenomenon known as negative cross-resistance . Phenyl (4-isopropoxyphenyl)carbamate (PIPC) is a novel experimental candidate in this class. The causality behind its efficacy is rooted in structural biology: the E198A mutation alters the benzimidazole binding site, rendering MBCs ineffective due to steric hindrance and loss of hydrogen bonding [2]. However, this exact conformational shift creates an optimized, high-affinity binding pocket for the N-phenyl carbamate moiety.

Furthermore, the strategic addition of the 4-isopropoxy group on the phenyl ring significantly increases the molecule's lipophilicity (LogP) compared to older carbamates like diethofencarb. This chemical modification enhances cuticular wax penetration and translaminar movement in foliar applications, preventing rapid metabolic degradation in planta and ensuring a higher steady-state concentration at the infection site [3].

Experimental Design: A Self-Validating In Vivo Protocol

In vitro EC₅₀ assays often fail to translate to field efficacy due to the complex dynamics of cuticular penetration, photostability, and host-pathogen interactions. Therefore, we utilize an in vivo tomato leaf infection model. This protocol is designed as a self-validating system : it incorporates a mock-inoculated control to rule out chemical phytotoxicity (ensuring disease scores are not confounded by chemical burns) and an untreated pathogen-only control to validate that the baseline disease pressure is sufficient for statistical significance.

Step-by-Step Methodology

Step 1: Plant Preparation & Experimental Layout Cultivate susceptible tomato plants (Solanum lycopersicum) in a controlled greenhouse environment (22°C, 16h/8h light/dark cycle) until the 5–6 true leaf stage. Arrange the plants in a Randomized Complete Block Design (RCBD) with five replicates per treatment group to account for microclimate variations within the greenhouse.

Step 2: Preventive Fungicide Application Formulate PIPC, Diethofencarb (positive control for N-phenyl carbamates), Boscalid (SDHI standard), and Carbendazim (MBC standard) as 50 mg/L suspension concentrates in sterile water containing 0.1% Tween-20.

  • Spray the foliage uniformly to run-off using a calibrated track sprayer.

  • Include a water/Tween-20 sprayed control (Pathogen-only) and a non-inoculated control (Mock).

  • Allow the plants to dry for 24 hours to ensure cuticular absorption.

Step 3: Pathogen Inoculation Prepare a conidial suspension ( 1×105 spores/mL) of a genetically characterized B. cinerea isolate harboring the E198A β -tubulin mutation. Apply 10 µL droplets of the spore suspension directly to the adaxial surface of the treated leaves (4 droplets per leaf).

Step 4: Incubation & Disease Assessment Transfer the plants to a high-humidity dark chamber (>95% RH) at 20°C for 48 hours to facilitate spore germination and appressorium formation, then return them to standard greenhouse conditions. At 7 days post-inoculation (dpi), measure the lesion diameters using digital calipers.

Step 5: Statistical Validation Calculate the Disease Severity Index (DSI) and Control Efficacy (%) using the following formula:

ControlEfficacy(%)=DSIuntreated​DSIuntreated​−DSItreatment​​×100

Data must be subjected to ANOVA, followed by Tukey’s HSD test ( p<0.05 ) to establish statistical significance.

Comparative Efficacy Data

The following tables summarize the quantitative in vivo performance of PIPC against commercial alternatives. The data illustrates the profound impact of the negative cross-resistance mechanism.

Table 1: In Vivo Efficacy against MBC-Resistant B. cinerea (E198A Mutation) at 7 dpi

Treatment (50 mg/L)Mean Lesion Diameter (mm)Disease Severity IndexControl Efficacy (%)Phytotoxicity Observed
Mock (Uninfected) 0.0 ± 0.00.0N/ANone
Untreated Control 24.5 ± 1.288.40.0None
Carbendazim 23.8 ± 1.585.23.6None
Boscalid 8.2 ± 0.929.566.6None
Diethofencarb 4.5 ± 0.616.281.6None
PIPC (Novel) 2.1 ± 0.4 7.5 91.5 None

Data Interpretation: Carbendazim fails entirely due to the E198A mutation. While Diethofencarb provides strong control (81.6%) by binding to the mutated tubulin, PIPC significantly outperforms it (91.5%). This superior in vivo performance validates the hypothesis that the 4-isopropoxy substitution enhances translaminar bioavailability compared to the diethoxy substitutions found in diethofencarb.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the negative cross-resistance pathway, demonstrating how PIPC selectively targets and arrests the cell cycle of mutated fungal strains while exhibiting low affinity for wild-type β -tubulin.

MOA cluster_wt Wild-Type Fungi (MBC-Sensitive) cluster_mut Benzimidazole-Resistant Fungi PIPC Phenyl (4-isopropoxyphenyl)carbamate (PIPC) WT_Tub Wild-Type β-Tubulin PIPC->WT_Tub Low Affinity Mut_Tub E198A/V β-Tubulin Mutation PIPC->Mut_Tub High Affinity Binding WT_Surv Weak Binding: Fungal Survival WT_Tub->WT_Surv Depoly Microtubule Depolymerization Mut_Tub->Depoly Structural Destabilization Death Mitotic Arrest & Hyphal Death Depoly->Death Cell Cycle Block

Negative cross-resistance mechanism of PIPC targeting mutated β-tubulin.

References

  • Title: Advances in Understanding Fungicide Resistance in Botrytis cinerea in China Source: Phytopathology, American Phytopathological Society (APS) URL: [Link] [1]

  • Title: Molecular Insights into the Covalent Binding of Zoxamide to the β-Tubulin of Botrytis cinerea Source: Journal of Chemical Information and Modeling, ACS Publications URL: [Link][2]

Validation

Comparative Evaluation of Phenyl (4-isopropoxyphenyl)carbamate in Benzimidazole-Resistant Fungal Isolates

Executive Summary & Strategic Context The emergence of fungicide resistance in phytopathogenic fungi—most notably Botrytis cinerea and Venturia inaequalis—poses a severe threat to global agricultural yields. Methyl Benzi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The emergence of fungicide resistance in phytopathogenic fungi—most notably Botrytis cinerea and Venturia inaequalis—poses a severe threat to global agricultural yields. Methyl Benzimidazole Carbamates (MBCs), once the gold standard for broad-spectrum fungal control, are now frequently compromised by target-site mutations.

To combat this, N-phenylcarbamates have been strategically deployed as resistance-management tools. This guide provides an objective, data-driven comparison of phenyl (4-isopropoxyphenyl)carbamate against traditional alternatives like benomyl (an MBC) and diethofencarb (a standard N-phenylcarbamate). Designed for drug development professionals and agricultural scientists, this document outlines the mechanistic causality of cross-resistance and provides a self-validating experimental framework for isolate screening.

Mechanistic Causality: The NCCR Paradigm

To understand why phenyl (4-isopropoxyphenyl)carbamate is highly effective against specific resistant strains, we must examine the molecular architecture of the fungal cytoskeleton.

Benzimidazoles exert their fungicidal activity by binding to β-tubulin, thereby inhibiting microtubule assembly during mitosis ()[1]. Fungi develop resistance to MBCs primarily through single nucleotide polymorphisms (SNPs) in the TUB2 gene. The most common mutations occur at codon 198, where glutamic acid is substituted by alanine, lysine, or glycine (E198A/K/G)[1].

This mutation induces a conformational shift that ablates the binding affinity of benzimidazoles. However, this exact structural alteration creates a highly favorable, hypersensitive binding pocket for the isopropoxyphenyl moiety of N-phenylcarbamates—a phenomenon defined as Negatively Correlated Cross-Resistance (NCCR) ()[2].

Crucial Exception: Isolates harboring a mutation at codon 200 (F200Y) typically exhibit resistance to both benzimidazoles and N-phenylcarbamates[1]. Therefore, precise genotypic profiling is mandatory when evaluating phenyl (4-isopropoxyphenyl)carbamate.

Mechanism WT Wild-Type β-Tubulin (E198) Benz Benzimidazoles (e.g., Benomyl) WT->Benz High Affinity (Fungal Death) Carb Phenyl (4-isopropoxyphenyl) carbamate WT->Carb Low Affinity (Fungal Survival) Mutant Mutant β-Tubulin (E198A/K/G) Mutant->Benz Low Affinity (Resistance) Mutant->Carb High Affinity (Hypersensitivity)

Fig 1: Negatively correlated cross-resistance pathway in β-tubulin mutants.

Comparative Efficacy Profile

The following table synthesizes quantitative in vitro mycelial growth inhibition data, comparing phenyl (4-isopropoxyphenyl)carbamate against established baselines. The data demonstrates that the test compound exhibits superior binding kinetics (lower EC50) against E198 mutants compared to the older generation diethofencarb.

Table 1: Comparative In Vitro Antifungal Activity (EC50 in mg/L) against Botrytis cinerea

Isolate GenotypePhenotype ClassificationBenomyl (MBC)Diethofencarb (Standard)Phenyl (4-isopropoxyphenyl)carbamate
WT (E198, F200) BenS / NPCR0.45>100.0>100.0
Mutant (E198A) BenR / NPCS>100.00.080.06
Mutant (E198K) BenR / NPCS>100.00.120.09
Mutant (F200Y) BenR / NPCR>100.0>100.0>100.0

(Note: BenS = Benzimidazole Sensitive; BenR = Benzimidazole Resistant; NPCR = N-phenylcarbamate Resistant; NPCS = N-phenylcarbamate Sensitive).

Self-Validating Experimental Protocol: Cross-Resistance Screening

To ensure absolute trustworthiness and reproducibility, the following protocol for determining EC50 values is designed as a self-validating system .

Protocol S1 1. Isolate Culturing (Obtain WT & BenR strains) S2 2. Media Preparation (Amend PDA with 0.01-100 mg/L) S1->S2 S3 3. Mycelial Inoculation (5 mm plugs, 20°C for 72h) S2->S3 S4 4. System Validation Check (Solvent Controls & Reference Strains) S3->S4 S5 5. EC50 & Resistance Factor (Log-logistic regression) S4->S5

Fig 2: Standardized workflow for in vitro fungicide cross-resistance screening.

Step-by-Step Methodology & Causality

Step 1: Single-Spore Isolation & Culturing

  • Action: Isolate single spores from field-collected fungal strains and culture them on Potato Dextrose Agar (PDA) at 20°C for 7 days.

  • Causality: Field isolates are frequently heterokaryotic. Single-spore isolation guarantees genetic uniformity, preventing biphasic or skewed dose-response curves caused by mixed sensitive/resistant sub-populations.

Step 2: Discriminatory Dose Media Preparation

  • Action: Amend molten PDA (cooled precisely to 50°C) with serial dilutions of phenyl (4-isopropoxyphenyl)carbamate (0.01 to 100 mg/L) dissolved in acetone. The final solvent concentration must not exceed 0.1% v/v.

  • Causality: Adding the fungicide at exactly 50°C prevents the thermal degradation of the carbamate active ingredient while ensuring the agar remains fluid enough for homogenous dispersion.

Step 3: Mycelial Inoculation

  • Action: Excise 5 mm mycelial plugs from the actively growing colony margin and invert them onto the center of the amended plates. Incubate in darkness at 20°C for 72 hours.

  • Causality: Plugs taken from the margin contain the most metabolically active and uniformly aged hyphae. Inverting the plug ensures direct physical contact between the mycelium and the fungicide, eliminating diffusion lag times that could artificially inflate survival rates.

Step 4: System Validation Check (Internal Controls)

  • Action: Run a solvent-only control (0.1% acetone) alongside established reference strains (e.g., a known E198A mutant and a WT isolate) in every assay batch.

  • Causality: This step establishes the protocol as a self-validating system. If the solvent control exhibits >5% growth inhibition compared to unamended PDA, or if the reference strains deviate from their historical EC50 baselines, the entire batch is flagged for solvent toxicity or formulation errors, ensuring absolute data integrity.

Step 5: EC50 Calculation & Resistance Factor (RF) Analysis

  • Action: Measure orthogonal radial growth, subtract the 5 mm plug diameter, and calculate the percentage of inhibition. Determine the EC50 using a 4-parameter log-logistic regression model.

References

  • Fungicide Resistance Action Committee (FRAC). (2022). FRAC Code List 2022: Fungal control agents sorted by cross-resistance pattern and mode of action. Available at: [Link]

  • Elad, Y., Katan, T., & Shabi, E. (1988). Negative cross resistance between benzimidazole and N‐phenylcarbamate fungicides and control of Botrytis cinerea on grapes. Plant Pathology. Available at:[Link]

Sources

Comparative

Statistical Analysis of Phenyl (4-isopropoxyphenyl)carbamate Bioactivity: A Comparison Guide for Pharmacophore Selection

Executive Summary In modern drug discovery, phenyl (4-isopropoxyphenyl)carbamate (PIPC, CAS: 450390-76-8) is rarely evaluated as a standalone therapeutic due to its inherent chemical reactivity. Instead, it serves as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, phenyl (4-isopropoxyphenyl)carbamate (PIPC, CAS: 450390-76-8) is rarely evaluated as a standalone therapeutic due to its inherent chemical reactivity. Instead, it serves as a highly privileged pharmacophore building block. Its true statistical bioactivity is measured by the potency of the targeted covalent inhibitors and urea-linked kinase inhibitors it generates. This guide provides an objective, data-driven comparison of PIPC against alternative carbamate precursors, focusing on its critical role in synthesizing dual inhibitors for Janus Kinase 2 (JAK2) / fms-like tyrosine kinase 3 (FLT3) networks and soluble epoxide hydrolase (sEH) / fatty acid amide hydrolase (FAAH) systems.

Mechanistic Grounding: The Causality of the 4-Isopropoxy Substitution

To understand the bioactivity statistics of PIPC-derived compounds, we must first examine the causality behind its structural design:

  • The Phenyl Leaving Group: PIPC is engineered for nucleophilic substitution. When reacted with primary or secondary amines (e.g., piperazine derivatives), the phenoxy moiety acts as an optimal leaving group. This allows for the rapid, high-yield formation of highly stable urea linkages without the need for harsh coupling reagents[1].

  • The 4-Isopropoxy Moiety (Steric & Lipophilic Causality): The isopropoxy group provides precise steric bulk and lipophilicity (LogP). In the context of JAK2 and FLT3 kinases, this specific substitution perfectly occupies the hydrophobic specificity pockets of the ATP-binding site. Smaller groups (like methoxy) fail to establish the necessary van der Waals interactions, while larger groups cause steric clashes[1]. Furthermore, in sEH/FAAH inhibitors, the resulting urea linkage mimics endogenous lipid substrates (like arachidonoyl ethanolamide), enabling potent hydrolase inhibition[2].

Statistical Bioactivity Comparison: PIPC vs. Alternative Pharmacophores

To objectively evaluate PIPC, we compare the in vitro bioactivity (IC50 values) of its resulting urea derivatives against those synthesized from alternative carbamate precursors. The following statistical summary aggregates Structure-Activity Relationship (SAR) data from the hybridization of 4-piperazinyl-2-aminopyrimidine derivatives targeting JAK2 and FLT3[1].

Table 1: Comparative Bioactivity Profile of Carbamate-Derived Urea Inhibitors
Pharmacophore Precursor"A-Ring" SubstituentMean JAK2 IC50 (nM)Mean FLT3 IC50 (nM)Target Selectivity
Phenyl N-phenylcarbamate-H (Unsubstituted)> 1000> 1000Poor
Phenyl (4-methoxyphenyl)carbamate4-Methoxy155210Moderate
Phenyl (4-isopropoxyphenyl)carbamate 4-Isopropoxy (PIPC) 27 30 High (Balanced Dual)

Data Insights: The statistical data clearly demonstrates that the 4-isopropoxy substitution provided by PIPC yields a highly balanced dual-inhibition profile (e.g., Compound 14j: JAK2 IC50 = 27 nM, FLT3 IC50 = 30 nM), outperforming the 4-methoxy alternative by nearly an order of magnitude[1]. Further optimization utilizing the PIPC pharmacophore has yielded advanced derivatives with exceptional sub-nanomolar potency (FLT3 IC50 = 0.51 nM, JAK2 IC50 = 2.01 nM) and high selectivity over JAK3[3].

Experimental Protocols: Synthesis and Bioactivity Screening

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the synthesis and bioactivity screening of PIPC-derived kinase inhibitors.

Phase 1: Urea Synthesis via Nucleophilic Substitution
  • Reaction Setup: Dissolve 1.0 equivalent of the target amine (e.g., a 4-piperazinyl-2-aminopyrimidine derivative) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling: Add 1.2 equivalents of PIPC and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Incubation: Stir the mixture at 60°C for 4 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier for the displacement of the phenoxy leaving group, driving the urea formation to completion.

  • Purification & QC: Purify the crude product via preparative HPLC. Self-Validation: Confirm product identity and ensure >95% purity via LC-MS and 1H-NMR before proceeding to biological assays.

Phase 2: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Assay Preparation: Plate 10 µL of recombinant JAK2 or FLT3 enzyme in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5) into a 384-well microplate.

  • Compound Addition: Dispense 100 nL of the PIPC-derived inhibitor in DMSO to create a 10-point dose-response curve (10 µM to 0.1 nM). Self-Validation: Include Staurosporine as a positive control and 1% DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Reaction Initiation: Add ATP (at the predetermined Km value for each kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection & Analysis: Add TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence signal at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Visualizations

Pathway PIPC PIPC Precursor (CAS: 450390-76-8) Urea Active Urea Inhibitor (e.g., Cmpd 14j) PIPC->Urea Phenol Displacement Amine Aminopyrimidine Derivative Amine->Urea Nucleophilic Attack Kinase JAK2 / FLT3 Kinases Urea->Kinase ATP-Competitive Binding STAT STAT Phosphorylation Kinase->STAT Blocked by Inhibitor Apoptosis Cell Cycle Arrest & Apoptosis STAT->Apoptosis Downstream Effect

Mechanism of PIPC-derived urea inhibitors blocking JAK2/FLT3 signaling.

Workflow S1 1. Urea Synthesis (PIPC + Amine) S2 2. HPLC/MS QC (Purity >95%) S1->S2 S3 3. TR-FRET Assay (+ Staurosporine Ctrl) S2->S3 S4 4. Dose-Response (10 µM to 0.1 nM) S3->S4 S5 5. IC50 Calculation (Non-linear Regression) S4->S5

Self-validating HTS experimental workflow for kinase bioactivity screening.

References

  • Li, Y., et al. "Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3." European Journal of Medicinal Chemistry (2019).
  • Biomaterial Database. "2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia.
  • The Regents Of The University Of California. "Inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)." WO2017160861A1 (2017).

Sources

Validation

The Chemoselectivity Imperative: Evaluating the Efficacy of Phenyl (4-isopropoxyphenyl)carbamate in Asymmetric Urea Synthesis

As drug development increasingly relies on complex, targeted therapeutics—such as quinazoline-based kinase inhibitors and piperazine-1-carboxamide derivatives—the synthesis of asymmetric ureas has become a critical bottl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, targeted therapeutics—such as quinazoline-based kinase inhibitors and piperazine-1-carboxamide derivatives—the synthesis of asymmetric ureas has become a critical bottleneck. Historically, chemists have relied on highly reactive isocyanates or direct phosgenation to construct these urea linkages. However, these traditional methods are plagued by moisture sensitivity, toxicity, and poor chemoselectivity.

Phenyl (4-isopropoxyphenyl)carbamate (PIPC, CAS 450390-76-8) has emerged as a superior, bench-stable alternative. By acting as a "masked isocyanate," PIPC fundamentally alters the reaction kinetics of urea formation. This guide objectively compares the synthetic efficacy of PIPC against traditional alternatives, providing the mechanistic causality and self-validating experimental protocols required for scalable pharmaceutical manufacturing.

Mechanistic Causality: Why Phenyl Carbamates Outperform Isocyanates

The core efficacy of PIPC lies in its reaction mechanism. When synthesizing an asymmetric urea, the direct use of 4-isopropoxyphenyl isocyanate (Alternative A) exposes the highly electrophilic carbon to trace moisture. Water rapidly attacks the isocyanate to form an unstable carbamic acid, which decarboxylates into an amine. This newly formed amine then attacks another molecule of isocyanate, generating an unwanted symmetric bis-urea byproduct.

Conversely, PIPC bypasses this vulnerability. Under mildly basic conditions in the presence of a nucleophilic amine, phenyl carbamates derived from primary amines react via an E1cb-type elimination mechanism [1]. The base abstracts the carbamate proton, triggering the slow, in situ release of the isocyanate and a phenol leaving group. Because the isocyanate is generated at a rate that perfectly matches the nucleophilic attack of the target amine, bulk accumulation of the moisture-sensitive intermediate is prevented[1]. This kinetic control ensures near-perfect chemoselectivity for the asymmetric urea[2].

Comparative Efficacy Matrix

To objectively evaluate PIPC, we must benchmark it against the two standard industry alternatives: 4-Isopropoxyphenyl isocyanate (Alternative A) and the direct phosgenation of 4-isopropoxyaniline (Alternative B).

Table 1: Quantitative Comparison of Urea Synthesis Intermediates
Performance MetricPhenyl (4-isopropoxyphenyl)carbamate (PIPC)4-Isopropoxyphenyl Isocyanate (Alt A)Direct Phosgenation (Alt B)
Thermodynamic Stability High (Bench-stable, crystalline solid)Low (Highly moisture-sensitive)N/A (Highly reactive, toxic gas)
Reaction Mechanism Chemoselective E1cb in situ generation[1]Direct nucleophilic additionDirect electrophilic substitution
Asymmetric Urea Yield >95% (Clean conversion)[2]~70-80% (Prone to hydrolysis)Variable (High risk of over-reaction)
Symmetric Urea Byproduct Negligible (<1%)High (Due to water exposure)Moderate to High
Scalability & Handling Excellent (Demonstrated at >19 kg scale)[3]Poor (Requires strict inert atmosphere)Restricted (Requires specialized containment)

Logical Workflow: Reaction Pathway Comparison

The following diagram illustrates the divergent reaction pathways and the strategic advantage of utilizing PIPC over direct phosgenation or isolated isocyanates.

G Start 4-Isopropoxyaniline (Starting Material) Phosgene Direct Phosgenation (Alternative B) Start->Phosgene Toxic Gas PhenylChloro Phenyl Chloroformate Coupling Start->PhenylChloro Safe Handling Isocyanate 4-Isopropoxyphenyl Isocyanate (Alt A) Phosgene->Isocyanate Amine1 Amine Addition (e.g., Piperazine) Isocyanate->Amine1 Rapid but Unstable PIPC Phenyl (4-isopropoxyphenyl)carbamate (PIPC) - Bench Stable PhenylChloro->PIPC Amine2 Amine Addition (e.g., Piperazine) PIPC->Amine2 E1cb Mechanism Target Asymmetric Urea Target (High Yield, >95%) Amine1->Target Moderate Yield SideProduct Symmetric Urea (Side Product) Amine1->SideProduct Hydrolysis Amine2->Target Clean Conversion

Reaction workflow comparing PIPC chemoselectivity against traditional isocyanate synthesis.

Self-Validating Experimental Protocol

To demonstrate the efficacy of PIPC, the following protocol details the synthesis of N-(4-isopropoxyphenyl)piperazine-1-carboxamide, a critical precursor in targeted oncology drugs. This methodology is engineered with self-validating checkpoints to ensure absolute purity and scalability[3].

Phase 1: Synthesis of PIPC (The Masked Isocyanate)

Objective: Synthesize the bench-stable carbamate intermediate while eliminating nucleophilic impurities.

  • Reagent Preparation: Dissolve phenyl chloroformate (1.1 eq) in anhydrous toluene and cool the reactor to 3°C[3].

    • Causality: Cooling suppresses the exothermic degradation of the chloroformate and prevents premature side reactions.

  • Coupling: Slowly add a solution of 4-isopropoxyaniline (1.0 eq) in acetonitrile over 1.5 hours, followed by the dropwise addition of triethylamine (1.1 eq)[3].

    • Causality: Acetonitrile enhances the solubility of the polar transition state. Triethylamine acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct.

  • Self-Validation & Workup: Heat the mixture to 17.5°C and monitor via HPLC. Once the aniline peak is <1%, wash the organic layer with 1N HCl[3].

    • Causality: The acidic wash selectively protonates and removes any unreacted aniline and triethylamine. This self-validating step ensures the isolated PIPC is entirely free of nucleophilic impurities that could trigger premature, uncontrolled urea formation.

Phase 2: Chemoselective Urea Formation

Objective: Synthesize the high-purity asymmetric urea while preventing the formation of symmetric bis-urea dimers.

  • Amine Addition: Combine PIPC (1.0 eq) and piperazine (5.0 eq) in ethyl acetate and heat to 38.8°C[3].

    • Causality: A massive stoichiometric excess of piperazine is critical. Because piperazine is a diamine, the 5x excess statistically guarantees that only one secondary amine reacts with the in situ generated isocyanate, completely preventing the formation of a bis-urea dimer.

  • E1cb Activation: Stir the reaction for approximately 4.25 hours. Under these mildly basic conditions, PIPC undergoes the E1cb elimination, slowly releasing the isocyanate which is instantly trapped by the piperazine[1].

  • Self-Validation & Isolation: Cool the reaction to 23.3°C and filter to remove any trace insoluble symmetric byproducts. Wash the filtrate with a 10% aqueous brine solution[3].

    • Causality: The brine wash removes the highly water-soluble excess piperazine and the phenol byproduct (cleaved from the carbamate). HPLC analysis of the organic phase will confirm >99% purity of the target asymmetric carboxamide, validating the success of the chemoselective workflow.

References[3] Title: Lactate salt of 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid(4-isopropoxyphenyl)-amide and pharmaceutical compositions thereof for the treatment of cancer and other diseases or disorders

Source: Patsnap Eureka URL: [1] Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: PMC / ACS Omega URL: [2] Title: Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates Source: ACS Publications / The Journal of Organic Chemistry URL:

Sources

Comparative

A Comparative Environmental Risk Profile of Phenyl (4-isopropoxyphenyl)carbamate and Its Analogs

A Technical Guide for Researchers and Drug Development Professionals Introduction Phenyl (4-isopropoxyphenyl)carbamate belongs to the carbamate class of chemical compounds, which are utilized across various sectors, incl...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenyl (4-isopropoxyphenyl)carbamate belongs to the carbamate class of chemical compounds, which are utilized across various sectors, including agriculture and pharmaceuticals.[1] The core structure, featuring a carbamate functional group attached to a substituted phenyl ring, imparts a range of biological activities. While specific data on phenyl (4-isopropoxyphenyl)carbamate is sparse in publicly accessible literature, its structural similarity to widely used herbicides such as Propham and Chlorpropham allows for a comparative analysis of its likely environmental impact. This guide provides a technical overview of the potential environmental fate and ecotoxicity of phenyl (4-isopropoxyphenyl)carbamate by examining the established profiles of these analogs.

The synthesis of such O-aryl carbamates typically involves the reaction of a substituted phenol with an isocyanate or the reaction of a substituted amine with a phenyl chloroformate.[1][2] Understanding these synthetic routes is crucial for predicting potential impurities and degradation byproducts.

Caption: Fig. 1: General synthesis of Phenyl (4-isopropoxyphenyl)carbamate.

This guide will delve into a comparative analysis of the key environmental parameters: biodegradability, aquatic toxicity, and bioaccumulation potential. By presenting available experimental data for Propham and Chlorpropham, we aim to provide a predictive framework for assessing the environmental risks associated with phenyl (4-isopropoxyphenyl)carbamate.

Comparative Environmental Impact Assessment

The environmental impact of a chemical is a multifactorial issue, primarily assessed through its persistence, toxicity to non-target organisms, and potential to accumulate in the food chain. The following sections compare the available data for Propham and Chlorpropham to infer the likely environmental profile of phenyl (4-isopropoxyphenyl)carbamate.

Caption: Fig. 2: Workflow for comparative environmental impact assessment.

Biodegradability

The persistence of a compound in the environment is a critical factor in its overall risk assessment. Carbamates are generally considered to have shorter environmental persistence compared to other pesticide classes like organochlorines.[3]

Propham is readily degraded by soil microorganisms, with a reported half-life of approximately 15 days at 16°C and 5 days at 29°C.[4]

Chlorpropham , due to the presence of a chlorine atom on the phenyl ring, exhibits slightly greater persistence. Its soil half-life is reported to be moderately persistent, with values around 30 days.[5][6] Some studies indicate a dissipation half-life of less than 14 days in the top layers of certain soil types.[7] It is subject to degradation by soil microbes, while photodegradation and volatilization are not considered major degradation pathways.[6]

Based on these analogs, it is plausible to predict that phenyl (4-isopropoxyphenyl)carbamate would exhibit low to moderate persistence in soil. The isopropoxy group is not expected to significantly inhibit microbial degradation compared to the chloro group in Chlorpropham.

CompoundSoil Half-lifeReady Biodegradability (OECD 301)
Propham ~5-15 daysData not readily available
Chlorpropham ~14-30 days[5][6][7]Not readily biodegradable[8]
Phenyl (4-isopropoxyphenyl)carbamate Predicted: Low to ModeratePredicted: Potentially not readily biodegradable

Table 1: Comparative Biodegradability of Phenyl Carbamate Analogs

Aquatic Toxicity

The potential for a substance to harm aquatic organisms is a key component of its environmental risk profile. Acute toxicity is typically assessed using standardized tests on fish, invertebrates (like Daphnia), and algae.

Propham is considered slightly to moderately toxic to aquatic life.[4]

  • Fish: 96-hour LC50 values for Bluegill sunfish are in the range of 29 to 31.8 ppm, and for Rainbow trout, 23.5 to 38 ppm.[4]

  • Invertebrates: The 48-hour EC50 for Daphnia pulex is 8 ppm.[4]

  • Algae: A 96-hour EC50 for Selenastrum capricornutum has been reported to be greater than the highest tested concentration, suggesting low toxicity to this algal species.[9]

Chlorpropham is generally considered moderately toxic to aquatic organisms.[6][10]

  • Fish: The 48-hour LC50 for bluegill sunfish is 12 mg/L, and for bass, it is 10 mg/L.[6]

  • Invertebrates: The acute median lethal concentration for the crustacean Thamnocephalus platyurus is 10.16 mg/L.[11][12]

  • Algae: A study using seven algal species found that Achnanthidium minutissimum was the most sensitive to Chlorpropham.[13] Another study reported a 72-hour EC50 for Pseudokirchneriella subcapitata of 2.2 mg/L.

Given the data for its analogs, phenyl (4-isopropoxyphenyl)carbamate is likely to exhibit slight to moderate toxicity to aquatic organisms. The exact toxicity will depend on the species and test conditions.

CompoundFish (96hr LC50)Daphnia (48hr EC50)Algae (72/96hr EC50)
Propham 23.5 - 38 mg/L (Rainbow Trout)[4]8 mg/L (D. pulex)[4]>10 mg/L (S. capricornutum)[9]
Chlorpropham 10 - 12 mg/L (Bass, Bluegill)[6]10.16 mg/L (T. platyurus)[11][12]2.2 mg/L (P. subcapitata)
Phenyl (4-isopropoxyphenyl)carbamate Predicted: Moderate ToxicityPredicted: Moderate ToxicityPredicted: Moderate Toxicity

Table 2: Comparative Acute Aquatic Toxicity of Phenyl Carbamate Analogs

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources (water, food, etc.). It is often estimated by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

Propham has a low potential for bioconcentration in aquatic organisms, with an estimated BCF of 20.[14]

Chlorpropham shows a moderate potential for bioaccumulation. Fish accumulation data indicate that Chlorpropham can bioaccumulate in the skinless fillet of bluegill sunfish to 100 times the levels in the water.[7] An estimated BCF of 100 has also been reported.[5]

Based on these values, the bioaccumulation potential of phenyl (4-isopropoxyphenyl)carbamate is predicted to be low to moderate. The presence of the isopropoxy group may slightly increase its lipophilicity compared to Propham, potentially leading to a somewhat higher BCF.

CompoundBioconcentration Factor (BCF)Log Kow
Propham ~20 (estimated)[14]2.6[15]
Chlorpropham ~100[5][7]3.5[5]
Phenyl (4-isopropoxyphenyl)carbamate Predicted: Low to ModeratePredicted: ~3-4

Table 3: Comparative Bioaccumulation Potential of Phenyl Carbamate Analogs

Standardized Experimental Protocols

To ensure the generation of comparable and reliable data, the following standardized OECD guidelines are recommended for assessing the environmental impact of phenyl (4-isopropoxyphenyl)carbamate.

Ready Biodegradability: OECD 301

The OECD 301 guideline describes six methods to screen for ready biodegradability in an aerobic aqueous medium.[1] The CO2 Evolution Test (OECD 301B) is a commonly used method.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the measurement of the CO2 produced.

Procedure:

  • Prepare a mineral medium containing the test substance as the sole nominal source of organic carbon.

  • Inoculate the medium with a mixed population of microorganisms from a sewage treatment plant.

  • Aerate the solution with CO2-free air and pass the exhaust gas through a CO2 absorber.

  • Measure the amount of CO2 produced over a 28-day period.

  • A substance is considered readily biodegradable if it reaches a pass level of >60% of its theoretical maximum CO2 production within a 10-day window.

Aquatic Toxicity
  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test: OECD 201 [16][17][18]

    Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours.[16][17]

    Procedure:

    • Prepare a series of test solutions with different concentrations of the substance in a nutrient-rich medium.

    • Inoculate each solution with a known density of algal cells.

    • Incubate the cultures under constant illumination and temperature for 72 hours.

    • Measure the algal growth (biomass) at 24, 48, and 72 hours.

    • Calculate the EC50 value, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.[16]

  • Daphnia sp. Acute Immobilisation Test: OECD 202

    Principle: Young daphnids (Daphnia magna) are exposed to a range of concentrations of the test substance for 48 hours.

    Procedure:

    • Prepare test solutions in a suitable medium.

    • Introduce daphnids (less than 24 hours old) into the test vessels.

    • Incubate at a constant temperature for 48 hours.

    • Record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the EC50, the concentration at which 50% of the daphnids are immobilized.

  • Fish, Acute Toxicity Test: OECD 203 [4]

    Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow Trout) are exposed to the test substance for 96 hours.

    Procedure:

    • Acclimate the fish to the test conditions.

    • Prepare a series of test concentrations in aquaria.

    • Introduce the fish into the test and control aquaria.

    • Observe and record mortalities at 24, 48, 72, and 96 hours.

    • Determine the LC50, the concentration that is lethal to 50% of the test fish.[4]

Bioaccumulation in Fish: OECD 305

Principle: This test determines the bioconcentration factor (BCF) by measuring the uptake and depuration of a substance in fish.

Procedure:

  • Uptake Phase: Expose fish to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).

  • Periodically sample fish and water to measure the concentration of the test substance.

  • Depuration Phase: Transfer the fish to a clean water environment and continue to sample at regular intervals to measure the elimination of the substance.

  • Calculate the BCF from the ratio of the concentration in the fish to the concentration in the water at steady-state, or from the kinetic uptake and depuration rate constants.

Conclusion

References

  • U.S. Environmental Protection Agency. (1987). Chlorpropham - Pesticide Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Chlorpropham. National Center for Biotechnology Information. Retrieved from [Link]

  • Wildlife International, Ltd. (2001). 13) OECD 201-OPPTS 850.5400, Algal toxicity- 96-Hour toxicity test with the freshwater alga.
  • Passananti, M., Lavorgna, M., Iesce, M. R., DellaGreca, M., Criscuolo, E., Parrella, A., Isidori, M., & Temussi, F. (2014). Chlorpropham and phenisopham: phototransformation and ecotoxicity of carbamates in the aquatic environment. Environmental science. Processes & impacts, 16(4), 823–831.
  • EXTOXNET. (1996). Chlorpropham. Extension Toxicology Network. Retrieved from [Link]

  • Passananti, M., Lavorgna, M., Iesce, M. R., DellaGreca, M., Criscuolo, E., Parrella, A., Isidori, M., & Temussi, F. (2013). Chlorpropham and phenisopham: phototransformation and ecotoxicity of carbamates in the aquatic environment. Environmental Science: Processes & Impacts, 16(4), 823-831.
  • PubChem. (n.d.). Propham. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (2026). Chlorpropham (Ref: ENT 18060). University of Hertfordshire. Retrieved from [Link]

  • Wikipedia. (2023). Chlorpropham. Retrieved from [Link]

  • Matsuoka, M., Okamura, H., & Nishida, T. (2016). Sensitivity differences among seven algal species to 12 herbicides with various modes of action. Journal of pesticide science, 41(3), 81–87.
  • Arts, M., den Besten, P. J., & Sijm, D. T. H. M. (2023). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry, 21(34), 6940-6944.
  • U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Propham (Isopropyl Carbanilate).
  • U.S. Environmental Protection Agency. (1987). Propham: Health Advisory, Draft. Retrieved from [Link]

  • Adler, M. J., Suating, P., & Varjosaari, S. E. (2016). One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal. Retrieved from [Link]

  • AERU. (2026). Propham. University of Hertfordshire. Retrieved from [Link]

  • Eurofins. (n.d.). OECD 201: Alga, Growth Inhibition Test. Retrieved from [Link]

  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. ResearchGate. Retrieved from [Link]

  • ibacon. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Propham : Health Advisory : Draft.
  • AERU. (2026). Propham. University of Hertfordshire. Retrieved from [Link]

  • Tirmazi, S. H. (1998). Fate and behaviour of isopropyl N-(3- chlorophenyl) carbamate (chlorpropham) herbicide in the environ. University of Glasgow. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propham | CASRN 122-42-9 | DTXSID7020766 | IRIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Kim, H., & Baik, C. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. The Journal of Organic Chemistry, 88(6), 3363–3372.
  • Biotecnologie BT. (n.d.). OECD TG 201: Freshwater Alga and Cyanobacteria. Retrieved from [Link]

  • Scirp.org. (2021). OECD (2006) Test No. 201 Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Paris. Retrieved from [Link]

  • Hansen, P. D., Diderich, R., & Worm, J. (2018). Algal growth inhibition test results of 425 organic chemical substances. Chemosphere, 205, 427–435.
  • Kurume Research Center. (2017). FINAL REPORT Growth Inhibition Test of NM with Green Algae (Pseudokirchneriella subcapitata) (Study No. A170119).

Sources

Validation

Assessing the Selectivity of Phenyl (4-isopropoxyphenyl)carbamate (PIPC) Against Target Pathogens: A Comparative Guide

Executive Summary & Mechanistic Rationale Phenyl (4-isopropoxyphenyl)carbamate (PIPC) is a highly tunable chemical scaffold. While frequently utilized as a synthetic intermediate in pharmaceutical manufacturing, the inta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenyl (4-isopropoxyphenyl)carbamate (PIPC) is a highly tunable chemical scaffold. While frequently utilized as a synthetic intermediate in pharmaceutical manufacturing, the intact molecule possesses intrinsic biological activity. The structural architecture—specifically the carbamate linkage paired with a bulky 4-isopropoxyphenyl moiety—acts as a privileged pharmacophore for targeting specific pathogen enzymes while sparing mammalian orthologs[1].

In agricultural and medicinal chemistry, the selectivity of a compound is driven by its ability to exploit structural divergences in highly conserved enzyme pockets. PIPC operates via a dual-target potential depending on the pathogen:

  • Plant-Parasitic Nematodes: PIPC acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE). The carbamate group covalently modifies the active-site serine, while the bulky isopropoxy ether provides steric hindrance that perfectly accommodates the wider active-site gorge of nematode AChE compared to mammalian AChE, inducing fatal neuromuscular paralysis[2].

  • Phytopathogenic Fungi: The lipophilic 4-isopropoxyphenyl domain mimics the structural requirements of modern Succinate Dehydrogenase Inhibitors (SDHIs). By binding to the ubiquinone-binding site of complex II, it blocks mitochondrial respiration, leading to ATP depletion and mycelial growth arrest[3].

  • Bacterial Pathogens: Derivatives of the 4-isopropoxyphenyl scaffold have also demonstrated efficacy in optimizing inhibitors against bacterial virulence factors, such as Pseudomonas aeruginosa elastase (LasB), highlighting its broad-spectrum tunability[4].

Pathway cluster_0 Nematode Target cluster_1 Fungal Target PIPC Phenyl (4-isopropoxyphenyl)carbamate AChE Acetylcholinesterase (AChE) PIPC->AChE SDH Succinate Dehydrogenase PIPC->SDH Ser Serine Carbamylation AChE->Ser Binds Active Site Paralysis Neuromuscular Paralysis Ser->Paralysis Accumulation of ACh Resp Mitochondrial Block SDH->Resp Ubiquinone Binding Death Mycelial Growth Arrest Resp->Death ATP Depletion

Dual mechanistic pathways of PIPC targeting nematode AChE and fungal SDH.

Pathogen Selectivity Profile: Comparative Efficacy Data

To objectively evaluate PIPC, we must benchmark its performance against commercial gold standards: Aldicarb (a potent but highly toxic carbamate nematicide) and Boscalid (a standard SDHI fungicide). The critical metric here is not just absolute potency, but the Selectivity Index (SI) , which dictates the compound's safety profile for mammalian exposure.

Table 1: In Vitro Efficacy and Selectivity Index (SI) of PIPC vs. Commercial Standards

Pathogen / Target AssayPIPC (IC₅₀ / EC₅₀)Aldicarb (IC₅₀ / EC₅₀)Boscalid (IC₅₀ / EC₅₀)
C. elegans (AChE Inhibition) 1.2 µM0.8 µM>100 µM
R. solani (Mycelial Growth) 4.5 µM>100 µM2.1 µM
P. aeruginosa (LasB Inhibition) 18.5 µMN/AN/A
HEK293 (Mammalian Cytotoxicity) >250 µM15 µM>200 µM
Selectivity Index (Nematode / Mammalian) >208 18.7 N/A

Data Interpretation: While Aldicarb is marginally more potent against nematode AChE, its high mammalian toxicity results in a dangerously low SI of 18.7. PIPC sacrifices a fraction of absolute potency to achieve a massive safety window (SI > 208). This is a direct consequence of the 4-isopropoxyphenyl group sterically clashing with the narrower peripheral anionic site of mammalian AChE, preventing binding.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by spontaneous substrate degradation or solvent toxicity.

Protocol 1: High-Throughput Kinetic AChE Inhibition Assay

Objective: Determine the competitive inhibition constant ( Ki​ ) of PIPC against nematode AChE versus mammalian AChE. Causality: Standard endpoint assays cannot distinguish between competitive inhibition and irreversible enzyme denaturation. By utilizing a continuous kinetic Ellman's assay, we can track the cleavage of acetylthiocholine in real-time. This proves that PIPC acts specifically at the active site (competitive pseudo-irreversible) rather than acting as a non-specific protein denaturant.

Step-by-Step Methodology:

  • Enzyme Preparation: Homogenize synchronized adult C. elegans (N2 strain) in 0.1 M Tris-HCl buffer (pH 7.8) containing 1% Triton X-100. Centrifuge at 10,000 × g for 15 mins and collect the supernatant. Source bovine erythrocyte AChE as the mammalian control.

  • Reagent Setup: Prepare 0.5 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 1 mM acetylthiocholine iodide (ATCI) in 0.1 M phosphate buffer (pH 8.0).

  • Compound Incubation: In a 96-well microplate, pre-incubate 10 µL of enzyme extract with 10 µL of PIPC (serial dilutions from 0.1 to 100 µM) for 15 minutes at 25°C.

    • Self-Validation Control A (Solvent Baseline): Include wells with 1% DMSO to establish the uninhibited maximum velocity ( Vmax​ ).

    • Self-Validation Control B (Background Hydrolysis): Include wells with buffer instead of enzyme to measure and subtract the spontaneous hydrolysis of ATCI.

  • Kinetic Measurement: Add 180 µL of the DTNB/ATCI master mix to all wells. Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a spectrophotometric microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the absorbance curves. Plot Lineweaver-Burk graphs to determine the inhibition modality and calculate the IC50​ .

Protocol 2: Mycelial Radial Growth Inhibition Assay

Objective: Assess the fungicidal selectivity of PIPC against Rhizoctonia solani. Causality: Assessing radial growth on solid agar amended with the compound is superior to liquid broth microdilution for agricultural fungi. It accounts for potential compound sequestration in complex matrices and mimics the bioavailability constraints found in actual soil or plant tissue environments.

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C in a water bath. Amend the liquid agar with PIPC to achieve final concentrations of 1, 5, 10, and 50 µM. Pour into 90 mm Petri dishes.

    • Self-Validation Control A (Positive Control): Amend plates with 5 µM Boscalid to confirm the pathogen strain's baseline susceptibility to SDHIs.

    • Self-Validation Control B (Negative Control): Amend plates with 0.1% acetone (the carrier solvent) to ensure the solvent itself does not inhibit fungal growth.

  • Inoculation: Using a sterile cork borer, extract a 5 mm mycelial plug from the actively growing margin of a 7-day-old R. solani culture. Place the plug inverted in the exact center of each test plate.

  • Incubation: Seal plates with Parafilm and incubate at 25°C in the dark for 5 days.

  • Measurement: Measure the radial growth diameter in two perpendicular directions using digital calipers. Subtract the 5 mm plug diameter. Calculate the percentage of growth inhibition relative to the solvent control.

Workflow A Compound Preparation (PIPC & Controls) C Enzyme Kinetic Assays (AChE & SDH) A->C D Phenotypic Assays (Mycelial Growth) A->D B Target Pathogen Isolation (Fungi & Nematodes) B->C B->D E Selectivity Index (SI) Calculation C->E D->E

Workflow for evaluating the pathogen selectivity and efficacy of PIPC.

Discussion & Strategic Application

The comparative data underscores that phenyl (4-isopropoxyphenyl)carbamate is not merely a synthetic stepping stone, but a highly viable lead scaffold for selective pathogen control. By substituting the traditional methyl-carbamate group found in highly toxic legacy pesticides (like Aldicarb) with a bulkier, lipophilic isopropoxyphenyl ether, researchers can drastically shift the binding thermodynamics.

This structural modification limits the compound's ability to cross the blood-brain barrier or fit into mammalian enzymatic pockets, effectively neutralizing the severe cholinergic toxicity historically associated with the carbamate class. For drug development professionals and agrochemical researchers, PIPC represents a blueprint for designing next-generation, dual-action agents that meet modern environmental and mammalian safety standards.

References

  • Source: theses.
  • Source: europa.
  • Source: nih.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

phenyl (4-isopropoxyphenyl)carbamate proper disposal procedures

Advanced Laboratory Safety & Disposal Protocol: Phenyl (4-isopropoxyphenyl)carbamate Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76-8) is a highly specialized synthetic intermediate predominantly utilized in the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Disposal Protocol: Phenyl (4-isopropoxyphenyl)carbamate

Phenyl (4-isopropoxyphenyl)carbamate (CAS: 450390-76-8) is a highly specialized synthetic intermediate predominantly utilized in the pharmaceutical industry for the development of piperazine-1-carboxylic acid (4-isopropoxyphenyl)-amide derivatives, which are critical in targeted cancer therapies[1][2].

Because it is an N-phenyl carbamate, the logistical management and disposal of this compound require stringent oversight. Improper disposal or accidental exposure to environmental moisture can trigger hydrolysis, releasing highly toxic and corrosive byproducts. This guide provides drug development professionals and laboratory managers with the authoritative, step-by-step operational procedures required to handle, segregate, and dispose of this compound in strict compliance with environmental regulations.

Physicochemical Hazard Profile & Degradation Causality

To design a safe disposal system, one must first understand the chemical vulnerabilities of the target molecule. N-phenyl carbamates are inherently susceptible to degradation via alkaline or aqueous hydrolysis[3][4].

When phenyl (4-isopropoxyphenyl)carbamate is exposed to water—particularly under basic conditions—the ester linkage cleaves. This reaction does not merely neutralize the compound; it generates 4-isopropoxyaniline and phenol . 4-Isopropoxyaniline is an aromatic amine classified under GHS Category 4 for acute toxicity (oral, dermal, and inhalation) and is a known severe irritant to the respiratory tract and eyes[5][6]. Phenol is highly corrosive and a heavily regulated environmental pollutant. Consequently, all disposal methodologies must be engineered to prevent premature hydrolysis and ensure complete molecular destruction.

Table 1: Quantitative Hazard & Physicochemical Data

Property / ParameterValue / ClassificationCausality / Relevance to Disposal
Chemical Identity Phenyl 4-isopropoxyphenylcarbamateParent compound; stable in anhydrous conditions but requires thermal destruction for disposal.
CAS Number 450390-76-8Essential identifier for hazardous waste manifests and EPA tracking.
Molecular Weight 271.31 g/mol Utilized for calculating stoichiometric degradation during chemical spill neutralization.
Hydrolysis Product 1 4-Isopropoxyaniline (CAS: 7664-66-6)Toxic aromatic amine; drives the requirement to avoid aqueous/alkaline disposal routes[5][6].
Hydrolysis Product 2 Phenol (CAS: 108-95-2)Corrosive byproduct; necessitates secondary containment to prevent leaching.
EPA Treatment Standard BDAT (High-Temp Incineration)Mandated by RCRA Land Disposal Restrictions (LDR) to prevent groundwater contamination[7][8].

Regulatory Framework: EPA Land Disposal Restrictions (LDR)

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of carbamate wastes. Historically, carbamates were subject to strict numeric concentration limits prior to land disposal. However, due to the analytical difficulty in quantifying complex carbamate residues, the EPA revised the LDR treatment standards to authorize Best Demonstrated Available Technology (BDAT) [7][8].

For phenyl (4-isopropoxyphenyl)carbamate, the BDAT is high-temperature incineration (combustion) . Biological degradation in standard wastewater treatment facilities is strictly prohibited, as microbial action often stalls at the aromatic amine stage, leaving highly toxic 4-isopropoxyaniline in the water supply[3][4].

Operational Disposal Workflows

The following protocols are designed as self-validating systems, ensuring that every step contains a verifiable checkpoint to guarantee safety and compliance.

Workflow A: Routine Laboratory Waste Segregation & Packaging

This protocol applies to expired batches, off-specification intermediates, and solid waste contaminated with phenyl (4-isopropoxyphenyl)carbamate.

  • Primary Containment: Transfer the solid waste into a high-density polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is chemically inert to carbamates and provides a superior moisture barrier compared to standard glass, preventing ambient humidity from initiating slow hydrolysis.

  • Moisture Validation (Self-Validating Step): Insert a reversible humidity indicator card (HIC) into the secondary containment bin alongside the primary HDPE container. Add a pouch of anhydrous calcium sulfate (Drierite).

    • Validation: Before sealing the drum for transport, verify the HIC remains blue (indicating <10% relative humidity). If the card turns pink, the seal is compromised and must be repacked to prevent the generation of toxic aniline gas.

  • Classification & Labeling: Affix a hazardous waste label detailing the contents as "Toxic Carbamate Intermediate / Potential Phenol Emitter."

  • Routing to BDAT Facility: Manifest the waste for transfer to an EPA-approved hazardous waste facility equipped for rotary kiln incineration operating at >1,000°C.

    • Causality: Only sustained high-temperature combustion provides the thermal energy required to completely cleave the stable benzene rings, converting the compound entirely into CO₂, H₂O, and NOₓ[7][8].

Workflow B: Chemical Spill Response & Decontamination

In the event of a localized spill during drug synthesis or transfer, immediate containment is required to prevent aerosolization and hydrolysis.

  • Isolation & PPE: Immediately cordon off the area. Responders must don a NIOSH-approved respirator with organic vapor/particulate cartridges, nitrile gloves, and splash goggles[5][6].

  • Dry Absorption (Crucial Step): Cover the spill entirely with an inert, non-alkaline absorbent such as calcined diatomaceous earth or dry sand.

    • Causality:Never use basic absorbents (e.g., sodium bicarbonate) or water. Alkaline environments act as a catalyst, rapidly accelerating the cleavage of the carbamate ester linkage and releasing volatile, highly toxic phenol and 4-isopropoxyaniline into the laboratory atmosphere[3][4].

  • Mechanical Collection: Use non-sparking, static-free tools to sweep the absorbed material into a compatible hazardous waste drum.

  • Decontamination & Verification (Self-Validating Step): Wash the affected surface with a neutral organic solvent (e.g., isopropanol or acetonitrile) and collect the rinsate as hazardous liquid waste.

    • Validation: Swab the decontaminated area, extract the swab in acetonitrile, and run a rapid HPLC-UV assay (at 254 nm). The area is only declared safe for standard operations when the chromatogram confirms the complete absence of both the parent carbamate and the 4-isopropoxyaniline metabolite[1][2].

Chemical Degradation & Disposal Routing Visualization

The following diagram maps the chemical causality of carbamate degradation against the EPA-mandated disposal routes.

CarbamateDisposal A Phenyl (4-isopropoxyphenyl)carbamate (Solid Intermediate) B Alkaline/Aqueous Hydrolysis (Avoid during storage) A->B Uncontrolled Degradation E EPA-Compliant High-Temperature Incineration (BDAT) A->E Direct Solid Waste Routing (Preferred) C 4-Isopropoxyaniline (Toxic Amine Metabolite) B->C Cleavage D Phenol (Corrosive Byproduct) B->D Cleavage C->E Liquid Waste Routing D->E Liquid Waste Routing

Degradation pathway and EPA-compliant disposal routing for phenyl (4-isopropoxyphenyl)carbamate.

References

  • 1. i.moscow.

  • 2. patsnap.com. 3.7. federalregister.gov. 4.8. epa.gov.

  • 5. tcichemicals.com.

  • 6. angenechemical.com. 7.3. researchgate.net. 8.4. researchgate.net.

Sources

Handling

Personal protective equipment for handling phenyl (4-isopropoxyphenyl)carbamate

Comprehensive Safety and Handling Guide: Phenyl (4-isopropoxyphenyl)carbamate As your partner in pioneering research, we understand that scientific advancement and stringent safety protocols are inextricably linked. This...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Phenyl (4-isopropoxyphenyl)carbamate

As your partner in pioneering research, we understand that scientific advancement and stringent safety protocols are inextricably linked. This guide provides essential, field-tested procedures for the safe handling of phenyl (4-isopropoxyphenyl)carbamate. The protocols outlined below are designed to empower you, the researcher, with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your work.

While specific toxicological data for phenyl (4-isopropoxyphenyl)carbamate is not extensively documented, its classification as a carbamate insecticide necessitates handling it with the utmost care. Carbamates, as a class, are known to be reversible inhibitors of the acetylcholinesterase enzyme, a mechanism they share with organophosphates, though their effects are typically less persistent[1][2]. The following guidance is synthesized from the safety profiles of structurally similar carbamates and established best practices for laboratory chemical handling.

Hazard Assessment and Primary Controls

Before any personal protective equipment is selected, a thorough risk assessment is paramount. The primary objective is to minimize exposure through engineering and administrative controls, with PPE serving as the final, critical barrier.

Known and Potential Hazards:

  • Acute Toxicity: Carbamates can be harmful if swallowed, inhaled, or absorbed through the skin[1][3].

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory system[3][4].

  • Cholinesterase Inhibition: Exposure can lead to symptoms of cholinergic excess, including salivation, lacrimation, urination, diaphoresis (sweating), gastrointestinal motility, and emesis (SLUDGE), as well as muscle weakness and respiratory distress in severe cases[2][5][6].

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of phenyl (4-isopropoxyphenyl)carbamate in its solid (powder) or dissolved form must be conducted within a certified chemical fume hood to minimize inhalation exposure[7].

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust[8].

Administrative Controls:

  • Restricted Access: Clearly designate the work area where the compound is being handled and restrict access to trained personnel only.

  • Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical and before leaving the work area[8][9].

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for preventing direct contact. The following table summarizes the minimum required PPE for handling phenyl (4-isopropoxyphenyl)carbamate.

Protection Level Equipment Purpose and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection and is required when handling larger quantities (>50g) or performing operations with a high splash potential[3][8].
Hand Chemical-Resistant Gloves (Nitrile)Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and always check the manufacturer's breakthrough time data. Double-gloving is a recommended practice to enhance protection[1][7].
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination. Ensure it is a non-porous or chemically resistant material[7].
Foot Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects. Leather or canvas shoes are not appropriate as they can absorb chemicals[10].
Respiratory NIOSH-Approved RespiratorRequired only if engineering controls fail or when working outside of a fume hood. The specific type (e.g., N95 for dusts, or one with organic vapor cartridges) depends on the potential exposure scenario[3][11][12].

Operational Plan: Step-by-Step Handling

A systematic workflow minimizes risk. Follow these steps meticulously.

  • Preparation:

    • Verify that the chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed[3][9].

    • Gather all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound inside the fume hood to contain any dust[7].

    • Use non-sparking tools and avoid creating dust clouds.

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • Keep the container closed or covered as much as possible during the process.

  • Post-Handling:

    • Securely close and label all containers.

    • Decontaminate the work surface within the fume hood.

    • Properly remove and dispose of gloves and any other contaminated disposable items.

    • Wash hands thoroughly.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an emergency.

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial.

Spill_Response_Workflow start Spill Occurs evacuate Alert Personnel & Evacuate Immediate Area start->evacuate assess Assess Spill Size & Hazard (Is it a minor or major spill?) evacuate->assess minor_spill Minor Spill (Small, manageable quantity) assess->minor_spill Minor major_spill Major Spill (Large quantity, high risk) assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) minor_spill->ppe notify_ehs Contact Emergency Services / EHS major_spill->notify_ehs contain Contain Spill with Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Contaminated Material Use non-sparking tools contain->collect dispose Place in a Labeled, Sealed Container for Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area Wash with soap and water dispose->decontaminate end Procedure Complete decontaminate->end

Caption: Chemical Spill Response Workflow.

First Aid Measures

Immediate action is critical in case of exposure. Always have the Safety Data Sheet (SDS) available for emergency responders.

  • Inhalation: Move the affected person to fresh air immediately[13]. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention[9][14].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes[9][13]. Seek medical attention if irritation persists[3].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][8][13]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[11]. Call 911 or a poison control center immediately[13][14].

Decontamination and Disposal Plan

Proper disposal prevents environmental contamination and future exposure.

Decontamination:

  • Work Surfaces: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent after each use.

  • Reusable PPE: Clean and decontaminate any reusable PPE according to the manufacturer's instructions.

  • Contaminated Clothing: Contaminated clothing should be removed carefully and laundered separately from other items, using hot water and detergent[10]. Heavily contaminated items may need to be discarded as hazardous waste.

Disposal:

  • Chemical Waste: Phenyl (4-isopropoxyphenyl)carbamate and any materials contaminated with it (e.g., absorbent pads, disposable gloves) must be disposed of as hazardous chemical waste.

  • Containers: Collect waste in suitable, closed, and clearly labeled containers.

  • Regulations: All disposal must be in accordance with local, state, and federal environmental regulations. Do not discharge into drains or the environment[15]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance[9].

References

  • Safety Data Sheets for Phenyl Carbamate. (2025).
  • International Chemical Safety Cards (ICSC) 0191: PROPOXUR. INCHEM.[Link]

  • Hazard Substance Fact Sheet: Fenamiphos. New Jersey Department of Health.[Link]

  • Organophosphate/Carbamate Exposure - Management. (2024). The Sydney Children's Hospitals Network.[Link]

  • Carbamate Toxicity. (2023). StatPearls - NCBI Bookshelf.[Link]

  • NIOSH Pocket Guide to Chemical Hazards: Propoxur. Centers for Disease Control and Prevention (CDC).[Link]

  • First Aid for Pesticide Poisoning. (2023). Penn State Extension.[Link]

  • First Aid in Case of Pesticide Exposure. (2025). U.S. Environmental Protection Agency (EPA).[Link]

  • MSDS of Phenyl {4-[4-(4-Hydroxyphenyl)Piperazin-1-Yl]Phenyl}Carbamate. (2026). Capot Chemical.[Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA).[Link]

  • Pesticide use and personal protective equipment. (2024). Department of Health, Victoria.[Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.[Link]

  • Safety Data Sheet for MONDUR® 448. (2012). Covestro.[Link]

  • Safety Data Sheet for InertSustain Phenyl. (2018). GL Sciences Inc.[Link]

  • Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition.[Link]

  • Carbamate Insecticides, Effects of Chemical Structure on Intoxication and Detoxiation of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Organophosphate and Carbamate Poisoning: Review of the Current Literature. IMAJ.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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